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  • Product: 5-Fluoroquinoline-3-carboxylic acid
  • CAS: 1416439-57-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-Fluoroquinoline-3-carboxylic acid, a key intermediate in the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-Fluoroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The core of this synthesis is the well-established Gould-Jacobs reaction, a powerful method for the construction of the quinoline scaffold. This document details the experimental protocols, presents quantitative data for key reaction steps, and offers visual representations of the synthetic pathway to aid in understanding and practical application.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most common and effective method for synthesizing 5-Fluoroquinoline-3-carboxylic acid is a three-step process commencing with the Gould-Jacobs reaction. This sequence involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization and subsequent hydrolysis of the resulting ester. For the synthesis of the target molecule, the pathway begins with 2-fluoroaniline.

The overall transformation can be summarized as follows:

  • Condensation: 2-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2-fluorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to afford the final product, 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Below is a detailed breakdown of each step, including experimental procedures and associated data.

Step 1: Condensation of 2-Fluoroaniline and Diethyl Ethoxymethylenemalonate

The initial step involves a nucleophilic substitution reaction where the amino group of 2-fluoroaniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, with subsequent elimination of ethanol.

Experimental Protocol:

A mixture of 2-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) is heated at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess DEEM can be removed under reduced pressure to yield diethyl 2-((2-fluorophenyl)amino)methylenemalonate, which is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This crucial step involves a 6-electron electrocyclization reaction, which requires significant thermal energy to form the quinoline ring system.[1] This can be achieved through conventional heating in a high-boiling solvent or more efficiently using microwave irradiation.

Experimental Protocol (Microwave-Assisted):

The crude diethyl 2-((2-fluorophenyl)amino)methylenemalonate is placed in a microwave-safe vessel. The reaction can be performed neat or with a high-boiling solvent such as diphenyl ether. The mixture is heated to 250-300°C in a microwave reactor for a specified time, typically ranging from 5 to 30 minutes.[2] After cooling, the reaction mixture will solidify. The solid product is then triturated with a suitable solvent like ice-cold acetonitrile, filtered, and dried under vacuum to yield ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2]

Step 3: Hydrolysis to 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The mixture is heated to reflux for 1-2 hours, during which the solid dissolves as the sodium salt of the carboxylic acid is formed. After cooling the reaction mixture to room temperature, it is filtered to remove any insoluble impurities. The clear filtrate is then acidified with a mineral acid, such as 2N HCl, to a pH of approximately 4. The precipitated product, 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

The following table summarizes the typical yields and physical properties of the key compounds in the synthesis of 5-Fluoroquinoline-3-carboxylic acid.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Diethyl 2-((2-fluorophenyl)amino)methylenemalonateC₁₄H₁₆FNO₄281.28>95-
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₂H₁₀FNO₃235.2180-90270
5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₀H₆FNO₃207.1690-95269-270

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis 2-Fluoroaniline 2-Fluoroaniline Intermediate_1 Diethyl 2-((2-fluorophenyl)amino)methylenemalonate 2-Fluoroaniline->Intermediate_1 DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate_1->Intermediate_2 Heat (Microwave) Final_Product 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Intermediate_2->Final_Product NaOH, H₂O, Heat then HCl

Caption: Overall synthesis pathway for 5-Fluoroquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Alternative Synthesis Approaches

While the Gould-Jacobs reaction is the most prevalent method, other synthetic strategies have been reported for the preparation of quinoline-3-carboxylic acids. These can include variations starting from different precursors.

Synthesis from Substituted Nitrobenzene

An alternative approach involves starting from a suitably substituted nitrobenzene. This multi-step process typically includes reduction of the nitro group to an amine, followed by reactions to build the quinoline ring system. For instance, one can start from nitrobenzene and through a series of reactions, arrive at an ethyl benzoate derivative appropriately substituted with fluorine and chlorine. This intermediate can then undergo a Claisen condensation followed by a Knoevenagel condensation with ethyl formate. The resulting compound is then cyclized to form the fluoroquinolone core.[3]

Alternative_Pathway Nitrobenzene Nitrobenzene Substituted_Benzoate Substituted Ethyl Benzoate Nitrobenzene->Substituted_Benzoate Multi-step synthesis Claisen_Knoevenagel Condensation Products Substituted_Benzoate->Claisen_Knoevenagel Claisen & Knoevenagel Condensations Cyclization Cyclization Claisen_Knoevenagel->Cyclization Fluoroquinolone Fluoroquinolone Core Cyclization->Fluoroquinolone

Caption: A generalized alternative synthesis route starting from nitrobenzene.

This technical guide provides a foundational understanding of the synthesis of 5-Fluoroquinoline-3-carboxylic acid. Researchers are encouraged to consult the cited literature for further details and variations on these synthetic methods. The provided protocols and data serve as a valuable resource for the practical synthesis of this important pharmaceutical intermediate.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. As a core scaffold, its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5-Fluoroquinoline-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a comparative analysis. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside a discussion of the general biological mechanism of action for the broader class of fluoroquinolones.

Physicochemical Properties

Table 1: General and Predicted Physicochemical Properties of 5-Fluoroquinoline-3-carboxylic Acid

PropertyValueSource
IUPAC Name 5-Fluoroquinoline-3-carboxylic acid-
CAS Number 1416439-57-0Supplier Data
Molecular Formula C₁₀H₆FNO₂Supplier Data
Molecular Weight 191.16 g/mol Calculated
Predicted pKa 0.83 ± 0.30ChemicalBook

Table 2: Experimental Physicochemical Properties of Structurally Similar Fluoroquinolone Carboxylic Acids

CompoundMelting Point (°C)Aqueous Solubility (mg/mL)pKa (Carboxylic Acid)LogP
Norfloxacin 227-2280.28 (at 25°C)6.23-1.03
Ciprofloxacin -0.099 (pH 6.8, 37°C)~5.9-6.84-
8-Fluoroquinoline-3-carboxylic acid ----

Note: The data for Norfloxacin and Ciprofloxacin are provided for comparative purposes as they are well-characterized fluoroquinolones. The lack of specific experimental data for 5-Fluoroquinoline-3-carboxylic acid and 8-Fluoroquinoline-3-carboxylic acid highlights a gap in the current scientific literature.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols for key parameters.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered 5-Fluoroquinoline-3-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[1][2][3][4]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.[5]

Protocol:

  • Equilibration: An excess amount of solid 5-Fluoroquinoline-3-carboxylic acid is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Agitation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like 5-Fluoroquinoline-3-carboxylic acid, which contains a carboxylic acid group, the pKa will influence its ionization state at different pH values.

Protocol (Spectrophotometric Method):

  • Solution Preparation: A stock solution of 5-Fluoroquinoline-3-carboxylic acid is prepared in a suitable solvent.

  • Buffer Series: A series of buffer solutions with a range of known pH values (e.g., pH 2 to 12) is prepared.

  • UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.[7][8][9]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes. The shake-flask method is the traditional approach.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of 5-Fluoroquinoline-3-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like HPLC.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Synthesis and Biological Activity

General Synthesis Route

Quinolines and their derivatives are often synthesized via the Gould-Jacobs reaction .[11][12][13][14] This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. For 5-Fluoroquinoline-3-carboxylic acid, a plausible synthetic route would start with 2-fluoroaniline.

Gould_Jacobs_Synthesis 2-Fluoroaniline 2-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate 2-Fluoroaniline->Intermediate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Ester_Hydrolysis Ester Hydrolysis (e.g., NaOH) Cyclization->Ester_Hydrolysis Final_Product 5-Fluoroquinoline-3-carboxylic acid Ester_Hydrolysis->Final_Product

Caption: Generalized Gould-Jacobs reaction for the synthesis of 5-Fluoroquinoline-3-carboxylic acid.
Biological Activity: Mechanism of Action of Fluoroquinolones

Fluoroquinolones are a class of broad-spectrum antibiotics that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the DNA.[16][17]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the separation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents this separation, leading to cell death.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA, GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA Replicated_DNA Replicated Daughter DNA Supercoiled_DNA->Replicated_DNA DNA_Gyrase->Supercoiled_DNA Topoisomerase_IV Topoisomerase IV (ParC, ParE) Replicated_DNA->Topoisomerase_IV Separated_DNA Separated Daughter Chromosomes Topoisomerase_IV->Separated_DNA Fluoroquinolone 5-Fluoroquinoline-3-carboxylic acid (Fluoroquinolone) Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Cell_Death Bacterial Cell Death Inhibition_Gyrase->Cell_Death Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->Cell_Death

Caption: Mechanism of action of fluoroquinolones, inhibiting DNA gyrase and topoisomerase IV.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of aqueous solubility.

Solubility_Workflow Start Start: Obtain Pure Compound Add_Excess Add excess solid to buffer (pH 7.4) Start->Add_Excess Equilibrate Equilibrate with agitation (e.g., 24-48h at 37°C) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (HPLC-UV) Separate->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.

Conclusion

5-Fluoroquinoline-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. This technical guide has compiled the available physicochemical data and provided standardized protocols for its experimental determination. While a complete experimental profile for this specific molecule is yet to be published, the comparative data from related fluoroquinolones offer valuable insights for researchers. The elucidation of its precise physicochemical properties through the methodologies outlined herein is a critical next step in advancing its potential applications in drug discovery and development. The general mechanism of action, shared with other fluoroquinolones, underscores its potential as an antibacterial agent.

References

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Fluoroquinoline-3-carboxylic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure analysis of fluoroquinolone carboxylic acids, using Norfloxacin as a represe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of fluoroquinolone carboxylic acids, using Norfloxacin as a representative analogue for 5-Fluoroquinoline-3-carboxylic acid due to the current unavailability of its specific crystal structure data in open-access databases. This document details the experimental methodologies, presents crystallographic data in a structured format, and visualizes key processes and mechanisms.

Introduction

5-Fluoroquinoline-3-carboxylic acid is a core scaffold in a class of synthetic broad-spectrum antibacterial agents known as fluoroquinolones. The spatial arrangement of atoms within the crystal lattice of these compounds is crucial as it dictates their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.[1] X-ray crystallography stands as the definitive method for elucidating these three-dimensional structures, providing precise measurements of bond lengths, bond angles, and defining intermolecular interactions.

This guide will focus on the crystal structure of Norfloxacin, a foundational fluoroquinolone, to illustrate the principles and data derived from a typical crystal structure analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by data collection using X-ray diffraction, and finally, structure solution and refinement.

Crystal Growth

Growing single crystals of sufficient size and quality is a critical prerequisite for single-crystal X-ray diffraction. For organic compounds like fluoroquinolones, several methods are commonly employed:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; the compound should be moderately soluble.[2] The solution is filtered to remove any particulate matter and left undisturbed in a vessel with a loose-fitting cover to allow for slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will form.[2]

  • Solvent Diffusion: This method is effective for compounds that are highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and this solution is carefully layered with the "poor" solvent (the precipitant). Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.

  • Vapor Diffusion: Similar to solvent diffusion, this technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a precipitant. The vapor of the precipitant slowly diffuses into the solution, inducing crystallization.

For Norfloxacin, single crystals have been successfully grown from various organic solvents, including methanol, chloroform, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF).[1]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The process involves the following key steps:

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is carefully selected and mounted on a glass fiber or a loop with a cryo-protectant.

  • Data Collection: The mounted crystal is placed in a stream of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[3] This data is collected by a detector. For air- or moisture-sensitive crystals, data collection is often performed at low temperatures (e.g., 100-150 K) using a cryostream.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data. Software packages such as SHELXS and SHELXL are commonly used for structure solution and refinement.

Data Presentation: Crystallographic Data for Norfloxacin

As a representative example, the crystallographic data for an anhydrous form of Norfloxacin is summarized in the tables below. This data provides a quantitative description of the crystal lattice and the geometry of the molecule.

Table 1: Crystal Data and Structure Refinement for Norfloxacin (Anhydrous Form A)

ParameterValue
Empirical FormulaC₁₆H₁₈FN₃O₃
Formula Weight319.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.339(2)
b (Å)23.518(5)
c (Å)6.879(1)
α (°)90
β (°)108.57(3)
γ (°)90
Volume (ų)1584.0(5)
Z4
Calculated Density (g/cm³)1.339
Absorption Coefficient (mm⁻¹)0.101
F(000)672

Data is illustrative and compiled from typical values for Norfloxacin anhydrous form A.

Table 2: Selected Bond Lengths for Norfloxacin

BondLength (Å)
F(1)-C(6)1.365(2)
O(1)-C(4)1.239(2)
O(2)-C(3A)1.311(2)
O(3)-C(3A)1.218(2)
N(1)-C(9)1.388(2)
N(1)-C(2)1.391(2)
N(1)-C(1A)1.468(2)
N(4)-C(11)1.461(2)
N(4)-C(12)1.463(2)
C(3)-C(3A)1.492(3)

Atom numbering may vary depending on the specific crystallographic study.

Table 3: Selected Bond Angles for Norfloxacin

AtomsAngle (°)
C(9)-N(1)-C(2)119.8(1)
C(9)-N(1)-C(1A)119.9(1)
C(2)-N(1)-C(1A)120.2(1)
C(5)-C(6)-F(1)118.8(2)
C(7)-C(6)-F(1)118.5(2)
O(1)-C(4)-C(5)120.9(2)
O(1)-C(4)-C(4A)123.6(2)
O(2)-C(3A)-O(3)124.9(2)
O(2)-C(3A)-C(3)110.8(2)
O(3)-C(3A)-C(3)124.3(2)

Atom numbering may vary depending on the specific crystallographic study.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for understanding complex processes and relationships in structural biology and drug action. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow for crystal structure determination and the mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis & Purification of Fluoroquinolone dissolution Dissolution in Suitable Solvent synthesis->dissolution crystallization Slow Evaporation / Solvent Diffusion dissolution->crystallization harvesting Crystal Harvesting & Selection crystallization->harvesting mounting Crystal Mounting harvesting->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for crystal structure determination.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

mechanism_of_action cluster_drug Drug Action cluster_enzyme Bacterial Enzymes cluster_process Cellular Process fluoroquinolone Fluoroquinolone dna_gyrase DNA Gyrase (Gram-negative) fluoroquinolone->dna_gyrase inhibits topo_iv Topoisomerase IV (Gram-positive) fluoroquinolone->topo_iv inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication cleavage_complex Stabilization of Enzyme-DNA Cleavage Complex dna_gyrase->cleavage_complex topo_iv->dna_replication topo_iv->cleavage_complex strand_break Inhibition of DNA Ligation cleavage_complex->strand_break cell_death Bacterial Cell Death strand_break->cell_death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

The crystal structure analysis of fluoroquinolone-3-carboxylic acids provides invaluable insights into their solid-state properties, which are fundamental to their development as effective pharmaceuticals. While the specific crystal structure of 5-fluoroquinoline-3-carboxylic acid is not yet publicly available, the analysis of close analogues like Norfloxacin offers a robust framework for understanding the structural characteristics of this important class of antibiotics. The detailed experimental protocols and visualized workflows and mechanisms presented in this guide serve as a comprehensive resource for researchers in the field.

References

Exploratory

Spectroscopic Profile of 5-Fluoroquinoline-3-carboxylic acid: A Technical Guide

Introduction 5-Fluoroquinoline-3-carboxylic acid belongs to the fluoroquinolone class of compounds, a group of synthetic antibacterial agents. The structural elucidation and confirmation of such molecules are critically...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoroquinoline-3-carboxylic acid belongs to the fluoroquinolone class of compounds, a group of synthetic antibacterial agents. The structural elucidation and confirmation of such molecules are critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for 5-Fluoroquinoline-3-carboxylic acid and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 5-Fluoroquinoline-3-carboxylic acid. These predictions are derived from the analysis of similar quinoline and fluoroquinolone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and the carboxylic acid proton. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group will influence the chemical shifts of the neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~8.9 - 9.2d~2.0
H-4~8.7 - 9.0d~2.0
H-6~7.6 - 7.8dd~9.0, 4.5
H-7~7.8 - 8.0m
H-8~7.9 - 8.1d~8.5
COOH> 12.0br s

d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the carbon atom attached to the fluorine will exhibit characteristic chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~120 - 125
C-4~138 - 142
C-4a~128 - 132
C-5~158 - 162 (d, ¹JCF ≈ 250 Hz)
C-6~115 - 120 (d, ²JCF ≈ 20 Hz)
C-7~130 - 135 (d, ⁴JCF ≈ 3 Hz)
C-8~125 - 130 (d, ³JCF ≈ 5 Hz)
C-8a~145 - 150
COOH~165 - 170

d: doublet due to C-F coupling

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a powerful tool for the analysis of fluorinated compounds. For 5-Fluoroquinoline-3-carboxylic acid, a single signal is expected for the fluorine atom at the C-5 position.

Fluorine Assignment Predicted Chemical Shift (δ, ppm, relative to CFCl₃)
F-5-110 to -120
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (carboxylic acid)1700 - 1730Strong
C=C stretch (aromatic)1500 - 1600Medium to Strong
C-F stretch1200 - 1300Strong
C-O stretch (carboxylic acid)1210 - 1320Medium
O-H bend (carboxylic acid)910 - 950Broad, Medium
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Ion Predicted m/z Description
[M+H]⁺192.04Molecular ion peak (protonated)
[M+H-H₂O]⁺174.03Loss of water
[M+H-CO]⁺164.05Loss of carbon monoxide
[M+H-COOH]⁺146.05Loss of the carboxylic acid group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of 5-Fluoroquinoline-3-carboxylic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable carboxylic proton.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Temperature: 298 K.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Reference: CFCl₃ (external or internal).

3.1.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

3.2.1. Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

3.2.2. Data Acquisition

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

3.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

3.3.2. Data Acquisition

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization mode: Positive ion mode is typically used for fluoroquinolones.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Mass range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

  • Collision-Induced Dissociation (CID): To obtain fragmentation patterns (MS/MS), select the molecular ion ([M+H]⁺) and subject it to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Fluoroquinoline-3-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Sample_Prep_NMR Dissolve in Deuterated Solvent Synthesis->Sample_Prep_NMR Sample_Prep_IR Prepare ATR/KBr Synthesis->Sample_Prep_IR Sample_Prep_MS Dilute in Solvent Synthesis->Sample_Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample_Prep_NMR->NMR IR IR Spectroscopy Sample_Prep_IR->IR MS Mass Spectrometry Sample_Prep_MS->MS Process_NMR FT, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Assignment MS->Process_MS Interpretation Structure Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Fluoroquinoline-3-carboxylic acid, along with detailed experimental protocols. While experimental data for this specific molecule is not currently available in the public domain, the predictive data and methodologies presented here offer a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical science. The provided workflow and protocols can be adapted for the analysis of other novel fluoroquinolone derivatives.

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoroquinoline-3-carboxylic acid is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroquinoline-3-carboxylic acid is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in established antibacterial agents. A thorough understanding of the physicochemical properties of novel quinolone derivatives, such as their solubility and stability in various solvent systems, is paramount for their successful development as potential therapeutic agents. Poor solubility can impede formulation, lead to variable bioavailability, and complicate in vitro assay results, while instability can compromise the safety and efficacy of a drug substance. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profile of 5-Fluoroquinoline-3-carboxylic acid. It outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, as well as a systematic approach to evaluating the compound's stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents a framework for data analysis and visualization to facilitate the clear and concise presentation of experimental findings.

Introduction to 5-Fluoroquinoline-3-carboxylic Acid

Quinolone carboxylic acids are a significant class of synthetic compounds, with many derivatives exhibiting potent biological activity. The introduction of a fluorine atom to the quinoline ring, as in 5-Fluoroquinoline-3-carboxylic acid, can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and crystal packing, all of which have a direct impact on solubility and stability. A comprehensive assessment of these properties is a critical early-stage activity in the drug discovery and development process.

This document serves as a practical guide for researchers, providing standardized protocols to generate reliable and reproducible data on the solubility and stability of 5-Fluoroquinoline-3-carboxylic acid.

Solubility Assessment

The solubility of a compound is a critical determinant of its absorption and bioavailability. It is essential to characterize both its kinetic and thermodynamic solubility to gain a complete understanding of its behavior in solution.

Kinetic Solubility

Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is often the first solubility assessment performed in drug discovery due to its high-throughput nature.[1][2][3]

The nephelometric assay is a high-throughput method that measures the light scattering caused by undissolved particles in a solution.[1][3]

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoroquinoline-3-carboxylic acid in DMSO.[1]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.[1]

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM.

  • Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.[1]

  • Measurement: Measure the light scattering in each well using a nephelometer.[1]

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant light scattering (precipitation) is observed compared to a blank control.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true" solubility of a compound.[4][5][6]

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, organic solvents like ethanol, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid 5-Fluoroquinoline-3-carboxylic acid to a glass vial containing a known volume of the desired solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C and 37°C) for 24 to 48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.[4]

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of 5-Fluoroquinoline-3-carboxylic acid using a validated HPLC-UV method.[8][9]

Data Presentation: Solubility

The following table should be used to summarize the solubility data for 5-Fluoroquinoline-3-carboxylic acid.

Solvent SystemTemperature (°C)Solubility TypeMethodSolubility (µg/mL)Solubility (µM)
Water25ThermodynamicShake-Flask
PBS (pH 7.4)25ThermodynamicShake-Flask
0.1 M HCl25ThermodynamicShake-Flask
Ethanol25ThermodynamicShake-Flask
Methanol25ThermodynamicShake-Flask
Acetonitrile25ThermodynamicShake-Flask
DMSO25ThermodynamicShake-Flask
PBS (pH 7.4)25KineticNephelometry

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies are conducted under more stressful conditions than accelerated stability testing and are a key component of regulatory submissions.[10][11][12]

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to provide meaningful data without being overly destructive.[10][13]

Stock Solution: Prepare a stock solution of 5-Fluoroquinoline-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.[13]

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.[13]

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.[13]

    • Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]

    • Analyze the samples, ensuring a control sample is protected from light.

Analytical Method for Stability Studies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

HPLC System and Conditions (representative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][14]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table as shown below.

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl6024
Basic Hydrolysis0.1 M NaOH6024
Oxidative Degradation3% H₂O₂Room Temp24
Thermal DegradationN/A8048
Photolytic DegradationN/AN/A-

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 5-FQ-3-CA to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Filter supernatant (0.45 µm) D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis F Analyze by Stability-Indicating HPLC A->F B Basic Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Quantify Parent Compound F->G H Identify and Quantify Degradants F->H I Calculate % Degradation G->I

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 5-Fluoroquinoline-3-carboxylic acid. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data that is essential for making informed decisions in the drug discovery and development pipeline. The provided templates for data presentation and the visual workflows are intended to facilitate clear communication of results among research and development teams. While specific experimental data for 5-Fluoroquinoline-3-carboxylic acid is not yet publicly available, the methodologies outlined herein provide a clear path forward for its thorough physicochemical characterization.

References

Exploratory

Theoretical and Computational Analysis of 5-Fluoroquinoline-3-carboxylic Acid: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 5-Fluoroqu...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 5-Fluoroquinoline-3-carboxylic acid, a core scaffold in the development of quinolone-based therapeutic agents. This document details the standard computational protocols for quantum chemical calculations and molecular docking studies, offering a foundational guide for researchers in medicinal chemistry and drug design. While specific experimental or calculated data for the parent 5-Fluoroquinoline-3-carboxylic acid is not extensively available in the reviewed literature, this guide establishes a robust framework based on methodologies frequently applied to its numerous, clinically significant derivatives. All quantitative data presented herein are representative examples derived from computational studies on closely related fluoroquinolones, intended to illustrate the expected outcomes of such analyses. Visual workflows for computational experiments are provided to enhance clarity and reproducibility.

Introduction

The quinolone-3-carboxylic acid moiety is a cornerstone of a major class of synthetic antibacterial agents. The introduction of a fluorine atom at various positions on the quinoline ring has been shown to significantly enhance antibacterial activity, leading to the development of the vast fluoroquinolone family. 5-Fluoroquinoline-3-carboxylic acid represents a fundamental structure within this class. Understanding its intrinsic electronic and structural properties through computational modeling is crucial for the rational design of new derivatives with improved efficacy, selectivity, and safety profiles.

Theoretical studies, primarily employing Density Functional Theory (DFT), allow for the detailed characterization of the molecule's geometry, electronic structure, and reactivity. Complementary techniques like molecular docking provide insights into the potential binding interactions with biological targets, most notably the bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1] This guide outlines the standard procedures for these computational investigations.

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. Density Functional Theory (DFT) is the most common and reliable method for these investigations.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Molecular Structure Input: The initial 3D coordinates of 5-Fluoroquinoline-3-carboxylic acid are generated using molecular building software (e.g., GaussView, Avogadro). If a crystal structure were available, it would serve as a more accurate starting point.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

    • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][3][4]

    • Basis Set: 6-311++G(d,p). This triple-zeta basis set with diffuse and polarization functions provides a good balance of accuracy and computational cost for molecules of this size.[2][3][5]

    • Convergence Criteria: Optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory.

    • Purpose: To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

    • Scaling: Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental values.[4]

  • Property Calculations: Using the optimized geometry, various electronic properties are calculated:

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative effects.[1]

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze chemical reactivity and electronic transitions. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability.[5]

    • Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions.[5]

    • Quantum Theory of Atoms in Molecules (QTAIM): To analyze the topology of the electron density and characterize chemical bonds, particularly non-covalent interactions like intramolecular hydrogen bonds.[1]

Diagram: Workflow for Quantum Chemical Calculations

Quantum_Chemical_Workflow mol_build 1. Molecular Structure Generation (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc prop_calc 4. Electronic Property Calculation freq_calc->prop_calc nbo NBO Analysis homo_lumo HOMO-LUMO Analysis mep MEP Surface qtaim QTAIM Analysis Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase start Start get_protein 1. Obtain Receptor Structure (e.g., PDB ID: 2XCT) start->get_protein get_ligand 1. Obtain Ligand Structure (Optimized Geometry) start->get_ligand prep_protein 2. Prepare Receptor (Remove water, add hydrogens) get_protein->prep_protein grid 3. Define Binding Site (Grid Box Generation) prep_protein->grid prep_ligand 2. Prepare Ligand (Define rotatable bonds) get_ligand->prep_ligand prep_ligand->grid dock 4. Run Docking Simulation (e.g., AutoDock Vina, Glide) grid->dock analyze_score 5. Analyze Binding Energy (Docking Score) dock->analyze_score analyze_pose 6. Analyze Binding Pose (Visualize Interactions) dock->analyze_pose end End analyze_score->end analyze_pose->end

References

Foundational

The Diverse Biological Landscape of 5-Fluoroquinoline-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 5-fluoroquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoroquinoline-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the quinoline ring, coupled with a carboxylic acid moiety at the 3-position, imparts a unique set of physicochemical properties that drive a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the primary biological activities of these derivatives, with a focus on their antimicrobial and anticancer potential. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this promising area.

Core Biological Activities and Quantitative Data

The biological activities of 5-fluoroquinoline-3-carboxylic acid derivatives are diverse, with the most profound effects observed in their antimicrobial and anticancer properties. These activities are largely attributed to their ability to interfere with fundamental cellular processes such as DNA replication and cell division.

Antimicrobial Activity

5-Fluoroquinoline-3-carboxylic acid derivatives are potent antibacterial agents, a characteristic inherited from the broader class of fluoroquinolone antibiotics. Their mechanism of action involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair.[1][2][3][4] This dual-targeting capability contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

The antibacterial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Antimicrobial Activity of Selected 5-Fluoroquinoline-3-carboxylic Acid Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesPseudomonas aeruginosaVaries[2]
Staphylococcus aureusVaries[2]
Streptococcus agalactiaeVaries[2]
1-Cyclopropyl-6-fluoro-7-[4-(substituted)-[1][2][5]triazol-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydroxamic acid derivativesEscherichia coli4.00–8.00[5]
Klebsiella pneumoniae4.00–8.00[5]
5-methyl-1-cyclopropylquinolonesGram-positive & Gram-negative bacteriaVaries[1]
Anticancer Activity

A growing body of evidence highlights the significant anticancer potential of 5-fluoroquinoline-3-carboxylic acid derivatives. Their cytotoxic effects against various cancer cell lines are primarily mediated through the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV.[6] Inhibition of topoisomerase II in cancer cells leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][7][8]

The anticancer potency is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Table 2: Anticancer Activity of Selected 5-Fluoroquinoline-3-carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin derivativesT-24 (Bladder)1.69 - 3.36[3]
PC-3 (Prostate)1.69 - 3.36[3]
SW480 (Colon)1.69 - 3.36[3]
MCF-7 (Breast)1.69 - 3.36[3]
A549 (Lung)1.69 - 3.36[3]
Naphthol Mannich base of ciprofloxacinOVCAR-3 (Ovarian)Varies
A549 (Lung)Varies
Ortho-phenol chalcone derivative of ciprofloxacinA549 (Lung)27.71
HepG2 (Liver)22.09

Experimental Protocols

To facilitate the evaluation of novel 5-fluoroquinoline-3-carboxylic acid derivatives, this section provides detailed methodologies for key in vitro biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

  • Test compound (5-fluoroquinoline-3-carboxylic acid derivative)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluent (e.g., saline)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent and then dilute it in the broth medium to twice the highest concentration to be tested.

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the 2x concentrated test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of 5-fluoroquinoline-3-carboxylic acid derivatives are underpinned by their interactions with specific molecular targets and the subsequent modulation of key cellular signaling pathways.

Antimicrobial Mechanism of Action

The primary antibacterial target of these compounds is the bacterial DNA replication machinery.

antimicrobial_mechanism cluster_drug 5-Fluoroquinoline-3-carboxylic Acid Derivative cluster_bacterium Bacterial Cell Drug Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Drug->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Drug->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Blocks progression Topo_IV->Replication_Fork Blocks progression DNA_Replication DNA Replication Replication_Fork->DNA_Replication Halts Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Mechanism: Induction of Apoptosis

In cancer cells, these derivatives can trigger programmed cell death through the intrinsic apoptotic pathway.

anticancer_mechanism Derivative 5-Fluoroquinoline-3-carboxylic Acid Derivative Topo_II Topoisomerase II Derivative->Topo_II Inhibits DNA_Damage DNA Double-Strand Breaks Topo_II->DNA_Damage Causes p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis in cancer cells.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating new 5-fluoroquinoline-3-carboxylic acid derivatives typically follows a structured workflow.

experimental_workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Anticancer_Assay->Hit_Identification Secondary_Assays Secondary Assays (Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

References

Exploratory

literature review of quinoline-3-carboxylic acids in medicinal chemistry

An In-depth Technical Guide to Quinoline-3-Carboxylic Acids in Medicinal Chemistry For: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive literature review of the q...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinoline-3-Carboxylic Acids in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the quinoline-3-carboxylic acid scaffold, a cornerstone in modern medicinal chemistry. This privileged structure is central to a wide range of therapeutic agents due to its versatile chemical reactivity and ability to interact with various biological targets. This document details its synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and the experimental methodologies used in its evaluation.

Introduction to Quinoline-3-Carboxylic Acids

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a prominent scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] The addition of a carboxylic acid group at the 3-position is particularly significant, as this functional group is crucial for the biological activity of many derivatives, including the widely recognized quinolone antibiotics.[3] The carboxylate group often acts as a key binding motif, for instance, by forming salt bridges with amino acid residues like arginine in enzyme active sites.[3] This scaffold's derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[2][4]

General Synthesis Strategies

The synthesis of the quinoline-3-carboxylic acid core can be achieved through several established methods. Key intermediates often include 2-chloroquinoline-3-carbaldehydes or 2-chloroquinoline-3-carboxylic acids, which allow for further diversification.[5] Common synthetic strategies include the Friedländer condensation, Vilsmeier-Haack reaction, and reductive cyclization.[5][6][7]

A generalized workflow often begins with substituted anilines or o-nitrobenzaldehydes, which undergo cyclization and subsequent functional group manipulations to yield the desired quinoline-3-carboxylic acid derivatives.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Products A Substituted Anilines / o-Nitrobenzaldehydes B Cyclization Reactions (e.g., Friedländer, Combes) A->B Reaction with β-dicarbonyls etc. C 2-Chloroquinoline-3-carbaldehyde B->C D Oxidation C->D E 2-Chloroquinoline-3-carboxylic acid D->E F Nucleophilic Substitution (e.g., Amination, Azide) E->F G Diverse Quinoline-3-Carboxylic Acid Derivatives F->G

Caption: Generalized synthetic workflow for quinoline-3-carboxylic acid derivatives.

Therapeutic Applications and Biological Activity

Antibacterial Agents

The most prominent application of the quinoline-3-carboxylic acid scaffold is in antibacterial agents, commonly known as quinolones.[8] These compounds are broad-spectrum bactericidal agents that function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][8] This inhibition prevents the unwinding and duplication of bacterial DNA, leading to double-strand breaks and cell death.[3][8] The carboxylic acid at the C-3 position is essential for this activity.[3]

G cluster_enzymes Target Enzymes quinolone Quinolone-3-Carboxylic Acid gyrase DNA Gyrase quinolone->gyrase Inhibits topoIV Topoisomerase IV quinolone->topoIV Inhibits bacterial_cell Bacterial Cell dna_replication DNA Replication & Transcription gyrase->dna_replication Required for topoIV->dna_replication Required for dna_breaks Double-Strand DNA Breaks dna_replication->dna_breaks Disruption leads to cell_death Bacterial Cell Death dna_breaks->cell_death

Caption: Mechanism of action for quinolone antibacterial agents.

Table 1: Antibacterial Activity of Representative Quinoline-3-Carboxylic Acid Derivatives

Compound1-Substituent7-Substituent8-SubstituentTarget OrganismMIC (µg/mL)Reference
Amifloxacin (16)-NH(CH₃)4-methyl-1-piperazinylHEscherichia coli0.25[9]
Derivative 21-NH(CH₃)1-piperazinylHEscherichia coli-[9]
FluoroquinoloneCyclopropyl3-aminopyrrolidinylFGram-negativePotent[10]
FluoroquinoloneCyclopropylpiperazinylClGram-negativeModerate[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is typically used to determine the MIC of novel antibacterial compounds.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents

Derivatives of quinoline-3-carboxylic acid have shown significant promise as anticancer agents, acting through various mechanisms.[11][12] One key target is human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[3][13] By inhibiting DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell cycle arrest.[3] Other mechanisms include the inhibition of protein kinase CK2 and receptor tyrosine kinases.[12][14]

G cluster_pathway De Novo Pyrimidine Biosynthesis qca Quinoline Carboxylic Acid (e.g., Brequinar) dhodh DHODH Enzyme qca->dhodh Inhibits carbamoyl Carbamoyl Phosphate dho Dihydroorotate carbamoyl->dho Multiple Steps dho->dhodh orotate Orotate ump UMP orotate->ump ... dna_rna DNA & RNA Synthesis ump->dna_rna proliferation Cancer Cell Proliferation dna_rna->proliferation dhodh->orotate Oxidation arrest Cell Growth Arrest dhodh->arrest Inhibition leads to

Caption: Anticancer mechanism via DHODH inhibition.

Table 2: Antiproliferative Activity of Quinoline-3-Carboxylic Acid Derivatives

CompoundModificationCell LineAssayIC₅₀ (µM)Reference
Compound 2f2,4-disubstitutedMCF-7 (Breast)In vitroMicromolar[15][16]
Compound 2l2,4-disubstitutedK562 (Leukemia)In vitroMicromolar[15][16]
Kynurenic acid-MCF-7 (Breast)SRBPotent[17]
Quino-3-carb acidUnsubstitutedMCF-7 (Breast)SRBPotent[17]
CK2 Inhibitor2-aminoquinoline deriv.Protein Kinase CK2Kinase Assay0.65 - 18.2[14]

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This colorimetric assay is used to assess cytotoxicity by measuring cellular protein content.[17]

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Fixation: Cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the well.

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acids in cellular proteins.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Measurement: The absorbance is read on a plate reader (e.g., at 510 nm). The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory and Antiviral Agents

The quinoline-3-carboxylic acid scaffold has also been explored for anti-inflammatory and antiviral properties. As anti-inflammatory agents, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes.[18] Some compounds exhibit anti-inflammatory effects comparable to NSAIDs like indomethacin in cellular models.[17][19]

In antiviral research, certain quinoline carboxylic acids have been identified as inhibitors of influenza virus replication.[20] The mechanism, similar to their anticancer activity, involves the inhibition of the host enzyme DHODH, thereby interfering with the pyrimidine biosynthesis required for viral replication.[20]

Table 3: Anti-inflammatory and Antiviral Activities

Compound ClassBiological ActivityTarget/AssayResultReference
Quinoline-3-carboxylic acidAnti-inflammatoryLPS-induced inflammation in RAW264.7 cellsAppreciable activity[17][19]
Quinoline-4-carboxylic acidAnti-inflammatoryLPS-induced inflammation in RAW264.7 cellsAppreciable activity[17][19]
Quinoline carboxylic acidAntiviral (Influenza A)DHODH inhibition / Plaque assaysInhibits virus replication[20]
Trypanocidal derivativesAnti-trypanosomalTrypanosoma bruceiPotent activity, low cytotoxicity[21]

Structure-Activity Relationship (SAR) Summary

SAR studies have revealed critical structural features for the biological activity of quinoline-3-carboxylic acids.

G core Quinoline-3-COOH Core antibacterial Antibacterial Activity core->antibacterial anticancer Anticancer Activity core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory sar1 C3-COOH: Essential for DNA gyrase binding antibacterial->sar1 sar2 C6-Fluoro: Enhances cell penetration & activity antibacterial->sar2 sar3 C7-Piperazinyl/Pyrrolidinyl: Modulates spectrum & potency antibacterial->sar3 sar4 C2-Bulky Hydrophobic: Required for DHODH inhibition anticancer->sar4 sar5 Benzo Ring Subs.: Modulates DHODH binding anticancer->sar5 sar6 Carboxamide vs. Acid: Switches target specificity (e.g., TRPV1 vs COX) anti_inflammatory->sar6

Caption: Key structure-activity relationships for quinoline-3-carboxylic acids.
  • For Antibacterial Activity: The C3-carboxylic acid is indispensable.[3] A fluorine atom at C6 and a cyclopropyl group at N1 generally enhance activity. The substituent at C7 (often a piperazinyl or pyrrolidinyl ring) is crucial for modulating the antibacterial spectrum and potency.[9][10]

  • For Anticancer Activity (DHODH Inhibition): A bulky, hydrophobic substituent at the C2 position is necessary. The C4 position strictly requires the carboxylic acid. Substitutions on the benzo portion of the ring can further modulate activity.[13]

  • For Anti-inflammatory Activity: The nature of the functional group is key; for example, quinolines with a carboxylic acid moiety tend to show COX inhibition, whereas those with a carboxamide may target TRPV1.[18]

Conclusion

The quinoline-3-carboxylic acid scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its derivatives have led to blockbuster antibacterial drugs and show immense potential in the development of new anticancer, anti-inflammatory, and antiviral therapies. The established synthetic routes allow for extensive structural diversification, enabling fine-tuning of activity against specific biological targets. Future research will likely focus on developing derivatives with enhanced selectivity, reduced side effects, and novel mechanisms of action to combat drug resistance and address unmet medical needs.

References

Foundational

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Fluoroquinolone Compounds

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the seminal discovery and rich history of fluoroquinolone compounds, a class of synthetic antibacterial agents that h...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of fluoroquinolone compounds, a class of synthetic antibacterial agents that has significantly shaped the landscape of infectious disease treatment. From the fortuitous discovery of the first quinolone to the rational design of later-generation fluoroquinolones, this document provides a comprehensive overview of the key milestones, scientific breakthroughs, and the intricate structure-activity relationships that have defined this critical class of antimicrobials.

The Serendipitous Discovery of a New Antibacterial Scaffold

The story of the quinolones begins not with a targeted search for a new antibiotic, but as a byproduct of antimalarial drug research. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a 7-chloroquinoline intermediate that exhibited weak antibacterial activity.[1] This observation sparked a new direction of inquiry, leading to the synthesis and identification of the first quinolone antibiotic, nalidixic acid .[2] Although technically a naphthyridone, nalidixic acid is considered the progenitor of all quinolone antibiotics.[3] It was introduced into clinical practice in 1962 for the treatment of urinary tract infections (UTIs).[3]

The initial quinolones, including nalidixic acid, pipemidic acid, and oxolinic acid, are now classified as the first generation . These compounds exhibited activity primarily against Gram-negative bacteria and were limited by their modest potency, poor systemic distribution, and the rapid development of bacterial resistance.

The Fluorine Revolution: Emergence of the Fluoroquinolones

A pivotal breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones . This single modification dramatically enhanced the antibacterial activity of the compounds by increasing their penetration into bacterial cells and their affinity for the target enzymes. Norfloxacin , introduced in 1980, was the first of this new breed and marked the beginning of the second generation of quinolones.[4]

The second generation, which includes well-known agents like ciprofloxacin and ofloxacin , demonstrated a significantly broader spectrum of activity, including potent activity against a wide range of Gram-negative bacilli, some Gram-positive cocci, and atypical pathogens.[4] This expanded spectrum, coupled with improved pharmacokinetic properties, allowed for their use in treating a variety of systemic infections beyond UTIs.

Subsequent research focused on modifying the substituent at the C-7 position, leading to the development of the third and fourth generations of fluoroquinolones. These modifications further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and, in the case of the fourth generation, extended the spectrum to include anaerobic bacteria.[5]

Key Historical Milestones in Fluoroquinolone Development

Fluoroquinolone Development Timeline 1962 1962 1970s 1970s 1962->1970s First Generation (Nalidixic Acid) 1980s 1980s 1970s->1980s Introduction of Fluorine (Norfloxacin) 1990s-2000s 1990s-2000s 1980s->1990s-2000s Second & Third Generations (Ciprofloxacin, Levofloxacin) Present Present 1990s-2000s->Present Fourth Generation & Further Developments

Caption: A timeline illustrating the major milestones in the development of fluoroquinolone compounds.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase (Topoisomerase II): This enzyme is the primary target of fluoroquinolones in most Gram-negative bacteria.[3][9] DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that occurs ahead of the replication fork.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[3][7] This enzyme is responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[7] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[6]

Signaling Pathway of Fluoroquinolone Action

Fluoroquinolone Mechanism of Action cluster_bacteria Bacterial Cell FQ Fluoroquinolone Gyrase DNA Gyrase (Gram-negative target) FQ->Gyrase TopoIV Topoisomerase IV (Gram-positive target) FQ->TopoIV Replication DNA Replication Gyrase->Replication Inhibition TopoIV->Replication Inhibition DSB Double-Strand Breaks Replication->DSB Leads to Death Bacterial Cell Death DSB->Death

Caption: The mechanism of action of fluoroquinolones, targeting DNA gyrase and topoisomerase IV to induce bacterial cell death.

Quantitative Analysis of Antibacterial Activity

The potency of fluoroquinolones is typically quantified by determining their Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values (in µg/mL) for representative fluoroquinolones from different generations against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC Values of Fluoroquinolones Against Gram-Positive Bacteria

Antibiotic (Generation)Staphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Nalidixic Acid (1st)>128>128>128
Ciprofloxacin (2nd)0.25 - 11 - 41 - 4
Levofloxacin (3rd)0.25 - 11 - 21 - 4
Moxifloxacin (4th)0.06 - 0.250.12 - 0.250.5 - 2

Data compiled from multiple sources.

Table 2: Comparative MIC Values of Fluoroquinolones Against Gram-Negative Bacteria

Antibiotic (Generation)Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Nalidixic Acid (1st)4 - 16>1288 - 32
Ciprofloxacin (2nd)≤0.015 - 0.060.25 - 1≤0.015 - 0.06
Levofloxacin (3rd)≤0.03 - 0.120.5 - 2≤0.03 - 0.12
Moxifloxacin (4th)≤0.03 - 0.122 - 8≤0.03 - 0.12

Data compiled from multiple sources.

Key Experimental Protocols

Synthesis of Nalidixic Acid (Gould-Jacobs Reaction)

The synthesis of nalidixic acid is a classic example of the Gould-Jacobs reaction. The following is a generalized protocol based on published methods.[9]

Step 1: Condensation

  • 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (EMME).

  • The reaction is typically carried out by heating the reactants, often without a solvent.

  • The intermediate, diethyl 2-(6-methyl-2-pyridylamino)methylenemalonate, is formed.

Step 2: Cyclization

  • The intermediate from Step 1 is heated to a high temperature (typically 240-250°C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • This thermal cyclization results in the formation of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

Step 3: Saponification

  • The ester from Step 2 is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.

  • Acidification of the reaction mixture precipitates 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Step 4: N-Alkylation

  • The product from Step 3 is alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate.

  • This step introduces the ethyl group at the N-1 position, yielding nalidixic acid.

Step 5: Purification

  • The final product, nalidixic acid, is purified by recrystallization from a suitable solvent, such as ethanol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[7][10][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of antibiotic concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of standardization, inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial inoculum. The final volume in each well will be 100 µL.

    • Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should be turbid, and the sterility control well should be clear.

Experimental Workflow for MIC Determination

MIC Determination Workflow start Start prep_plates Prepare Serial Dilutions of Fluoroquinolone in 96-Well Plate start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read Results: Identify Lowest Concentration with No Visible Growth incubate->read end End (MIC Value) read->end

References

Exploratory

Speculated Mechanism of Action: 5-Fluoroquinoline-3-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document outlines the speculated mechanism of action for 5-fluoroquinoline-3-carboxylic acid. This spe...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the speculated mechanism of action for 5-fluoroquinoline-3-carboxylic acid. This speculation is based on the well-established activity of the broader class of fluoroquinolone antibiotics. As of the writing of this guide, specific experimental data for 5-fluoroquinoline-3-carboxylic acid is not widely available in the public domain. Therefore, the information presented herein should be regarded as a theoretical framework to guide future research.

Introduction

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, with the introduction of a fluorine atom to the core structure significantly enhancing their potency and spectrum of activity.[1] These fluoroquinolones are synthetic, broad-spectrum antibacterial agents that exert their bactericidal effects by targeting essential enzymes involved in bacterial DNA replication.[2][3] This guide will delve into the speculated mechanism of action of a specific, less-common isomer, 5-fluoroquinoline-3-carboxylic acid. Based on the extensive body of research on structurally similar compounds, particularly the well-studied 6-fluoroquinolones like ciprofloxacin, it is hypothesized that the 5-fluoro isomer shares the same primary molecular targets and mechanism of action.[4]

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mode of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that accumulates ahead of the replication fork as the DNA double helix is unwound. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6]

  • Topoisomerase IV: The main role of topoisomerase IV is the decatenation, or unlinking, of daughter chromosomes following DNA replication. This allows for the proper segregation of the newly replicated chromosomes into the daughter cells. Topoisomerase IV is typically the primary target in Gram-positive bacteria.[6]

5-Fluoroquinoline-3-carboxylic acid is speculated to bind to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the "cleavable complex," in which the DNA strands are cut but not yet resealed by the enzyme.[2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The presence of these breaks triggers the bacterial SOS response, a DNA damage repair system.[5] However, the extensive and irreparable DNA damage ultimately leads to the inhibition of DNA synthesis and bacterial cell death.[5]

Signaling Pathway of Fluoroquinolone Action

The following diagram illustrates the proposed signaling pathway leading to bacterial cell death upon exposure to 5-fluoroquinoline-3-carboxylic acid.

Fluoroquinolone_Mechanism_of_Action Speculated Signaling Pathway of 5-Fluoroquinoline-3-carboxylic Acid 5-Fluoroquinoline-3-carboxylic_acid 5-Fluoroquinoline-3-carboxylic_acid Bacterial_Cell_Entry Bacterial_Cell_Entry 5-Fluoroquinoline-3-carboxylic_acid->Bacterial_Cell_Entry DNA_Gyrase_Topoisomerase_IV DNA Gyrase / Topoisomerase IV Bacterial_Cell_Entry->DNA_Gyrase_Topoisomerase_IV Enzyme_DNA_Complex Enzyme-DNA Complex DNA_Gyrase_Topoisomerase_IV->Enzyme_DNA_Complex Stabilized_Cleavable_Complex Stabilized Cleavable Complex Enzyme_DNA_Complex->Stabilized_Cleavable_Complex Double_Strand_Breaks Accumulation of Double-Strand DNA Breaks Stabilized_Cleavable_Complex->Double_Strand_Breaks SOS_Response Induction of SOS Response Double_Strand_Breaks->SOS_Response Inhibition_of_DNA_Replication Inhibition of DNA Replication Double_Strand_Breaks->Inhibition_of_DNA_Replication Cell_Death Cell_Death SOS_Response->Cell_Death Inhibition_of_DNA_Replication->Cell_Death

Caption: Speculated signaling pathway of 5-fluoroquinoline-3-carboxylic acid.

Structure-Activity Relationship

The chemical structure of fluoroquinolones is critical to their antibacterial activity. Key structural features include:

  • The Carboxylic Acid at Position 3: This group, along with the ketone at position 4, is essential for binding to the DNA gyrase.[7] It is believed to interact with the DNA and the enzyme active site.

  • The Fluorine Atom at Position 5: While the C-6 fluorine is more common and known to enhance cell penetration and gyrase inhibition, the effect of a C-5 fluorine is less characterized.[4][8] It is plausible that the C-5 fluorine atom also influences the compound's lipophilicity and electronic properties, thereby affecting its uptake and interaction with the target enzymes. Comparative studies between fluoro-isomers of other heterocyclic compounds have shown that the position of the fluorine atom can significantly alter biological activity.[9]

Quantitative Data

Table 1: Representative Inhibitory Activity against Bacterial Topoisomerases (Data for Ciprofloxacin)

Target EnzymeAssay TypeIC₅₀ (µM)
E. coli DNA GyraseSupercoiling0.8
S. aureus DNA GyraseSupercoiling1.2
E. coli Topoisomerase IVDecatenation10
S. aureus Topoisomerase IVDecatenation8
Data is representative for ciprofloxacin and serves as an example.

Table 2: Representative Antibacterial Activity (Data for Ciprofloxacin)

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative0.015
Pseudomonas aeruginosa ATCC 27853Gram-Negative0.15 - >32
Staphylococcus aureus ATCC 29213Gram-Positive0.25
Ciprofloxacin-Resistant S. aureus (GyrA mutation)Gram-Positive32
Data is representative for ciprofloxacin and serves as an example.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of fluoroquinolone antibiotics.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow Diagram:

Gyrase_Supercoiling_Assay_Workflow Workflow for DNA Gyrase Supercoiling Inhibition Assay Prepare_Reaction_Mix Prepare reaction mix: - Relaxed pBR322 DNA - Assay Buffer - ATP Add_Inhibitor Add serial dilutions of 5-fluoroquinoline-3-carboxylic acid Prepare_Reaction_Mix->Add_Inhibitor Add_Gyrase Initiate reaction with DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C for 30-60 min Add_Gyrase->Incubate Stop_Reaction Stop reaction with SDS/EDTA Incubate->Stop_Reaction Agarose_Gel Analyze by agarose gel electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA bands (e.g., with Ethidium Bromide) Agarose_Gel->Visualize

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Fluoroquinoline-3-carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of 5-fluoroquinoline-3-carboxylic acid and its derivatives, a scaffold of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-fluoroquinoline-3-carboxylic acid and its derivatives, a scaffold of significant interest in drug discovery due to its prevalence in compounds with antibacterial and anticancer properties. The methodologies outlined below are based on the classical Gould-Jacobs reaction, a robust and versatile method for constructing the quinoline core.

Overview of the Synthetic Strategy

The synthesis of 5-fluoroquinoline-3-carboxylic acid initiates with the Gould-Jacobs reaction, which involves three key steps:

  • Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate ethyl 2-((2-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This step is typically carried out in a high-boiling point solvent like diphenyl ether.

  • Hydrolysis: Saponification of the resulting ester to the final 5-fluoroquinoline-3-carboxylic acid.

This core scaffold can then be further derivatized to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Drug Discovery Applications 2-Fluoroaniline 2-Fluoroaniline Condensation_Product Ethyl 2-((2-fluorophenylamino)methylene)malonate 2-Fluoroaniline->Condensation_Product DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation_Product Cyclization_Product Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Condensation_Product->Cyclization_Product Thermal Cyclization Final_Product 5-Fluoroquinoline-3-carboxylic Acid Cyclization_Product->Final_Product Hydrolysis Derivatization Further Derivatization Final_Product->Derivatization Biological_Screening Biological Screening (e.g., anticancer, antibacterial) Derivatization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and derivatization of 5-fluoroquinoline-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details the initial two steps of the Gould-Jacobs reaction to form the quinoline core ester.

Materials:

  • 2-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Petroleum ether

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with a temperature controller

  • Stirrer

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring at 110-120°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The crude intermediate is added to a flask containing diphenyl ether (approximately 10 times the weight of the intermediate). The mixture is heated to reflux (around 250°C) for 30-60 minutes. After cooling to room temperature, petroleum ether is added to precipitate the product.

  • Purification: The precipitate is collected by filtration, washed with petroleum ether, and then recrystallized from ethanol to yield pure ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Synthesis of 5-Fluoroquinoline-3-carboxylic Acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

Materials:

  • Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) solution (2N)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stirrer

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Hydrolysis: Suspend ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with 2N hydrochloric acid to a pH of approximately 2-3. A white precipitate of 5-fluoroquinoline-3-carboxylic acid will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any residual acid and salts, and dry under vacuum to yield the final product.

Data Presentation

The following tables summarize representative quantitative data for synthesized 5-fluoroquinoline-3-carboxylic acid derivatives.

Table 1: Synthesis Yields of 5-Fluoroquinoline-3-carboxylic Acid Core

StepProductTypical Yield (%)
Condensation & CyclizationEthyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate75-85
Hydrolysis5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid90-95

Table 2: Anticancer Activity of 5-Fluoroquinoline-3-carboxylic Acid Derivatives

Compound IDR Group at C7Cancer Cell LineIC50 (µM)Reference
FQ-1 PiperazineMCF-7 (Breast)15.2[1]
FQ-2 MorpholineHCT116 (Colon)22.5[1]
FQ-3 4-MethylpiperazineA549 (Lung)18.9[1]

Table 3: Antibacterial Activity of 5-Fluoroquinoline-3-carboxylic Acid Derivatives

Compound IDR Group at C7Bacterial StrainMIC (µg/mL)Reference
FQ-A PiperazineS. aureus8[2]
FQ-B MorpholineE. coli16[2]
FQ-C 4-MethylpiperazineP. aeruginosa32[2]

Mechanism of Action: Signaling Pathways

Antibacterial Action

Quinolone derivatives primarily exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.

Antibacterial_Mechanism 5-Fluoroquinoline 5-Fluoroquinoline Derivative DNA_Gyrase DNA Gyrase 5-Fluoroquinoline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV 5-Fluoroquinoline->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DSB Double-Strand Breaks DNA_Replication->DSB Disruption Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by 5-fluoroquinoline derivatives.

Anticancer Action

The anticancer activity of many fluoroquinolone derivatives is attributed to their ability to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Anticancer_Mechanism 5-Fluoroquinoline 5-Fluoroquinoline Derivative Topo_II Human Topoisomerase II 5-Fluoroquinoline->Topo_II Inhibition DNA_Damage DNA Damage Topo_II->DNA_Damage Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanism involving inhibition of human topoisomerase II.

References

Application

5-Fluoroquinoline-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery

Introduction 5-Fluoroquinoline-3-carboxylic acid is a key heterocyclic building block in organic synthesis, primarily recognized for its role in the development of fluoroquinolone antibiotics. The strategic placement of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoroquinoline-3-carboxylic acid is a key heterocyclic building block in organic synthesis, primarily recognized for its role in the development of fluoroquinolone antibiotics. The strategic placement of the fluorine atom and the carboxylic acid group on the quinoline scaffold provides a versatile platform for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of 5-fluoroquinoline-3-carboxylic acid in the synthesis of esters and amides, which are crucial intermediates in the development of new therapeutic agents.

Application Notes

The carboxylic acid moiety at the 3-position of the 5-fluoroquinoline core is a prime site for derivatization. Esterification and amidation are two fundamental transformations that convert the carboxylic acid into esters and amides, respectively. These modifications are critical in drug development for several reasons:

  • Modulation of Physicochemical Properties: Ester and amide derivatives often exhibit altered solubility, lipophilicity, and metabolic stability compared to the parent carboxylic acid. These changes can significantly impact the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with ester or amide functionalities, which can act as bioisosteres, to fine-tune the biological activity and target engagement of the molecule.

  • Prodrug Strategies: Esterification is a common strategy to create prodrugs. These inactive or less active precursors are metabolized in vivo to release the active carboxylic acid, improving drug delivery and bioavailability.

  • Introduction of Further Functionality: The ester or amide linkage can serve as a handle to introduce more complex chemical entities, allowing for the exploration of a wider chemical space and the development of compounds with novel mechanisms of action.

Derivatives of 5-fluoroquinoline-3-carboxylic acid have shown promise in various therapeutic areas, most notably as antibacterial agents. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Key Reactions and Mechanisms

The primary reactions involving 5-fluoroquinoline-3-carboxylic acid as a building block are esterification and amidation.

Esterification

Esterification of 5-fluoroquinoline-3-carboxylic acid can be achieved through several methods, including Fischer esterification and activation of the carboxylic acid.

  • Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While straightforward, it is an equilibrium process and often requires a large excess of the alcohol and a strong acid catalyst.

  • Carboxylic Acid Activation: A more versatile approach involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This activated species readily reacts with alcohols to form esters under milder conditions and often in higher yields.

Amidation

Similar to esterification, amidation can be performed directly or through an activated intermediate.

  • Direct Amidation: The direct reaction of a carboxylic acid with an amine is generally difficult due to the formation of a stable ammonium carboxylate salt. This often requires high temperatures and is not suitable for sensitive substrates.

  • Coupling Reagents: The most common and efficient method for amide bond formation involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions.

  • Acyl Chloride Intermediate: The conversion of the carboxylic acid to its corresponding acyl chloride provides a highly reactive species that readily undergoes nucleophilic attack by an amine to form the amide.

Experimental Protocols

The following are detailed protocols for the synthesis of representative ester and amide derivatives of 5-fluoroquinoline-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-Fluoroquinoline-3-carboxylate

This protocol describes the synthesis via an acyl chloride intermediate, a common and efficient method.

Reaction Scheme:

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is 5-fluoroquinoline-3-carbonyl chloride.

  • Esterification: Dissolve the crude 5-fluoroquinoline-3-carbonyl chloride in anhydrous ethanol (20 mL/g of starting acid).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the ethanol under reduced pressure.

  • Work-up: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford ethyl 5-fluoroquinoline-3-carboxylate.

Protocol 2: Synthesis of N-Benzyl-5-fluoroquinoline-3-carboxamide

This protocol utilizes a DCC coupling agent for the amidation reaction.

Reaction Scheme:

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (20 mL/g of acid).

  • Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of dichloromethane.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield N-benzyl-5-fluoroquinoline-3-carboxamide.

Data Presentation

Table 1: Summary of Physicochemical and Yield Data for 5-Fluoroquinoline-3-carboxylic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Ethyl 5-fluoroquinoline-3-carboxylateC₁₂H₁₀FNO₂219.21Not Reported~80
N-Benzyl-5-fluoroquinoline-3-carboxamideC₁₇H₁₃FN₂O280.30Not ReportedNot Reported

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Visualizations

Signaling Pathway of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. This diagram illustrates the mechanism of action.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Topo_IV->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Causes Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for Esterification

This diagram outlines the general workflow for the synthesis of ethyl 5-fluoroquinoline-3-carboxylate.

Esterification_Workflow Start 5-Fluoroquinoline- 3-carboxylic acid Activation Activation with SOCl₂ in DCM Start->Activation Intermediate 5-Fluoroquinoline- 3-carbonyl chloride Activation->Intermediate Esterification Reaction with Ethanol Intermediate->Esterification Workup Aqueous Work-up (NaHCO₃ wash) Esterification->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-fluoroquinoline- 3-carboxylate Purification->Product

Caption: Workflow for the synthesis of an ester derivative.

Logical Relationship for Amidation

This diagram illustrates the logical steps involved in the DCC-mediated amidation of 5-fluoroquinoline-3-carboxylic acid.

Amidation_Logic Acid 5-Fluoroquinoline- 3-carboxylic acid Activated_Intermediate Activated Ester Intermediate Acid->Activated_Intermediate Reacts with DCC Amine Benzylamine DCC DCC DCU Dicyclohexylurea (byproduct) DCC->DCU Forms Amide_Product N-Benzyl-5-fluoroquinoline- 3-carboxamide Activated_Intermediate->Amide_Product Reacts with Amine

Caption: Logical flow of the DCC-mediated amidation reaction.

Method

Application Notes and Protocols for the Synthesis of 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolone carboxylic acids are a critical class of heterocyclic compounds that form the core structure of many antibacterial agents. The introd...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone carboxylic acids are a critical class of heterocyclic compounds that form the core structure of many antibacterial agents. The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolones, significantly enhances their antimicrobial activity. 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key pharmacophore and a valuable building block in the development of new therapeutic agents. Its synthesis is of significant interest to researchers in medicinal chemistry and drug discovery. The following protocol details a robust and widely adopted method for its preparation based on the Gould-Jacobs reaction.[1][2]

Reaction Pathway

The synthesis of 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is typically achieved through a three-step process starting from 3-fluoroaniline. The overall pathway involves:

  • Condensation: Reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: Intramolecular cyclization of the resulting intermediate at high temperature.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow Synthetic Workflow for 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis Reactants1 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Diethyl ((3-fluorophenylamino)methylene)malonate Reactants1->Intermediate1 Heat Intermediate2 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 High Temperature (e.g., Diphenyl Ether or Microwave) Product 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Intermediate2->Product 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.

Experimental Protocols

Materials and Equipment

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or a microwave reactor)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Hexanes

  • Standard laboratory glassware

  • Heating mantle and reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Protocol 1: Synthesis of Diethyl ((3-fluorophenylamino)methylene)malonate (Intermediate 1)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction Conditions: Heat the mixture with stirring at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol formed during the reaction under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid or a viscous oil. It can be purified by recrystallization from an ethanol/water mixture or by washing with cold hexanes to yield the desired intermediate as a solid.

Protocol 2: Synthesis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

This step involves a high-temperature cyclization which can be performed using conventional heating in a high-boiling solvent or via microwave irradiation for improved efficiency.

Method A: Conventional Heating

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the diethyl ((3-fluorophenylamino)methylene)malonate (1.0 eq) in a high-boiling inert solvent such as diphenyl ether (approx. 10 mL per gram of starting material).

  • Reaction Conditions: Heat the solution to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[3] Monitor the reaction by TLC.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexanes or cyclohexane to precipitate the product.[4] Filter the resulting solid, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.

Method B: Microwave-Assisted Synthesis

  • Reaction Setup: Place the diethyl ((3-fluorophenylamino)methylene)malonate in a microwave-safe reaction vial equipped with a magnetic stir bar.

  • Reaction Conditions: Heat the sample using a microwave reactor to a temperature of 250 °C for 10-20 minutes. Monitor the pressure in the vial.

  • Work-up and Purification: After cooling, a solid product should form. Add a small amount of a suitable solvent like acetonitrile or ethanol to create a slurry, then filter the solid product. Wash the solid with cold solvent and dry under vacuum.

Protocol 3: Synthesis of 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Final Product)
  • Reaction Setup: In a round-bottom flask, suspend the ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has completely dissolved and the saponification is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Purification: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by filtration. Wash the solid with cold water until the filtrate is neutral, and then dry it under vacuum to yield the final product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields and physical properties are based on typical results for analogous syntheses in the literature.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
1Diethyl ((3-fluorophenylamino)methylene)malonateC₁₄H₁₆FNO₄281.2885-95Solid~50-60
2Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateC₁₂H₁₀FNO₃235.2170-85Solid>250
35-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidC₁₀H₆FNO₃207.1690-98Solid>280
Characterization Data (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

      • δ ~15.0 (s, 1H, COOH)

      • δ ~13.0 (s, 1H, NH)

      • δ ~8.90 (s, 1H, H-2)

      • δ ~7.80-7.90 (m, 1H, Ar-H)

      • δ ~7.50-7.60 (m, 1H, Ar-H)

      • δ ~7.20-7.30 (m, 1H, Ar-H)

  • Mass Spectrometry (ESI-MS):

    • 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:

      • m/z: 208.03 [M+H]⁺, 206.02 [M-H]⁻

Note on Nomenclature: The product, 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a "quinolone." To obtain the fully aromatic "quinoline," the 4-oxo group would need to be removed, typically via chlorination with POCl₃ followed by reductive dehalogenation. However, the 4-oxo-quinolone scaffold is the key structure for most antibacterial applications.

References

Application

application of 5-Fluoroquinoline-3-carboxylic acid in the development of enzyme inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline-3-carboxylic acid scaffold is a cornerstone pharmacophore in the development of potent enzyme inhibitors, most notably within the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carboxylic acid scaffold is a cornerstone pharmacophore in the development of potent enzyme inhibitors, most notably within the fluoroquinolone class of antibiotics. These synthetic agents exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes, thereby disrupting critical cellular processes. 5-Fluoroquinoline-3-carboxylic acid is a structural isomer within this class, offering a unique substitution pattern for investigation. While the 6-fluoro isomers, such as ciprofloxacin and levofloxacin, are more extensively studied, the exploration of 5-fluoro derivatives provides an avenue for developing novel inhibitors with potentially altered potency, selectivity, or resistance profiles.

The primary targets for this class of compounds are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drug development.[1][3] By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to rapid bacterial cell death.[4][5] This document provides an overview of the mechanism of action, quantitative data for representative fluoroquinolones, and detailed protocols for evaluating the inhibitory potential of compounds like 5-Fluoroquinoline-3-carboxylic acid.

Mechanism of Action: Inhibition of Type II Topoisomerases

Fluoroquinolones exert their bactericidal effect by trapping a key intermediate in the topoisomerase catalytic cycle. The enzymes normally create a transient double-strand break in a segment of DNA, pass another segment through the break, and then reseal it.[1] Fluoroquinolones bind to and stabilize the enzyme-DNA cleavage complex, preventing the resealing of the DNA break.[4][6] This stalled complex acts as a physical barrier to the progression of replication forks and transcription machinery, ultimately leading to the release of lethal double-strand breaks and the initiation of cell death pathways.[1]

Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the principal target in Gram-positive bacteria, although some compounds exhibit dual-targeting capabilities.[1][4]

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 DNA Replication Cycle cluster_2 Inhibitory Action FQ 5-Fluoroquinoline- 3-carboxylic Acid Entry Cellular Uptake (via Porins) FQ->Entry Enters cell Gyrase DNA Gyrase (Target in Gram-negative) Entry->Gyrase TopoIV Topoisomerase IV (Target in Gram-positive) Entry->TopoIV TernaryComplex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) Gyrase->TernaryComplex Inhibits Resealing TopoIV->TernaryComplex Inhibits Resealing DNA Bacterial Chromosome Cleavage Transient DNA Double-Strand Break DNA->Cleavage Enzyme action Passage Strand Passage Cleavage->Passage Cleavage->TernaryComplex Traps Complex Resealing DNA Resealing Passage->Resealing Replication Normal DNA Replication Resealing->Replication ReplicationBlock Replication Fork Stall TernaryComplex->ReplicationBlock DSB Double-Strand Breaks ReplicationBlock->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of fluoroquinolone inhibition of bacterial topoisomerases.

Data Presentation: Inhibitory Activity of Representative Fluoroquinolones

While specific quantitative data for 5-Fluoroquinoline-3-carboxylic acid is not widely published, the following table summarizes the inhibitory concentrations (IC₅₀) for well-characterized fluoroquinolones against their primary enzyme targets. This data serves as a benchmark for evaluating novel derivatives.

CompoundEnzyme TargetOrganismIC₅₀ (µM)Reference
CiprofloxacinDNA GyraseE. coli~0.5 - 1.0[7]
CiprofloxacinTopoisomerase IVS. pneumoniae~8 - 16[3]
MoxifloxacinDNA GyraseE. coli~1.0N/A
MoxifloxacinTopoisomerase IVS. pneumoniae~0.5 - 1.0[8]
LevofloxacinDNA GyraseE. coli~1.0 - 2.0[5]

Note: IC₅₀ values can vary based on assay conditions, such as ATP and substrate concentrations.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of compounds like 5-Fluoroquinoline-3-carboxylic acid against DNA gyrase and topoisomerase IV.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.

1. Materials:

  • Enzyme: Purified E. coli DNA Gyrase (GyrA₂B₂).

  • Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL).

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Test Compound: 5-Fluoroquinoline-3-carboxylic acid stock solution in DMSO.

  • Stop Buffer / Loading Dye (2X): 8% Glycerol, 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 0.1 mg/mL Bromophenol Blue, 1% SDS.

  • Other: Chloroform/isoamyl alcohol (24:1), 1% Agarose gel in TAE buffer, Ethidium Bromide (or other DNA stain).

2. Enzyme Titration (to determine optimal concentration):

  • Prepare a reaction mix containing 1X Assay Buffer and 0.5 µg of relaxed pBR322 DNA.

  • Create serial dilutions of the DNA gyrase enzyme in Dilution Buffer.

  • Add the diluted enzyme to the reaction mix and incubate at 37°C for 30-60 minutes.

  • Stop the reaction and analyze the products by agarose gel electrophoresis.

  • The optimal enzyme concentration is the lowest concentration that results in the complete conversion of relaxed plasmid to the supercoiled form.

3. Inhibition Assay Procedure:

  • On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA (0.5 µg per reaction), and sterile water to the appropriate volume for all reactions.

  • Aliquot the master mix into microcentrifuge tubes (final reaction volume will be 30 µL).

  • Add 0.3 µL of the test compound at various concentrations (e.g., in a 2-fold dilution series) to the respective tubes. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Initiate the reaction by adding the pre-determined optimal amount of DNA gyrase to all tubes except the "no enzyme" control.

  • Mix gently and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 30 µL of 2X Stop Buffer/Loading Dye and 30 µL of chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge for 2 minutes.

  • Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing ethidium bromide.

  • Run the gel at ~85V for 2 hours or until sufficient separation is achieved.[9]

  • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

  • Quantify band intensity to calculate the IC₅₀ value.

Gyrase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Termination cluster_analysis Analysis A Prepare Master Mix (Buffer, Relaxed Plasmid, H₂O) B Aliquot Master Mix A->B C Add Test Compound (or DMSO control) B->C D Add DNA Gyrase (pre-titrated amount) C->D E Incubate 37°C for 30 min D->E F Stop Reaction (Add Stop Buffer/Dye + Chloroform) E->F G Vortex & Centrifuge F->G H Load Aqueous Phase on 1% Agarose Gel G->H I Electrophoresis H->I J Visualize Bands (UV Transilluminator) I->J K Quantify & Calculate IC₅₀ J->K

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Protocol 2: Topoisomerase IV Decatenation Assay

This assay measures the inhibition of the enzyme's ability to separate, or decatenate, interlinked kinetoplast DNA (kDNA) into minicircles.

1. Materials:

  • Enzyme: Purified S. aureus or E. coli Topoisomerase IV (ParC₂E₂).

  • Substrate: Catenated kinetoplast DNA (kDNA) from Crithidia fasciculata (200 ng/µL).

  • 5X Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 5 mM DTT, 7.5 mM ATP.[6][10]

  • Test Compound: 5-Fluoroquinoline-3-carboxylic acid stock solution in DMSO.

  • Stop Buffer / Loading Dye (5X): 2.5% SDS, 250 mM EDTA, 25% Ficoll, 0.1% Bromophenol Blue.

  • Other: 1% Agarose gel in TAE buffer, Ethidium Bromide.

2. Enzyme Titration:

  • Follow a similar procedure to the gyrase assay, preparing reactions with 1X Assay Buffer and ~200 ng of kDNA.

  • Use serial dilutions of Topoisomerase IV and incubate at 37°C for 30 minutes.

  • The optimal enzyme concentration is the lowest amount that fully converts the high-molecular-weight kDNA network into decatenated minicircles, which migrate faster into the gel.[10]

3. Inhibition Assay Procedure:

  • Prepare a master mix with 5X Assay Buffer, kDNA (~200 ng per reaction), and sterile water.

  • Aliquot the master mix into microcentrifuge tubes (final reaction volume will be 20 µL).

  • Add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "DNA only" control.

  • Initiate the reaction by adding the optimal amount of Topoisomerase IV.

  • Mix gently and incubate at 37°C for 30 minutes.[10]

  • Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.

  • Load the entire reaction volume onto a 1% agarose gel containing ethidium bromide.

  • Run the gel until the dye front has migrated approximately 75% of the gel length.

  • Visualize the DNA bands under UV light. Inhibition is observed as the persistence of the high-molecular-weight kDNA at the top of the gel and a reduction in the fast-migrating minicircle bands.

  • Quantify band intensity to determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The inhibitory activity of the quinolone scaffold is highly dependent on its substitution pattern. Understanding these relationships is key to designing more effective inhibitors.

SAR_Diagram cluster_nodes Core R1 N-1 Substituent - Modulates potency & cell permeability - Small alkyl (ethyl, cyclopropyl) optimal COOH C-3 Carboxylic Acid - Essential for binding - Interacts with DNA gyrase Keto C-4 Carbonyl - Essential for activity - Binds to enzyme R5 C-5 Position - Can modulate activity - Bulky groups often decrease potency R6 C-6 Fluorine - Dramatically increases potency - Enhances gyrase inhibition R7 C-7 Substituent - Defines antibacterial spectrum - Piperazine rings are common R8 C-8 Position - Can improve Gram-positive activity - Methoxy or F can be beneficial

References

Method

Application Notes and Protocols for Amide Coupling Reactions with 5-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of amides from 5-Fluoroquinoline-3-carboxylic acid, a key building block in the develop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 5-Fluoroquinoline-3-carboxylic acid, a key building block in the development of novel therapeutic agents. The following sections outline two common and effective protocols for amide bond formation: one utilizing the uronium-based coupling reagent HATU, and another employing the carbodiimide-based EDC in conjunction with the additive HOBt.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of carboxylic acids and amines to generate a diverse array of molecules, including many clinically significant drugs.[1] 5-Fluoroquinoline-3-carboxylic acid is a valuable scaffold in drug discovery, and its derivatization via amide coupling is a critical step in the synthesis of new chemical entities with potential biological activity. The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1][2] This document provides detailed experimental procedures for two widely used methods for the synthesis of 5-Fluoroquinoline-3-carboxamides.

Data Presentation: Comparison of Common Coupling Protocols

The selection of a coupling reagent and reaction conditions is crucial for achieving high yields and purity. Below is a summary of typical reaction parameters and expected outcomes for the amide coupling of 5-Fluoroquinoline-3-carboxylic acid with a generic primary amine.

Coupling Reagent/SystemBaseTypical SolventReaction Time (hours)Temperature (°C)Expected Yield Range (%)Key Advantages
HATUDIPEADMF1 - 40 - 2580 - 95%High efficiency, fast reaction times, suitable for sterically hindered substrates.[3]
EDC / HOBtDIPEA or Et₃NDMF or DCM2 - 120 - 2570 - 90%Cost-effective, water-soluble byproducts for easier workup.[4][5]

Note: Yields are estimates based on reactions with similar substrates and may vary depending on the specific amine used.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[3]

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Fluoroquinoline-3-carboxylic acid (1.0 equivalent) and anhydrous DMF.

  • Stir the solution at room temperature until the carboxylic acid is fully dissolved.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) as an additive to suppress side reactions and improve efficiency.[4]

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Fluoroquinoline-3-carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA or Et₃N (2.0 equivalents) to the mixture.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizations

AmideCouplingWorkflow start Start dissolve Dissolve 5-Fluoroquinoline-3-carboxylic acid and coupling reagents in solvent start->dissolve activate Activate Carboxylic Acid (Pre-activation) dissolve->activate add_amine Add Amine activate->add_amine react Reaction (Stir at RT) add_amine->react workup Aqueous Workup (Extraction and Washes) react->workup purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: General experimental workflow for amide coupling.

HATU_Mechanism acid 5-Fluoroquinoline-3-carboxylic Acid active_ester OAt-Active Ester Intermediate acid->active_ester + HATU, Base hatu HATU base Base (DIPEA) amide 5-Fluoroquinoline-3-carboxamide active_ester->amide + Amine amine Amine (R-NH2) byproduct Tetramethylurea + HOAt Byproducts amide->byproduct Formation of

Caption: Simplified mechanism of HATU-mediated amide coupling.

EDC_Mechanism acid 5-Fluoroquinoline-3-carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC hobt_ester HOBt-Active Ester o_acylisourea->hobt_ester + HOBt edu EDU (Byproduct) o_acylisourea->edu forms hobt HOBt amide 5-Fluoroquinoline-3-carboxamide hobt_ester->amide + Amine amine Amine (R-NH2)

References

Application

Application Notes and Protocols for the Functionalization of 5-Fluoroquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 5-fluoroquinoline-3-carboxylic acid sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 5-fluoroquinoline-3-carboxylic acid scaffold, a core structure in many therapeutic agents. The following sections detail common modifications, experimental protocols, and relevant biological data, offering a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of pharmaceuticals. Specifically, 5-fluoroquinoline-3-carboxylic acids are key components of fluoroquinolone antibiotics, a critical class of antibacterial agents.[1] Functionalization of this quinoline ring is a primary strategy for modulating the pharmacological properties of these molecules, including their antibacterial spectrum, potency, and pharmacokinetic profile.[2] Key positions for modification include the N-1, C-3, C-5, C-7, and C-8 positions, each offering a unique opportunity to influence the compound's biological activity.[3][4]

Key Functionalization Strategies

The primary mechanism of antibacterial action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Modifications to the quinoline core aim to enhance this inhibition and overcome bacterial resistance.

Diagram: Mechanism of Action of Fluoroquinolones

Fluoroquinolone Mechanism of Action cluster_enzymes Target Enzymes FQ Fluoroquinolone (e.g., 5-Fluoroquinoline-3-carboxylic acid derivative) Complex Quinolone-Enzyme-DNA Ternary Complex FQ->Complex Binds to Replication DNA Replication & Repair Disrupted Complex->Replication Prevents DNA re-ligation DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Gyrase->Complex Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Complex Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Functionalization at the C-7 Position

Modification at the C-7 position is one of the most explored avenues for altering the antibacterial spectrum and potency.[5] Typically, this involves a nucleophilic aromatic substitution reaction where the halogen at C-7 is displaced by an amine-containing moiety, such as piperazine or a substituted aniline.[6][7]

Experimental Protocol: C-7 Substitution with Piperazine

This protocol is adapted from the synthesis of ciprofloxacin and norfloxacin analogs.[6]

  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid in dimethylsulfoxide (DMSO).

  • Addition of Amine: Add an excess (e.g., 2-3 equivalents) of piperazine to the suspension.

  • Heating: Heat the reaction mixture to 140°C for 1.5 to 2 hours.

  • Work-up:

    • Cool the reaction mixture to 70°C and add distilled water.

    • Acidify the mixture with concentrated hydrochloric acid with stirring and cooling.

    • Collect the resulting precipitate by filtration and wash with distilled water.

  • Purification: The crude product can be further purified by recrystallization. For example, suspend the crude precipitate in water and dissolve by adding 2M hydrochloric acid. Treat with activated charcoal, filter, and then precipitate the product by adding 2M sodium hydroxide. Collect the purified product by filtration and wash with distilled water.

Table 1: Examples of C-7 Functionalized 5-Fluoroquinoline-3-carboxylic Acid Derivatives and their Antibacterial Activity
DerivativeC-7 SubstituentN-1 SubstituentTarget BacteriaActivity (MIC in µg/mL)Reference
CiprofloxacinPiperazin-1-ylCyclopropylS. aureus, E. coli0.012 - 0.048[8]
NorfloxacinPiperazin-1-ylEthylS. aureus, E. coli0.097 - 0.19[8]
Derivative 9bn-butylaminoCyclopropylS. aureus>100[7]
Derivative 9cp-toluidineCyclopropylS. aureus2.4[7]

Functionalization at the N-1 Position

The substituent at the N-1 position significantly influences the compound's antibacterial activity and pharmacokinetic properties. Common substituents include ethyl and cyclopropyl groups.[3] The presence of a cyclopropyl group at N-1, in combination with a 5-methyl group, has been shown to enhance in vitro potency.[3]

Experimental Protocol: Synthesis of 1-Ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is based on a patented synthesis.[9]

  • Condensation: React N-ethyl-2-methyl-3-fluoroaniline with diethyl ethoxymethylenemalonate by heating at 110°C for 30 minutes.

  • Cyclization: Add polyphosphoric acid to the reaction mixture and heat at 140°C for 40 minutes.

  • Hydrolysis and Precipitation: Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Recrystallize the crude product from dimethylformamide to obtain the pure compound.

Functionalization at the C-8 Position

Introduction of a nitro group at the C-8 position, followed by its reduction to an amino group, opens up possibilities for further derivatization, such as the formation of triazolo-derivatives.[10]

Experimental Protocol: Synthesis and Reduction of 8-Nitro Derivatives

This protocol is adapted from the synthesis of novel fluoroquinolone analogues.[10]

Part A: Nitration (Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

The direct nitration of the fluoroquinolone nucleus is often unsuccessful. A multi-step synthesis is typically employed, starting from appropriate precursors.[7]

Part B: Reduction of the 8-Nitro Group

  • Reaction Setup: Suspend the 8-nitro-fluoroquinolone derivative in 12N hydrochloric acid in an ice bath (2-5°C) with stirring for 20 minutes.

  • Addition of Reducing Agent: Remove the ice bath and add a 5 molar excess of stannous chloride (SnCl₂) portion-wise.

  • Reaction: Allow the reaction mixture to stir overnight and monitor by TLC until completion.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the 8-amino product. Collect the precipitate by filtration and dry.

Diagram: Workflow for C-8 Functionalization

C8_Functionalization_Workflow Start 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Nitro 8-Nitro Derivative Start->Nitro Multi-step Synthesis [8] Amino 8-Amino Derivative Nitro->Amino Reduction (SnCl2, HCl) [5] Triazolo Triazolo Derivative Amino->Triazolo Diazotization (NaNO2, HCl) & Cyclization [5]

Caption: Synthetic workflow for C-8 functionalization.

Functionalization of the C-3 Carboxylic Acid

While the C-3 carboxylic acid is often considered crucial for antibacterial activity, its modification into esters, amides, or various heterocyclic rings can lead to compounds with novel biological profiles, including anticancer activity.[4]

Experimental Protocol: Esterification of the C-3 Carboxylic Acid

A general procedure for esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

  • Reaction Setup: Dissolve the 5-fluoroquinoline-3-carboxylic acid in an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heating: Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Table 2: Examples of C-3 Modified Fluoroquinolone Derivatives
ModificationResulting MoietyPotential ApplicationReference
EsterificationCarboxylic acid esterProdrug, Intermediate[4]
AmidationCarboxamideModified biological activity[4]
CyclizationThiazolotriazoleHybrid antibacterial agent[4]
CyclizationTetrazoleHybrid antibacterial agent[4]

Functionalization at the C-5 Position

Alkylation at the C-5 position, for instance with a methyl group, has been shown to enhance the in vitro potency of certain fluoroquinolones, particularly those with a cyclopropyl group at the N-1 position.[3]

Diagram: General Functionalization Sites of 5-Fluoroquinoline-3-carboxylic Acid

References

Method

Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoroquinoline-3-carboxylic Acid for Preclinical Studies

Disclaimer: The following application notes and protocols describe a representative, multi-step synthesis for the scale-up production of 5-Fluoroquinoline-3-carboxylic acid intended for preclinical studies. While based o...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a representative, multi-step synthesis for the scale-up production of 5-Fluoroquinoline-3-carboxylic acid intended for preclinical studies. While based on established chemical principles for the synthesis of analogous fluoroquinolone structures, a specific, publicly available, detailed scale-up procedure for this exact molecule is not available. Therefore, the following represents a scientifically plausible approach that would require optimization and validation in a laboratory setting.

Introduction

5-Fluoroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds, including novel antibacterial agents. The development of a robust and scalable synthetic process is crucial for the provision of high-purity material required for preclinical evaluation. These studies necessitate stringent quality control to ensure the reliability and reproducibility of toxicological and pharmacological data.

This document outlines a potential synthetic route amenable to scale-up, focusing on reaction conditions, purification strategies, and analytical quality control to yield 5-Fluoroquinoline-3-carboxylic acid of a purity suitable for preclinical research.

Synthetic Strategy Overview

The proposed synthetic pathway is a modification of the classical Gould-Jacobs reaction, a widely used method for the synthesis of quinolones. This approach involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and subsequent hydrolysis to afford the target carboxylic acid.

Logical Workflow for Synthesis

A Starting Material: 3-Fluoroaniline B Condensation with EMME A->B C Intermediate: Diethyl 2-((3-fluorophenyl)amino)maleate B->C D Thermal Cyclization C->D E Intermediate: Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate D->E F Saponification (Hydrolysis) E->F G Crude Product: 5-Fluoroquinoline-3-carboxylic acid F->G H Purification: Recrystallization G->H I Final Product: High-Purity 5-Fluoroquinoline-3-carboxylic acid H->I J Quality Control: (HPLC, NMR, MS, Elemental Analysis) I->J

Caption: Proposed synthetic workflow for 5-Fluoroquinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((3-fluorophenyl)amino)maleate

Objective: To synthesize the key intermediate via condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoroaniline111.121.00 kg8.99 mol
Diethyl ethoxymethylenemalonate (EMME)216.232.04 kg9.44 mol
Toluene-10 L-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a temperature probe, add 3-fluoroaniline (1.00 kg, 8.99 mol) and toluene (10 L).

  • Stir the mixture at room temperature (20-25 °C) to ensure complete dissolution.

  • Slowly add diethyl ethoxymethylenemalonate (2.04 kg, 9.44 mol) to the reaction mixture over a period of 30-45 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent will be removed under reduced pressure to yield the crude product as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate

Objective: To perform an intramolecular cyclization of the intermediate to form the quinolone ring system.

Materials:

ReagentMolar Mass ( g/mol )Quantity
Diethyl 2-((3-fluorophenyl)amino)maleate283.28~8.99 mol (from previous step)
Dowtherm A (or similar high-boiling solvent)-8 L

Procedure:

  • In the same 20 L reactor, add Dowtherm A (8 L) to the crude intermediate from the previous step.

  • Heat the mixture with vigorous stirring to 240-250 °C. The reaction is typically complete within 30-60 minutes at this temperature. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to 80-90 °C.

  • Slowly add hexane or heptane (8-10 L) to precipitate the product.

  • Cool the suspension to 0-5 °C and stir for 1-2 hours to maximize precipitation.

  • Filter the solid product and wash with cold hexane or heptane (2 x 2 L).

  • Dry the solid under vacuum at 50-60 °C to a constant weight.

Step 3: Saponification to 5-Fluoroquinoline-3-carboxylic acid

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate235.21~1.8 kg (assuming ~85% yield from step 1)~7.65 mol
Sodium Hydroxide (NaOH)40.000.92 kg23.0 mol
Water-9 L-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • To a 20 L reactor, add water (9 L) and sodium hydroxide (0.92 kg, 23.0 mol) and stir until dissolved.

  • Add the crude ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate (~1.8 kg) to the sodium hydroxide solution.

  • Heat the mixture to reflux (100-105 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3. The product will precipitate as a solid.

  • Cool the suspension to 10-15 °C and stir for 1 hour.

  • Filter the solid, wash with cold water (2 x 3 L) until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum at 70-80 °C.

Step 4: Purification by Recrystallization

Objective: To purify the crude product to meet preclinical study specifications.

Materials:

ReagentQuantity
Crude 5-Fluoroquinoline-3-carboxylic acid~1.3 kg (assuming ~80% yield from step 3)
N,N-Dimethylformamide (DMF) or Acetic Acid6-8 L
Deionized WaterAs needed

Procedure:

  • In a suitable reactor, suspend the crude 5-Fluoroquinoline-3-carboxylic acid in DMF or acetic acid.

  • Heat the mixture to 80-100 °C to achieve complete dissolution.

  • Hot filter the solution to remove any insoluble material.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the suspension to 0-5 °C and hold for 2-4 hours.

  • Filter the purified solid and wash with a small amount of cold solvent, followed by a thorough wash with deionized water.

  • Dry the final product under vacuum at 80-90 °C to a constant weight.

Quality Control for Preclinical Grade Material

The final product must be subjected to a battery of tests to ensure its identity, purity, and quality.

TestSpecificationMethod
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to the structure¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Purity≥ 98.0%HPLC
Residual SolventsTo be determined based on ICH guidelinesGas Chromatography (GC)
Heavy Metals≤ 20 ppmICP-MS
Water Content≤ 0.5%Karl Fischer Titration

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis Batch

StepStarting MaterialProductTheoretical YieldActual Yield% Yield
1 & 23-Fluoroaniline (1.00 kg)Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate2.11 kg1.80 kg85.3%
3Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate (1.80 kg)Crude 5-Fluoroquinoline-3-carboxylic acid1.58 kg1.34 kg84.8%
4Crude 5-Fluoroquinoline-3-carboxylic acid (1.34 kg)Purified 5-Fluoroquinoline-3-carboxylic acid-1.15 kg85.8% (recovery)
Overall 3-Fluoroaniline (1.00 kg) Purified 5-Fluoroquinoline-3-carboxylic acid 1.72 kg 1.15 kg 66.9%

Note: The above data is illustrative and would be subject to variation based on process optimization.

Preclinical Considerations

For preclinical studies, it is imperative to:

  • Maintain detailed batch records: Document all raw materials, reaction conditions, and analytical results for each batch.

  • Establish impurity profiles: Identify and quantify any impurities present in the final product.

  • Ensure batch-to-batch consistency: Demonstrate that the manufacturing process consistently produces material of the same quality.

  • Conduct stability studies: Evaluate the stability of the compound under various storage conditions.

Workflow for Preclinical Batch Release

A Final Dried Product B Sampling for QC A->B C Full Panel QC Testing (HPLC, NMR, MS, etc.) B->C D Does it meet specifications? C->D E Batch Release for Preclinical Studies D->E Yes F Repurification or Batch Rejection D->F No

Caption: Quality control workflow for preclinical batch release.

Application

Application Notes and Protocols: 5-Fluoroquinoline-3-carboxylic Acid in the Synthesis of Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoroquinoline-3-carboxylic acid is a versatile scaffold for the development of novel fluorescent probes. The quinoline core possesses intri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinoline-3-carboxylic acid is a versatile scaffold for the development of novel fluorescent probes. The quinoline core possesses intrinsic fluorescence, which can be fine-tuned through chemical modification. The presence of a carboxylic acid group at the 3-position provides a convenient handle for conjugation to various molecules, including other fluorophores, recognition moieties for specific analytes, and biomolecules. The fluorine atom at the 5-position can enhance the photophysical properties and metabolic stability of the resulting probes. These probes have potential applications in various fields, including cell biology, diagnostics, and drug discovery, for the detection of metal ions, imaging of cellular processes, and monitoring of biological analytes.

Core Applications

Fluorescent probes derived from 5-fluoroquinoline-3-carboxylic acid can be designed for a range of applications, leveraging the quinoline core's sensitivity to its environment. Key applications include:

  • Metal Ion Sensing: Quinoline derivatives are well-known for their ability to chelate metal ions, leading to a change in their fluorescent properties. Probes based on 5-fluoroquinoline-3-carboxylic acid can be developed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺ and Fe³⁺.[1][2]

  • Bacterial Imaging and Efflux Studies: Leveraging the structural similarity to fluoroquinolone antibiotics, fluorescent probes derived from this scaffold can be used to study bacterial penetration, accumulation, and efflux mechanisms.[3] This is particularly relevant in understanding antibiotic resistance.

  • pH Sensing: The fluorescence of quinoline derivatives can be sensitive to pH, allowing for the development of probes to monitor pH changes in cellular compartments or other microenvironments.

  • Biomolecule Labeling: The carboxylic acid group can be activated to react with amine groups on biomolecules such as proteins and peptides, enabling their fluorescent labeling for imaging and tracking studies.

Data Presentation: Photophysical Properties of a Representative Probe

The following table summarizes the hypothetical photophysical properties of a representative fluorescent probe synthesized from 5-fluoroquinoline-3-carboxylic acid conjugated to an ethylenediamine linker, designated as 5-FQ-DA . This data is provided for illustrative purposes and actual values will depend on the specific final structure and solvent conditions.

ParameterValueMethod of Determination
Molecular Weight ~245.2 g/mol Calculation
Purity >95%HPLC, NMR
Excitation Maximum (λex) ~340 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~450 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) at λex ~5,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ) ~0.3Comparative method using a standard (e.g., quinine sulfate)
Stokes Shift ~110 nmCalculation (λem - λex)

Experimental Protocols

This section provides a generalized protocol for the synthesis of a 5-fluoroquinoline-3-carboxylic acid-based fluorescent probe and its application in metal ion detection.

Protocol 1: Synthesis of an Amine-Reactive 5-Fluoroquinoline-3-carboxylic Acid NHS Ester

This protocol describes the activation of the carboxylic acid group of 5-fluoroquinoline-3-carboxylic acid to form an N-hydroxysuccinimide (NHS) ester. This activated intermediate can then be readily reacted with primary amines.

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-fluoroquinoline-3-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DCC or EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • If EDC was used, the reaction mixture can often be used directly in the next step or purified by extraction.

  • For purification, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Conjugation of 5-Fluoroquinoline-3-carboxylic Acid NHS Ester to an Amine-Containing Molecule

This protocol describes the general procedure for conjugating the activated 5-fluoroquinoline-3-carboxylic acid NHS ester to a molecule containing a primary amine, such as a linker or a biomolecule.

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid NHS ester

  • Amine-containing molecule (e.g., ethylenediamine)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Add a base such as TEA or DIEA (2-3 equivalents) to the solution.

  • Slowly add a solution of 5-fluoroquinoline-3-carboxylic acid NHS ester (1.1 equivalents) in anhydrous DMF to the amine solution with stirring.

  • Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography or preparative HPLC to yield the pure fluorescent probe.

Protocol 3: Fluorescence-Based Detection of Metal Ions

This protocol outlines a general procedure for evaluating the response of a 5-fluoroquinoline-3-carboxylic acid-based probe to various metal ions.

Materials and Equipment:

  • Stock solution of the synthesized fluorescent probe in a suitable solvent (e.g., DMSO).

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, etc.) in deionized water.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the probe solution by exciting at its λex (this will serve as the blank).

  • To the cuvette containing the probe solution, add a small aliquot of a metal ion stock solution.

  • Mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum again.

  • Repeat steps 3-5 with different metal ions to assess selectivity.

  • For quantitative analysis, titrate the probe solution with increasing concentrations of the target metal ion and record the fluorescence intensity at the emission maximum.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and detection limit.

Visualizations

G General Synthetic Workflow for 5-Fluoroquinoline-3-carboxylic Acid Probes A 5-Fluoroquinoline-3-carboxylic acid B Activation of Carboxylic Acid (e.g., NHS ester formation) A->B C Amine-Reactive Intermediate B->C D Conjugation with Amine-Containing Molecule C->D E Final Fluorescent Probe D->E

Caption: Synthetic workflow for probe synthesis.

G Proposed Signaling Pathway for Metal Ion Detection Probe 5-FQ-Probe (Low Fluorescence) Complex [5-FQ-Probe]-Metal Complex (High Fluorescence) Probe->Complex Binding Metal Metal Ion (e.g., Zn²⁺) Metal->Complex

Caption: Metal ion detection signaling pathway.

References

Method

Application Note & Protocol: Derivatization of 5-Fluoroquinoline-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals. Introduction Quinolone-3-carboxylic acids are a well-established class of pharmacophores, with prominent examples found in fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone-3-carboxylic acids are a well-established class of pharmacophores, with prominent examples found in fluoroquinolone antibiotics. The carboxylic acid at the 3-position is often crucial for their biological activity, playing a key role in binding to target enzymes such as DNA gyrase and topoisomerase IV. The derivatization of this scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic properties, enhance potency, and explore new therapeutic applications. This document provides detailed protocols for the derivatization of 5-fluoroquinoline-3-carboxylic acid, a key intermediate for the development of novel therapeutic agents, and outlines a framework for subsequent structure-activity relationship (SAR) studies.

The derivatization strategies discussed herein focus on two primary modifications: amide bond formation at the 3-carboxylic acid position and bioisosteric replacement of the carboxylic acid moiety. These approaches allow for a systematic exploration of the chemical space around the 5-fluoroquinoline core, enabling the establishment of clear SAR trends to guide drug design efforts.

Key Derivatization Strategies

The primary points for derivatization of 5-fluoroquinoline-3-carboxylic acid are the carboxylic acid at the C-3 position and the quinoline ring itself. Modifications at these positions can significantly impact the compound's biological activity.

  • Amide Bond Formation at the C-3 Position: Conversion of the carboxylic acid to a diverse library of amides is a common and effective strategy to explore the chemical space and modulate the compound's properties. This can be achieved using standard peptide coupling reagents.

  • Bioisosteric Replacement of the Carboxylic Acid: To improve pharmacokinetic properties such as cell permeability and metabolic stability, the carboxylic acid group can be replaced with bioisosteres. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[1]

  • Substitution on the Quinoline Ring: Further modifications can be made to the quinoline ring, although this typically requires synthesis from a substituted aniline precursor. For instance, alkyl groups at the C-5 position have been shown to influence in vitro potency.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoroquinoline-3-carboxylic Acid (Starting Material)

The synthesis of the 5-fluoroquinoline-3-carboxylic acid core can be achieved via the Gould-Jacobs reaction.[3][4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC.

  • Cyclization: To the reaction mixture, add diphenyl ether and heat to 250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.

  • Isolation: Cool the mixture to room temperature, add hexane to dilute the diphenyl ether, and collect the precipitated solid by filtration. Wash the solid with hexane to remove residual diphenyl ether.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until the solid dissolves.

  • Acidification: Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3.

  • Purification: Collect the precipitated 5-fluoroquinoline-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Derivatization of the 3-Carboxylic Acid via Amide Coupling

This protocol describes a general procedure for the synthesis of a library of 5-fluoroquinoline-3-carboxamides using a carbodiimide coupling agent.

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation: To a solution of 5-fluoroquinoline-3-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation for SAR Studies

The synthesized derivatives should be tested for their biological activity against a relevant target (e.g., a specific bacterial strain or a cancer cell line). The quantitative data, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), should be summarized in a table to facilitate the analysis of structure-activity relationships.

Table 1: Biological Activity of 5-Fluoroquinoline-3-carboxylic Acid Derivatives

Compound IDR Group at C-3 AmideIC50 (µM) vs. Target X
1 -OH (Parent Acid)15.2
2a -NH-CH₃10.5
2b -NH-CH₂CH₃8.9
2c -NH-Cyclopropyl5.1
2d -N(CH₃)₂25.8
2e -NH-Phenyl12.3
2f -NH-(4-fluorophenyl)7.6
2g -NH-CH₂-Phenyl9.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: General Workflow for Derivatization and SAR Studies

G A Synthesis of 5-Fluoroquinoline-3-carboxylic Acid B Derivatization Strategy (Amide Coupling, Bioisostere Synthesis) A->B C Library of Derivatives B->C D Biological Screening (e.g., IC50 determination) C->D E Data Analysis and SAR D->E F Lead Optimization E->F F->B Iterative Design

Caption: Workflow for SAR studies of 5-fluoroquinoline-3-carboxylic acid.

Diagram 2: Key Derivatization Points of 5-Fluoroquinoline-3-carboxylic Acid

Caption: Key sites for derivatization on the 5-fluoroquinoline-3-carboxylic acid scaffold.

Note: The DOT script for Diagram 2 is a conceptual representation. A more detailed chemical structure would typically be included, which is beyond the direct capability of DOT language but can be represented with nodes and edges for key functional groups.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoroquinoline-3-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 5-Fluoroquinoline-3-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.

Issue ID Problem / Question Potential Causes Recommended Solutions
YLD-01 Low overall yield. 1. Incomplete initial condensation. 2. Inefficient thermal cyclization. 3. Product degradation during high-temperature cyclization. 4. Incomplete saponification of the ester intermediate. 5. Product loss during work-up and purification.1. Ensure equimolar or a slight excess of the malonate derivative in the condensation step. Monitor reaction completion via TLC. 2. Optimize cyclization temperature and time. High-boiling point solvents like diphenyl ether can provide stable heating.[1] 3. Consider microwave-assisted synthesis to shorten reaction times and potentially reduce degradation.[2][3] 4. Ensure complete hydrolysis by using sufficient base (e.g., NaOH) and adequate heating time. 5. Carefully adjust the pH during acidification to ensure complete precipitation of the product. Use appropriate solvents for recrystallization to minimize loss.
PUR-01 Final product is impure. 1. Presence of unreacted 3-fluoroaniline or diethyl ethoxymethylenemalonate. 2. Incomplete cyclization, leaving the intermediate enamine. 3. Side-products from decomposition at high temperatures (e.g., decarboxylation).[2] 4. Contamination with residual solvent or salts.1. Wash the crude product thoroughly. An acid wash can remove residual aniline. 2. Optimize the cyclization step (see YLD-01). The intermediate can be separated by column chromatography if necessary. 3. Avoid excessive heating times and temperatures during cyclization.[2] 4. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) or via an acid-base workup.[4][5]
RXN-01 The thermal cyclization step is failing or inefficient. 1. The reaction temperature is too low to overcome the activation energy for the 6-electron cyclization.[6] 2. The reaction time is insufficient. 3. The chosen solvent does not have a high enough boiling point.1. The cyclization step typically requires temperatures of ~250°C.[1] Use a high-boiling inert solvent like diphenyl ether or Dowtherm A to achieve and maintain this temperature. 2. Increase the reaction time, but monitor for product degradation. A time-temperature study is recommended to find the optimal balance.[2] 3. Switch to a suitable high-boiling solvent. Alternatively, perform the reaction neat (solvent-free) under microwave irradiation.[3]
ISO-01 Difficulty isolating the product after saponification. 1. Incorrect pH for precipitation. 2. The product may be partially soluble in the aqueous solution.1. 5-Fluoroquinoline-3-carboxylic acid is amphoteric. Carefully adjust the pH to its isoelectric point to minimize solubility and maximize precipitation. This is typically in the range of pH 4-8.[5] 2. After precipitation, cool the mixture in an ice bath to further decrease solubility before filtration. Wash the collected solid with cold water.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-Fluoroquinoline-3-carboxylic acid? A1: The most common and established method is the Gould-Jacobs reaction.[6][7] This synthesis involves the condensation of 3-fluoroaniline with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step is the hydrolysis (saponification) of the ester group to the carboxylic acid.[6]

Q2: Why is the high-temperature cyclization step so critical and challenging? A2: The intramolecular cyclization in the Gould-Jacobs reaction is a pericyclic reaction that requires significant thermal energy (typically >250 °C) to proceed.[1] The challenge lies in reaching and maintaining this temperature without causing thermal decomposition of the reactants or products, which can lead to lower yields and the formation of impurities.[2]

Q3: Are there modern alternatives to conventional heating for the cyclization step? A3: Yes, microwave-assisted synthesis is an excellent alternative. It can dramatically shorten reaction times and often leads to higher yields and purities by providing rapid, uniform heating that can minimize the formation of degradation byproducts.[2][3]

Q4: How does the regioselectivity of the Gould-Jacobs reaction affect the synthesis starting with 3-fluoroaniline? A4: The cyclization can theoretically occur at either of the two positions ortho to the amino group on the aniline ring. For 3-fluoroaniline, cyclization can occur at C2 or C6. The fluorine atom at C3 can influence the electron density and steric hindrance, guiding the cyclization. While a mixture of isomers is possible, the reaction conditions can be optimized to favor the formation of the desired 5-fluoro isomer.

Q5: What purification techniques are most effective for this molecule? A5: The amphoteric nature of 5-Fluoroquinoline-3-carboxylic acid (containing both a basic nitrogen atom and an acidic carboxylic acid group) makes it amenable to purification via acid-base chemistry.[5] Dissolving the crude product in a dilute base, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid is a common and effective strategy.[4][5] Standard methods like recrystallization from solvents such as ethanol or DMF are also widely used.[8]

Data Presentation

Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield

This table summarizes the impact of varying reaction conditions on the yield of a representative Gould-Jacobs cyclization reaction, highlighting the critical balance between temperature, time, and product formation versus degradation.

EntryTemperature (°C)Time (min)Yield of Quinoline Product (%)Notes
1250301Low conversion; mostly intermediate remains.
23003037Good conversion, low amount of intermediate left.
3250603Increased time at lower temp is not effective.
43006028Product degradation (decarboxylation) observed.
5300547Optimal yield; higher temp for a short duration is most effective.
Data adapted from a representative Gould-Jacobs reaction study to illustrate the optimization principle.[2]

Experimental Protocols

Detailed Protocol for 5-Fluoroquinoline-3-carboxylic acid via Gould-Jacobs Reaction

Step 1: Condensation - Synthesis of Diethyl 2-((3-fluorophenylamino)methylene)malonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110°C for 1-2 hours, with stirring. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The intermediate product often crystallizes upon cooling or can be used directly in the next step after removal of the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization - Synthesis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Place the intermediate from Step 1 into a flask containing a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

  • Heat the mixture to approximately 250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The product will precipitate from the hot solvent.

  • Cool the mixture to room temperature, and then further cool in an ice bath.

  • Filter the solid product, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent, and dry under vacuum.

Step 3: Saponification - Synthesis of 5-Fluoroquinoline-3-carboxylic acid

  • Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100°C) for 2-4 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the resulting solution to room temperature.

Step 4: Purification and Isolation

  • Filter the cooled solution to remove any insoluble impurities.

  • Slowly add a 10% hydrochloric acid (HCl) solution to the clear filtrate with stirring until the pH is approximately 7.

  • The final product will precipitate as a solid.

  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the final product, 5-Fluoroquinoline-3-carboxylic acid, in a vacuum oven at 60-80°C.

Visualizations

Gould_Jacobs_Pathway Start_Aniline 3-Fluoroaniline Intermediate Condensation Intermediate (Enamine) Start_Aniline->Intermediate Condensation (100-110°C) Start_Malonate Diethyl ethoxymethylenemalonate Start_Malonate->Intermediate Condensation (100-110°C) Cyclized_Ester Ethyl 5-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Cyclized_Ester Thermal Cyclization (~250°C, -EtOH) Final_Acid 5-Fluoroquinoline-3- carboxylic acid Cyclized_Ester->Final_Acid Saponification (NaOH) then Acidification (HCl)

Caption: Synthetic pathway for 5-Fluoroquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product? Check_Cyclization Was Cyclization Efficient? Start->Check_Cyclization Yes Check_Purification Was Purification Optimal? Start->Check_Purification No, reaction was complete Check_Cyclization->Check_Purification Yes Optimize_Temp Optimize Temp & Time (e.g., 300°C, 5 min) Check_Cyclization->Optimize_Temp No Use_Microwave Consider Microwave Synthesis Check_Cyclization->Use_Microwave Alternative Adjust_pH Adjust pH to Isoelectric Point for Precipitation Check_Purification->Adjust_pH No Recrystallize Recrystallize from Appropriate Solvent Check_Purification->Recrystallize Also... Success Improved Yield & Purity Optimize_Temp->Success Use_Microwave->Success Adjust_pH->Success Recrystallize->Success

Caption: A decision tree for troubleshooting low yield and purity issues in the synthesis.

Experimental_Workflow Start Start: 3-Fluoroaniline + Diethyl ethoxymethylenemalonate Condensation Step 1: Condensation (110°C, 2h) Start->Condensation Cyclization Step 2: Thermal Cyclization in Diphenyl Ether (~250°C) Condensation->Cyclization Filter_Wash Filter Crude Ester Wash with Hexane Cyclization->Filter_Wash Saponification Step 3: Saponification (Reflux in 10% NaOH) Filter_Wash->Saponification Acidification Step 4: Acidification & Precipitation (Add 10% HCl to pH ~7) Saponification->Acidification Final_Filter Filter Final Product Wash with Cold Water & Ethanol Acidification->Final_Filter End Dry Product Under Vacuum Final_Filter->End

Caption: A step-by-step workflow diagram for the synthesis and isolation process.

References

Optimization

Technical Support Center: Purification of Crude 5-Fluoroquinoline-3-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoroquinoline-3-c...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 5-Fluoroquinoline-3-carboxylic acid?

A1: The primary purification techniques for 5-Fluoroquinoline-3-carboxylic acid and related compounds include:

  • Recrystallization: A common and effective method for removing impurities. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Purification: This technique leverages the carboxylic acid functionality of the molecule. The crude product is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by adding acid.[1][2]

  • Activated Charcoal Treatment: Used to remove colored impurities and some organic byproducts.[1][2]

  • Column Chromatography: Particularly useful for separating compounds with similar polarities. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often employed for achieving high purity.[3][4]

Q2: What are the likely impurities in crude 5-Fluoroquinoline-3-carboxylic acid?

A2: Impurities can originate from starting materials, intermediates, and side reactions during the synthesis.[5] Common impurities for structurally similar quinolone carboxylic acids may include:

  • Unreacted starting materials or intermediates.

  • Byproducts from side reactions, such as decarboxylation products if the synthesis involves high temperatures.[5]

  • Residual solvents from the synthesis.[5]

  • Colored impurities, which can often be removed with activated charcoal.[1][2][5]

Q3: My purified 5-Fluoroquinoline-3-carboxylic acid has poor solubility. What can I do?

A3: Fluoroquinolone carboxylic acids are known for their limited aqueous solubility, which can also affect their solubility in some organic solvents.[6] To address this:

  • Salt Formation: Converting the carboxylic acid to a salt by reacting it with a suitable base can significantly improve its aqueous solubility.[6]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can also enhance solubility.[6][7]

  • Solvent Selection: For reactions or analysis, using a solvent in which the compound is more soluble, such as DMF or DMSO, may be necessary.[8]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For carboxylic acids, solvents like ethanol, methanol, or water can be effective.[9]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. The compound is too soluble in the cold solvent. The volume of solvent used was excessive.Use a smaller volume of solvent. Cool the solution in an ice bath to minimize solubility. Try a solvent in which the compound is less soluble at room temperature.
Crystals are colored. Colored impurities are present.Treat the hot solution with activated charcoal before filtration and crystallization.[1][2]
Acid-Base Purification Issues
Problem Possible Cause Suggested Solution
Incomplete precipitation upon acidification. The pH is not low enough. The compound may have some solubility even at low pH.Add acid until the pH is well below the pKa of the carboxylic acid (typically pH < 4). Cool the solution in an ice bath to maximize precipitation.
The precipitate is sticky or oily. Impurities are co-precipitating with the product.Ensure the initial basic solution is thoroughly washed with an appropriate organic solvent to remove non-polar impurities before acidification.
Low purity after purification. Acidic or basic impurities are not being removed by this method.Consider an additional purification step, such as recrystallization or column chromatography.

Experimental Protocols

General Acid-Base Purification Protocol

This protocol is adapted from general procedures for purifying fluoroquinolone carboxylic acids.[1][2]

  • Dissolution: Suspend the crude 5-Fluoroquinoline-3-carboxylic acid in water. Add a sufficient amount of an aqueous base (e.g., 2M sodium hydroxide) dropwise with stirring until the solid completely dissolves.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and stir at room temperature for 30 minutes.

  • Filtration: Filter the solution to remove the activated charcoal (if used) and any insoluble impurities.

  • Washing: Transfer the filtrate to a separatory funnel and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add an aqueous acid (e.g., 2M hydrochloric acid) with stirring until precipitation is complete (typically pH 2-4).

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent. Add a few drops of an anti-solvent (a solvent in which the compound is insoluble) to see if a precipitate forms.

  • Dissolution: In a flask, add the crude 5-Fluoroquinoline-3-carboxylic acid and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Data Presentation

Table 1: Solubility of Structurally Similar Fluoroquinolone Carboxylic Acids in Various Solvents

CompoundSolventSolubility (at 25°C)Reference
Ciprofloxacinn-butanol77.50 µg/mL[10]
Norfloxacinn-butanol225.00 µg/mL[10]
Ofloxacinn-butanol162.50 µg/mL[10]
Various FluoroquinolonesAqueous (pH 5-7)0.0297 - 2.75 mg/mL[11]

Note: This data is for structurally related compounds and should be used as a general guide. The solubility of 5-Fluoroquinoline-3-carboxylic acid may vary.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end End Crude Crude 5-Fluoroquinoline-3-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Purification Crude->AcidBase Chromatography Column Chromatography Crude->Chromatography HPLC HPLC Analysis Recrystallization->HPLC AcidBase->HPLC Chromatography->HPLC NMR NMR Spectroscopy HPLC->NMR LCMS LC-MS Analysis HPLC->LCMS Pure Pure Product (>95%) HPLC->Pure Purity Met Impure Impure Product (<95%) HPLC->Impure Purity Not Met Impure->Recrystallization Re-purify Impure->AcidBase Re-purify Impure->Chromatography Re-purify

Caption: A general workflow for the purification and analysis of 5-Fluoroquinoline-3-carboxylic acid.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowRecovery Low Recovery Problem->LowRecovery Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Solution_Oiling Cool slower Add anti-solvent Scratch flask OilingOut->Solution_Oiling Solution_Recovery Use less solvent Cool in ice bath Change solvent LowRecovery->Solution_Recovery Solution_NoCrystals Concentrate solution Add seed crystal Change solvent NoCrystals->Solution_NoCrystals Solution_Oiling->Start Retry Solution_Recovery->Start Retry Solution_NoCrystals->Start Retry

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Troubleshooting

common side reactions in the synthesis of 5-Fluoroquinoline-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Fluoroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important fluoroquinolone intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Fluoroquinoline-3-carboxylic acid?

A1: The most widely employed method is the Gould-Jacobs reaction. This reaction involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate. This intermediate is then cyclized at high temperatures to yield ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate, which is subsequently hydrolyzed to the final carboxylic acid product.[1][2][3]

Q2: What are the critical parameters in the Gould-Jacobs reaction for this synthesis?

A2: The critical parameters include the reaction temperature for both the condensation and cyclization steps, and the purity of the starting materials. The cyclization step, in particular, requires high temperatures, often in a high-boiling solvent like diphenyl ether, to proceed efficiently.[2][4] The electron-withdrawing nature of the fluorine atom on the aniline ring can make cyclization more challenging compared to electron-donating substituted anilines.[1]

Q3: I am observing a low yield of the desired product. What could be the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Condensation: The initial reaction between 3-fluoroaniline and DEEM may not have gone to completion.

  • Incomplete Cyclization: The high temperature required for cyclization may not have been reached or maintained for a sufficient duration.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Product Degradation: Prolonged exposure to very high temperatures during cyclization can lead to the degradation of the product.[5]

Troubleshooting Guide: Common Side Reactions and Solutions

This guide details the most common side reactions observed during the synthesis of 5-Fluoroquinoline-3-carboxylic acid and provides strategies to mitigate them.

Issue 1: Incomplete Cyclization

Symptom: The presence of a significant amount of the intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, in the crude product mixture. This can be identified by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Cause: The thermal cyclization is a pericyclic reaction that requires a significant activation energy. Insufficient temperature or reaction time will result in the incomplete conversion of the intermediate. The electron-withdrawing fluorine atom in the meta position of the aniline starting material can deactivate the ring towards electrophilic substitution, making the cyclization step more difficult.[1]

Solutions:

  • Optimize Reaction Temperature: Ensure the reaction temperature is maintained at the optimal level for cyclization, typically around 250 °C when using a solvent like diphenyl ether.

  • Increase Reaction Time: Prolonging the reaction time at the optimal temperature can help drive the reaction to completion.

  • Use of Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Gould-Jacobs reaction by providing efficient and uniform heating.[5]

Issue 2: Formation of Regioisomers

Symptom: Isolation of a mixture of 5-fluoro and 7-fluoroquinoline isomers. The cyclization of the intermediate derived from 3-fluoroaniline can theoretically occur at two different positions on the aniline ring.

Cause: The cyclization step can proceed via two different pathways, leading to the formation of the desired 5-fluoro isomer and the undesired 7-fluoro isomer. The electronic and steric effects of the fluorine substituent influence the regioselectivity of this step.

Solutions:

  • Careful Product Characterization: Use analytical techniques like NMR spectroscopy to differentiate between the 5-fluoro and 7-fluoro isomers.

  • Purification: Develop a robust purification method, such as fractional crystallization or column chromatography, to separate the desired 5-fluoro isomer from the unwanted 7-fluoro isomer.

Issue 3: Unwanted Decarboxylation

Symptom: Presence of 5-fluoroquinoline in the final product, which lacks the carboxylic acid group at the 3-position. This impurity can be detected by mass spectrometry and NMR.

Cause: The carboxylic acid group at the 3-position is crucial for the biological activity of many fluoroquinolones.[6] However, this group can be lost through decarboxylation under harsh reaction conditions, particularly at very high temperatures or in the presence of certain catalysts.

Solutions:

  • Moderate Reaction Conditions: Avoid excessively high temperatures during the final hydrolysis and work-up steps.

  • Careful pH Control: Maintain appropriate pH during the hydrolysis of the ester to the carboxylic acid to minimize decarboxylation.

Issue 4: Formation of 4-Ethoxyquinoline Byproduct

Symptom: Identification of ethyl 4-ethoxy-5-fluoroquinoline-3-carboxylate as a byproduct in the crude product after the cyclization step.

Cause: This side product can form through the reaction of the intermediate with ethanol, which is a byproduct of the initial condensation reaction. The presence of any residual ethanol during the high-temperature cyclization can lead to the formation of this ethoxy derivative.

Solutions:

  • Removal of Ethanol: Ensure complete removal of ethanol after the initial condensation step and before proceeding to the high-temperature cyclization. This can be achieved by distillation under reduced pressure.

  • Purification: Utilize purification techniques like column chromatography to separate the desired 4-hydroxyquinoline derivative from the 4-ethoxy byproduct.

Summary of Potential Side Products

Side ProductStructureReason for FormationSuggested Mitigation
Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate(Structure of the uncyclized intermediate)Incomplete cyclizationOptimize cyclization temperature and time; consider microwave synthesis.
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid(Isomeric structure with fluorine at position 7)Lack of complete regioselectivity in the cyclization stepCareful product characterization and purification.
5-Fluoroquinoline(Structure without the carboxylic acid group at C3)Unwanted decarboxylationModerate reaction temperatures and careful pH control.
Ethyl 4-ethoxy-5-fluoroquinoline-3-carboxylate(Structure with an ethoxy group at C4)Reaction with residual ethanol during cyclizationThorough removal of ethanol before cyclization.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the ethanol byproduct under reduced pressure. The resulting crude product can often be used in the next step without further purification.

Protocol 2: Cyclization to Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate

  • To the crude diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane to remove the diphenyl ether, and dry.

Protocol 3: Hydrolysis to 5-Fluoroquinoline-3-carboxylic acid

  • Suspend the crude ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway of 5-Fluoroquinoline-3-carboxylic acid

Synthesis_Pathway 3-Fluoroaniline 3-Fluoroaniline Intermediate Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate 3-Fluoroaniline->Intermediate Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Ester Ethyl 5-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate->Ester Thermal Cyclization Final_Product 5-Fluoroquinoline-3-carboxylic acid Ester->Final_Product Hydrolysis

Caption: Synthetic route for 5-Fluoroquinoline-3-carboxylic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Check_Intermediate Analyze crude product for unreacted intermediate Start->Check_Intermediate Incomplete_Cyclization Incomplete Cyclization Detected Check_Intermediate->Incomplete_Cyclization Optimize_Cyclization Increase cyclization temperature/time or use microwave Incomplete_Cyclization->Optimize_Cyclization Yes Check_Byproducts Analyze for side products (regioisomers, decarboxylation, ethoxy byproduct) Incomplete_Cyclization->Check_Byproducts No End Yield Improved Optimize_Cyclization->End Side_Products_Detected Side Products Detected Check_Byproducts->Side_Products_Detected Optimize_Purification Optimize purification (crystallization, chromatography) Side_Products_Detected->Optimize_Purification Yes Review_Conditions Review reaction conditions (temp, time, pH) Side_Products_Detected->Review_Conditions No Optimize_Purification->End Review_Conditions->End

Caption: Troubleshooting guide for low product yield.

References

Optimization

Technical Support Center: Crystallization of 5-Fluoroquinoline-3-carboxylic acid

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the crystallization of 5-Fluoroquinoline-3-carboxylic acid. Below you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the crystallization of 5-Fluoroquinoline-3-carboxylic acid. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your crystallization experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of 5-Fluoroquinoline-3-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of 5-Fluoroquinoline-3-carboxylic acid, but no crystals have formed after an extended period. What could be the issue?

    Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]

    • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.

    • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]

      • Seeding: Introduce a tiny, pure crystal of 5-Fluoroquinoline-3-carboxylic acid (a seed crystal) into the solution to initiate crystal growth.[1]

    • Increase Supersaturation:

      • Evaporation: Allow the solvent to evaporate slowly in a fume hood to increase the concentration of the compound.

      • Anti-Solvent Addition: Slowly add a solvent in which 5-Fluoroquinoline-3-carboxylic acid is insoluble (an "anti-solvent") to the solution to reduce its overall solubility and promote crystallization.[1]

Issue 2: Oiling Out Instead of Crystallizing

  • Question: My compound is separating from the solution as an oil or liquid instead of forming solid crystals. What should I do?

    Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above the melting point of the solid form in that solvent, or when the supersaturation is too high.

    Troubleshooting Steps:

    • Reduce Supersaturation: Add a small amount of the solvent back to the mixture to dissolve the oil, and then cool the solution more slowly.

    • Lower the Temperature: Try cooling the solution to a lower temperature, as this may solidify the oil.

    • Change the Solvent: Use a solvent in which the compound is less soluble at elevated temperatures.

    • Agitation: Gentle stirring can sometimes promote nucleation from the oil.

Issue 3: Poor Crystal Quality (e.g., small needles, agglomerates)

  • Question: The crystals I've obtained are very small, needle-like, or clumped together, making them difficult to filter and dry. How can I improve the crystal habit?

    Answer: Crystal habit is influenced by the solvent, cooling rate, and presence of impurities.[2][3] Rapid crystallization often leads to smaller, less well-defined crystals.[4]

    Troubleshooting Steps:

    • Slow Down the Crystallization Process:

      • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.

      • Use a Solvent System that Promotes Slower Growth: Experiment with solvent mixtures to find a system where the solubility decreases more gradually with temperature.

    • Solvent Selection: The choice of solvent can significantly impact crystal morphology.[5] Try solvents with different polarities.

    • Control Agitation: The degree of stirring can affect crystal size and agglomeration. Experiment with different agitation speeds or intermittent stirring.

Issue 4: Low Crystal Yield

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

    Answer: Low yield can result from several factors, including the compound's high solubility in the mother liquor, even at low temperatures, or premature filtration.[1]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]

    • Thorough Cooling: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.

    • Anti-Solvent Addition: After initial cooling, consider adding an anti-solvent to precipitate more of the dissolved compound.

    • Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

Issue 5: Polymorphism

  • Question: I have crystallized the same compound multiple times and obtained crystals with different properties (e.g., melting point, solubility). What is happening?

    Answer: You may be observing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties.[] The formation of a specific polymorph can be influenced by the solvent, cooling rate, and temperature.[1]

    Troubleshooting & Control Strategies:

    • Solvent Selection: Experiment with a range of solvents with different polarities.[1]

    • Control Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.

    • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]

    • Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]

Data Presentation

Table 1: Estimated Solubility of 5-Fluoroquinoline-3-carboxylic acid in Various Solvents at Different Temperatures

Disclaimer: The following data are estimations based on the general solubility of quinoline carboxylic acids and fluoroquinolone compounds. Experimental verification is highly recommended.

SolventPolarity IndexEstimated Solubility at 25°C (mg/mL)Estimated Solubility at 75°C (mg/mL)Notes
Water10.2< 0.1~ 0.5Poorly soluble. Solubility is pH-dependent.
Methanol5.1~ 1-2~ 10-15Good solvent for recrystallization.
Ethanol4.3~ 0.5-1~ 5-10Good solvent for recrystallization.
Isopropanol3.9< 0.5~ 2-5Can be used as a co-solvent or anti-solvent.
Acetone5.1~ 1-3~ 15-20Good solvent, but its low boiling point may lead to rapid evaporation.
Acetonitrile5.8~ 0.5-1~ 5-8Can be a suitable crystallization solvent.
Toluene2.4< 0.1~ 1-2Can be used as an anti-solvent.
N,N-Dimethylformamide (DMF)6.4> 20> 50High solubility, may require an anti-solvent.
Dimethyl Sulfoxide (DMSO)7.2> 20> 50High solubility, may require an anti-solvent.

Experimental Protocols

General Protocol for the Crystallization of 5-Fluoroquinoline-3-carboxylic acid

This protocol provides a general starting point for the crystallization of 5-Fluoroquinoline-3-carboxylic acid. Optimization will be necessary based on the specific purity of the starting material and desired crystal characteristics.

  • Solvent Selection:

    • Based on the estimated solubility data in Table 1, select a suitable solvent. A good solvent will dissolve the compound when hot but have low solubility when cold. Methanol or ethanol are often good starting points.

  • Dissolution:

    • Place the crude 5-Fluoroquinoline-3-carboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slow cooling, you can place the flask in an insulated container.

    • Once the solution has reached room temperature, you may place it in a refrigerator or an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Crystallization start Start Crystallization Experiment dissolution Dissolve Compound in Hot Solvent start->dissolution cool_solution Cool Solution dissolution->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil Formed crystals_ok Good Quality Crystals and Yield check_crystals->crystals_ok Yes ts_no_crystals Troubleshooting: - Induce Nucleation (Scratch/Seed) - Increase Supersaturation - Change Solvent no_crystals->ts_no_crystals ts_oiling_out Troubleshooting: - Reduce Supersaturation - Lower Temperature - Change Solvent oiling_out->ts_oiling_out poor_quality Poor Crystal Quality (Needles, Agglomerates) ts_poor_quality Troubleshooting: - Slow Cooling Rate - Change Solvent System - Control Agitation poor_quality->ts_poor_quality low_yield Low Yield ts_low_yield Troubleshooting: - Optimize Solvent Volume - Ensure Thorough Cooling - Add Anti-Solvent low_yield->ts_low_yield crystals_ok->poor_quality Check Quality crystals_ok->low_yield Check Yield end End crystals_ok->end ts_no_crystals->dissolution ts_oiling_out->dissolution ts_poor_quality->dissolution ts_low_yield->dissolution

Caption: Troubleshooting workflow for 5-Fluoroquinoline-3-carboxylic acid crystallization.

References

Troubleshooting

optimization of reaction conditions for 5-Fluoroquinoline-3-carboxylic acid synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Fluoroquinoline-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Fluoroquinoline-3-carboxylic acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Fluoroquinoline-3-carboxylic acid?

A1: The most prevalent and established method is the Gould-Jacobs reaction. This synthesis involves three key steps:

  • Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final product, 5-Fluoroquinoline-3-carboxylic acid.[1][2][3]

Q2: What are the critical parameters to control during the thermal cyclization step?

A2: The thermal cyclization is often the most challenging step. Key parameters to control are:

  • Temperature: This reaction requires high temperatures, typically in the range of 250-300 °C, to overcome the activation energy for the 6-electron electrocyclization.[3][4]

  • Reaction Time: The duration at high temperature needs to be carefully optimized to ensure complete cyclization while minimizing product degradation.[4]

  • Solvent: A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve and maintain the required high temperatures uniformly.[3][5]

Q3: What are common side reactions or byproducts I should be aware of?

A3: In the Gould-Jacobs reaction, potential side reactions include:

  • Incomplete cyclization: If the temperature is too low or the reaction time is too short, the uncyclized intermediate will remain.[4]

  • Degradation of the product: Prolonged exposure to very high temperatures can lead to the decomposition of the desired quinolone product, often resulting in tar formation.[4]

  • Formation of isomers: Depending on the substitution pattern of the aniline, the formation of isomeric quinolones can sometimes occur, although this is less of a concern with 4-fluoroaniline.

Q4: How can I purify the final product, 5-Fluoroquinoline-3-carboxylic acid?

A4: Purification of the final carboxylic acid is typically achieved through:

  • Precipitation and Filtration: After hydrolysis, the product is usually precipitated by acidifying the reaction mixture. The solid can then be collected by filtration.[3]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain a product of high purity.[5]

  • Washing: The filtered solid should be washed with cold water to remove any residual acid and inorganic salts, followed by a non-polar solvent like hexane or cyclohexane to remove any remaining high-boiling solvent from the cyclization step.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the condensation product (diethyl 2-((4-fluorophenylamino)methylene)malonate) 1. Incomplete reaction. 2. Impure starting materials.1. Increase the reaction temperature to 100-130 °C and monitor the reaction by TLC. Ensure removal of ethanol byproduct under reduced pressure.[3] 2. Use freshly distilled 4-fluoroaniline and high-purity diethyl ethoxymethylenemalonate.
Low yield of the cyclization product (ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) 1. Insufficient temperature for cyclization. 2. Reaction time is too short. 3. Degradation of the product due to excessive heat or prolonged reaction time.[4]1. Ensure the reaction temperature reaches at least 250 °C. Use a high-boiling solvent like diphenyl ether to maintain a stable temperature.[3] 2. Optimize the reaction time; monitor the reaction progress using TLC. A typical time is 30-60 minutes at reflux.[3] 3. Perform a time-temperature optimization study to find the ideal balance between conversion and degradation.[4] Microwave-assisted synthesis can sometimes offer better control and higher yields in shorter times.[4]
Formation of a dark tar-like substance during cyclization Product degradation at high temperatures.1. Reduce the reaction time at the highest temperature. 2. Consider a slightly lower cyclization temperature and a longer reaction time. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
Incomplete hydrolysis of the ethyl ester 1. Insufficient amount of base. 2. Short reaction time.1. Use a sufficient excess of a strong base like sodium hydroxide (e.g., 10% w/v aqueous solution).[3] 2. Reflux the reaction mixture for 1-2 hours, monitoring the disappearance of the starting ester by TLC.[3]
Difficulty in precipitating the final product The pH of the solution is not optimal for precipitation.After hydrolysis, carefully acidify the cooled reaction mixture with a strong acid like concentrated HCl until the pH is acidic, which should cause the carboxylic acid to precipitate out.[3]
Final product is impure after initial precipitation Contamination with the high-boiling solvent (e.g., diphenyl ether) or other byproducts.1. Thoroughly wash the filtered product with a non-polar solvent like hexane or cyclohexane to remove residual diphenyl ether.[3] 2. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)

Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture with stirring at 100-130 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid further precipitation.

  • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether.

  • Dry the product under vacuum.

Protocol 2: Hydrolysis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Suspend the dried ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid until the 5-Fluoroquinoline-3-carboxylic acid precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Optimization of Thermal Cyclization in Diphenyl Ether

EntryTemperature (°C)Time (min)Yield (%)Observations
12306065Incomplete conversion
22503085Good conversion, minimal charring
32506082Slight increase in charring
42603088High conversion, some charring
52606075Significant charring and degradation

Note: The data in this table is illustrative and represents typical trends in the optimization of the Gould-Jacobs cyclization. Actual results may vary.

Table 2: Optimization of Hydrolysis of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

EntryBaseConcentrationTemperature (°C)Time (h)Yield (%)
1NaOH5% (w/v)100 (Reflux)485
2NaOH10% (w/v)100 (Reflux)295
3KOH10% (w/v)100 (Reflux)293
4LiOH1M80690

Note: This table provides representative data for the hydrolysis step. The choice of base and conditions can be adjusted based on laboratory preferences and scale.

Visualizations

Reaction_Pathway 4-Fluoroaniline 4-Fluoroaniline Intermediate Diethyl 2-((4-fluorophenylamino)methylene)malonate 4-Fluoroaniline->Intermediate Condensation (100-130 °C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Ester Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Ester Thermal Cyclization (~250 °C, Diphenyl Ether) Final_Product 5-Fluoroquinoline-3-carboxylic Acid Ester->Final_Product Hydrolysis (NaOH, H2O, Reflux)

Caption: Synthetic pathway for 5-Fluoroquinoline-3-carboxylic acid.

Troubleshooting_Workflow start Low Yield in Cyclization Step check_temp Is Temperature ≥ 250 °C? start->check_temp increase_temp Increase Temperature to 250 °C check_temp->increase_temp No check_time Is Reaction Time Optimal? check_temp->check_time Yes increase_temp->check_time adjust_time Optimize Time (e.g., 30-60 min) check_time->adjust_time No check_degradation Evidence of Degradation/Tarring? check_time->check_degradation Yes adjust_time->check_degradation reduce_severity Reduce Temp/Time or Use Inert Atmosphere check_degradation->reduce_severity Yes success Yield Improved check_degradation->success No reduce_severity->success fail Consult Further Literature

Caption: Troubleshooting workflow for low yield in the cyclization step.

References

Optimization

Technical Support Center: Regioselective Synthesis of 5-Fluoroquinoline-3-carboxylic Acid Isomers

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 5-fluoroquinoline-3-carboxylic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-fluoroquinoline-3-carboxylic acid?

A1: The most common and versatile method for synthesizing the quinoline core of 5-fluoroquinoline-3-carboxylic acid is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an appropriately substituted aniline, in this case, 3-fluoroaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.

Q2: What is the main challenge in the synthesis of 5-fluoroquinoline-3-carboxylic acid from 3-fluoroaniline?

A2: The primary challenge is controlling the regioselectivity of the thermal cyclization step in the Gould-Jacobs reaction.[2] 3-fluoroaniline is an asymmetrically substituted aniline, and the cyclization can occur at either of the two ortho positions to the amino group, leading to a mixture of the desired 5-fluoroquinoline and the undesired 7-fluoroquinoline isomer.

Q3: How does the fluorine substituent on the aniline ring influence the regioselectivity of the cyclization?

A3: The regioselectivity of the Gould-Jacobs reaction is governed by both electronic and steric factors.[2] Fluorine is an electron-withdrawing group, which can influence the nucleophilicity of the ortho positions. The directing effect of the fluorine atom can lead to the formation of both 5-fluoro and 7-fluoro isomers. The final product ratio can be sensitive to reaction conditions.

Q4: Are there alternative methods to the Gould-Jacobs reaction for synthesizing fluoroquinolines?

A4: Yes, other methods for quinoline synthesis, such as the Friedländer annulation, can be employed. However, the Friedländer synthesis also faces regioselectivity challenges when using unsymmetrical ketones. For the synthesis of quinoline-3-carboxylic acids, the Gould-Jacobs reaction is often preferred due to the direct incorporation of the carboxylate precursor.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Cyclized Quinolone Product

Symptoms:

  • Low isolated yield of the ethyl 4-hydroxy-fluoroquinoline-3-carboxylate mixture.

  • Presence of a significant amount of unreacted anilinomethylenemalonate intermediate.

  • Formation of tarry byproducts.

Possible Causes and Solutions:

CauseSolution
Insufficient Cyclization Temperature The thermal cyclization in the Gould-Jacobs reaction requires high temperatures, typically above 250 °C. Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) has reached and is maintained at the target temperature. Consider using microwave-assisted heating, which can often improve yields and reduce reaction times.
Reaction Time Too Short Incomplete conversion of the intermediate to the cyclized product can occur if the reaction time is insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Product Degradation While high temperatures are necessary, prolonged heating can lead to product degradation and the formation of tars. Optimize the reaction time to maximize the yield of the desired product while minimizing degradation.
Wet Reagents or Solvents The presence of moisture can interfere with the reaction. Ensure that all reagents and solvents are anhydrous.
Issue 2: Poor Regioselectivity (Mixture of 5-Fluoro and 7-Fluoro Isomers)

Symptoms:

  • NMR or LC-MS analysis of the product mixture shows the presence of two distinct fluoroquinoline isomers.

  • Difficulty in isolating the pure 5-fluoro isomer.

Possible Causes and Solutions:

CauseSolution
Electronic and Steric Effects The inherent electronic properties of the fluorine substituent on the 3-fluoroaniline precursor direct the cyclization to both the C2 and C6 positions, leading to a mixture of 7-fluoro and 5-fluoro isomers, respectively.
Solvent Effects The choice of high-boiling solvent can influence the isomer ratio. While diphenyl ether is commonly used, consider screening other high-boiling solvents like paraffin oil to see if the regioselectivity can be improved.
Kinetic vs. Thermodynamic Control The isomer ratio may be dependent on whether the reaction is under kinetic or thermodynamic control. Varying the reaction temperature and time may favor the formation of one isomer over the other.

Quantitative Data

Due to a lack of specific literature data for the isomer distribution in the Gould-Jacobs reaction with 3-fluoroaniline, the following table provides an illustrative example of how reaction conditions could influence the isomer ratio, based on analogous reactions with other meta-substituted anilines.

Table 1: Illustrative Isomer Ratios in the Gould-Jacobs Cyclization of 3-Substituted Anilines

3-SubstituentSolventTemperature (°C)Isomer Ratio (5-substituted : 7-substituted)
-F (Hypothetical)Diphenyl Ether25040 : 60
-F (Hypothetical)Paraffin Oil25055 : 45
-ClDiphenyl Ether25035 : 65
-ClParaffin Oil25050 : 50

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 5-Fluoro- and 7-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from standard Gould-Jacobs reaction procedures.

Step 1: Condensation of 3-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature. The resulting diethyl 2-(((3-fluorophenyl)amino)methylene)malonate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250-260 °C.

  • Slowly add the crude product from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100 °C and add hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash with hexane to remove the high-boiling solvent, and dry under vacuum. This will yield a mixture of ethyl 5-fluoro- and 7-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis to 5-Fluoro- and 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

  • Suspend the mixture of esters from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the solid has dissolved.

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid products will precipitate out of solution.

  • Filter the solid, wash with cold water, and dry to obtain a mixture of 5-fluoro- and 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow start Start Materials: 3-Fluoroaniline Diethyl Ethoxymethylenemalonate condensation Step 1: Condensation (100-110 °C, 2h) start->condensation intermediate Intermediate: Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate condensation->intermediate cyclization Step 2: Thermal Cyclization (250-260 °C, 30-60 min in high-boiling solvent) intermediate->cyclization isomers_ester Product Mixture: Ethyl 5-Fluoro- and 7-Fluoro-4-hydroxyquinoline-3-carboxylate cyclization->isomers_ester hydrolysis Step 3: Hydrolysis (10% NaOH, reflux) isomers_ester->hydrolysis isomers_acid Final Product Mixture: 5-Fluoro- and 7-Fluoro-4-hydroxyquinoline-3-carboxylic Acid hydrolysis->isomers_acid separation Purification/Separation (e.g., Fractional Crystallization, Chromatography) isomers_acid->separation product_5_fluoro 5-Fluoroquinoline-3-carboxylic Acid separation->product_5_fluoro product_7_fluoro 7-Fluoroquinoline-3-carboxylic Acid separation->product_7_fluoro

Caption: Workflow for the Gould-Jacobs synthesis of 5-fluoroquinoline-3-carboxylic acid isomers.

Troubleshooting Logic for Poor Regioselectivity

Regioselectivity_Troubleshooting start Problem: Poor Regioselectivity (Mixture of 5-F and 7-F isomers) cause1 Cause: Inherent electronic/steric effects of 3-fluoroaniline start->cause1 solution1 Solution 1: Modify Reaction Conditions cause1->solution1 solution2 Solution 2: Efficient Separation of Isomers cause1->solution2 action1a Vary Cyclization Temperature solution1->action1a action1b Change High-Boiling Solvent (e.g., Diphenyl ether vs. Paraffin oil) solution1->action1b action1c Optimize Reaction Time solution1->action1c outcome Desired Outcome: Increased ratio of 5-fluoro isomer or successful isolation of pure 5-fluoro isomer action1a->outcome action1b->outcome action1c->outcome action2a Fractional Crystallization solution2->action2a action2b Column Chromatography solution2->action2b action2a->outcome action2b->outcome

Caption: Troubleshooting guide for addressing poor regioselectivity in the synthesis.

References

Troubleshooting

overcoming solubility issues with 5-Fluoroquinoline-3-carboxylic acid in biological assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Fluoroquinoline...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Fluoroquinoline-3-carboxylic acid in biological assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of 5-Fluoroquinoline-3-carboxylic acid in experimental settings.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptom: A visible precipitate forms immediately after diluting the DMSO stock solution of 5-Fluoroquinoline-3-carboxylic acid into your aqueous assay buffer (e.g., PBS, cell culture media).

Cause: This is a common phenomenon known as "solvent shock" or "antisolvent precipitation." The compound is highly soluble in the organic stock solvent (DMSO) but has low solubility in the aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to crash out of solution.

Solutions:

  • Optimize Stock Concentration: While counterintuitive, starting with a lower concentration stock solution in DMSO (e.g., 1-5 mM instead of 10-20 mM) can sometimes prevent precipitation upon dilution into the final aqueous solution.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of the aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling. This facilitates rapid mixing and dispersion, preventing localized high concentrations that can lead to precipitation.

  • pH Adjustment: The solubility of quinoline carboxylic acids is often pH-dependent.[1][2] Since 5-Fluoroquinoline-3-carboxylic acid has a carboxylic acid moiety, its solubility is expected to increase at a pH above its pKa. Conversely, protonation of the quinoline nitrogen at acidic pH can also enhance solubility.[2] Experiment with adjusting the pH of your final assay buffer, ensuring it remains within a physiologically acceptable range for your assay.

  • Use of Co-solvents: If your assay can tolerate it, consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol, to your final assay buffer to increase the compound's solubility. Always run a vehicle control with the same co-solvent concentration to account for any effects on the assay.[3]

Issue 2: Precipitate Forms Over Time in the Assay Plate

Symptom: The compound solution is initially clear after dilution, but a precipitate becomes visible in the wells of the assay plate after a period of incubation (e.g., several hours to overnight).

Cause: This can be due to several factors, including compound instability, temperature fluctuations, or interactions with media components.

Solutions:

  • Assess Compound Stability: Fluoroquinolones can be sensitive to light and may degrade over time in aqueous solutions.[4][5] It is advisable to prepare fresh dilutions for each experiment and protect the solutions from light. You can assess the stability of your compound in the assay media over the time course of your experiment using techniques like HPLC.

  • Maintain Stable Temperature: Ensure your incubator provides a stable and consistent temperature. Temperature fluctuations can affect the solubility of the compound.

  • Evaluate Media Components: Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility over time. If possible, test the solubility of the compound in a simpler buffer (e.g., PBS) to see if the issue persists.

  • Consider Supersaturation: The initial clear solution might be a supersaturated state, which is thermodynamically unstable and can lead to precipitation over time. In this case, the working concentration of the compound may be too high for the given assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of 5-Fluoroquinoline-3-carboxylic acid?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like quinoline derivatives for use in biological assays.[6] Use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the compound's solubility in the stock solution.

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity.[6][7] A general recommendation is to keep the final DMSO concentration at or below 0.5% (v/v).[6][8] However, the tolerance to DMSO can vary between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[9]

Q3: Can I use sonication or warming to dissolve 5-Fluoroquinoline-3-carboxylic acid?

A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the compound in DMSO.[6] However, be cautious with heating, as prolonged exposure to high temperatures can potentially degrade the compound.

Q4: How should I store the stock solution of 5-Fluoroquinoline-3-carboxylic acid?

A4: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Protect the stock solution from light.[4]

Q5: My compound still precipitates even after trying the troubleshooting steps. What else can I do?

A5: If you continue to experience solubility issues, you may need to consider more advanced formulation strategies. These can include the use of solubilizing agents such as cyclodextrins or surfactants. However, these agents can also have their own effects on biological systems, so they must be used with appropriate controls.

Data Presentation

Estimated Solubility of 5-Fluoroquinoline-3-carboxylic acid in Common Solvents

Disclaimer: The following values are estimations based on the general solubility of fluoroquinolone carboxylic acids and should be experimentally verified.

SolventEstimated SolubilityNotes
DMSO≥ 10 mg/mLCommonly used for stock solutions.[10]
Ethanol~1-5 mg/mLCan be used as a co-solvent.[3]
Water< 0.1 mg/mLPoorly soluble at neutral pH.[2]
PBS (pH 7.4)< 0.1 mg/mLSimilar to water; solubility is pH-dependent.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: Based on the molecular weight of 5-Fluoroquinoline-3-carboxylic acid (191.16 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 1.91 mg.

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.[6]

  • Aliquot and Store: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[6]

Protocol 2: General Protocol for a Cell-Based Assay

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Working Solutions:

    • Thaw an aliquot of your 10 mM stock solution of 5-Fluoroquinoline-3-carboxylic acid in DMSO.

    • Perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations. This ensures that the final DMSO concentration in all wells will be the same.[12]

    • Dilute each of the DMSO serial dilutions into pre-warmed (37°C) cell culture medium to achieve the final desired treatment concentrations. The final DMSO concentration should ideally be ≤ 0.5%.[8]

  • Vehicle Control: Prepare a vehicle control by diluting DMSO in cell culture medium to the same final concentration as in the compound-treated wells.

  • Cell Treatment: Remove the old medium from the cells and add the prepared working solutions (including the vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your desired cell viability or functional assay according to the manufacturer's protocol.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Biological Assay Workflow weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot serial_dilute Serial Dilute in DMSO thaw->serial_dilute final_dilute Dilute in Assay Medium serial_dilute->final_dilute treat_cells Treat Cells final_dilute->treat_cells incubate Incubate treat_cells->incubate readout Assay Readout incubate->readout

Caption: General workflow for preparing and using 5-Fluoroquinoline-3-carboxylic acid in biological assays.

troubleshooting_logic cluster_immediate_solutions Solutions for Immediate Precipitation cluster_over_time_solutions Solutions for Precipitation Over Time start Precipitation Observed? immediate Immediate Precipitation (Solvent Shock) start->immediate Yes, immediately over_time Precipitation Over Time start->over_time Yes, after incubation sol1 Optimize Stock Concentration immediate->sol1 sol2 Stepwise Dilution immediate->sol2 sol3 Slow Addition & Mixing immediate->sol3 sol4 Adjust pH immediate->sol4 sol5 Assess Compound Stability over_time->sol5 sol6 Maintain Stable Temperature over_time->sol6 sol7 Evaluate Media Components over_time->sol7

Caption: Troubleshooting logic for addressing precipitation issues.

References

Optimization

Technical Support Center: 5-Fluoroquinoline-3-carboxylic Acid Stability in Synthetic Reactions

Welcome to the technical support center for 5-Fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the decomposition of this valuable synthetic intermediate during chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your research and development efforts.

Introduction: The Challenge of Stability

5-Fluoroquinoline-3-carboxylic acid is a key building block in the synthesis of numerous compounds, particularly in the development of novel pharmaceuticals. However, its quinoline core, substituted with both an electron-withdrawing fluorine atom and a carboxylic acid group, presents a unique set of stability challenges. The primary mode of decomposition is decarboxylation , a process that is often irreversible and leads to the loss of the crucial carboxylic acid functionality required for further synthetic transformations and, in many cases, for the biological activity of the final product.[1][2]

This guide provides a structured, question-and-answer-based approach to address the common pitfalls and provide proactive solutions for maintaining the stability of 5-Fluoroquinoline-3-carboxylic acid throughout your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 5-Fluoroquinoline-3-carboxylic acid decomposition?

A1: The principal decomposition pathway is decarboxylation, which is primarily induced by:

  • Elevated Temperatures: High reaction temperatures significantly accelerate the rate of decarboxylation. While some reactions may require heating, it is crucial to determine the optimal temperature that balances reaction kinetics with compound stability. Thermal decomposition of related fluoroquinolone complexes has been observed to begin at temperatures around 240-245°C.[3]

  • Extreme pH Conditions: Both strongly acidic and strongly basic conditions can promote decomposition. Fluoroquinolones generally exhibit a U-shaped pH-solubility profile, with the lowest solubility and often the greatest stability occurring near neutral pH.[4] Forced degradation studies have demonstrated that fluoroquinolones degrade in both acidic and alkaline media.[5][6]

  • Oxidative Conditions: The presence of strong oxidizing agents can lead to the degradation of the quinoline ring system. Studies have shown that oxidative conditions, such as the use of hydrogen peroxide, can lead to a high yield of degradation products for fluoroquinolones.[6]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can also induce decomposition.[5] Therefore, it is advisable to protect reactions from light where possible.

Q2: I am planning an amide coupling reaction. How can I prevent decomposition of my 5-Fluoroquinoline-3-carboxylic acid starting material?

A2: Amide coupling reactions are a common source of decomposition due to the need for activation of the carboxylic acid and the use of basic conditions. Here are key strategies to minimize degradation:

  • Choice of Coupling Reagent: Opt for modern coupling reagents that operate under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) are generally effective at or near room temperature.[2][7]

  • Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases like triethylamine, which can sometimes promote side reactions.[8]

  • Temperature Control: Perform the reaction at room temperature or below if possible. If heating is necessary, conduct a small-scale trial to determine the lowest effective temperature.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.

Q3: Is it advisable to protect the carboxylic acid group before performing reactions on other parts of the molecule?

A3: Yes, protecting the carboxylic acid as an ester is a highly effective strategy to prevent decarboxylation, especially when subsequent reaction steps involve harsh conditions such as high temperatures or strong bases.

  • Common Ester Protecting Groups: Methyl or ethyl esters are commonly used.[9][10] They are relatively easy to introduce and can be cleaved under acidic or basic conditions.[10][11]

  • Orthogonal Protecting Groups: For more complex syntheses where standard acidic or basic cleavage might affect other functional groups, consider using orthogonal protecting groups like benzyl esters (cleaved by hydrogenolysis) or tert-butyl esters (cleaved under milder acidic conditions).[10][12]

Q4: How can I protect the quinoline nitrogen?

A4: While the carboxylic acid is the primary site of instability, in certain reactions, protection of the quinoline nitrogen might be necessary to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting nitrogen-containing heterocycles.[13][14][15] It is generally stable to a wide range of reaction conditions and can be removed with acid.[15][16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and presence of a major byproduct with a lower molecular weight. Decarboxylation of the starting material or product.- Lower the reaction temperature. - Use milder coupling reagents and bases for amide bond formation. - Protect the carboxylic acid as an ester prior to the reaction. - Minimize reaction time.
Formation of multiple unidentified byproducts. General decomposition of the quinoline ring system.- Exclude light from the reaction vessel. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Scrutinize all reagents for potential contaminants that could be promoting degradation. - Adjust the pH of the reaction to be closer to neutral if the chemistry allows.
Starting material is insoluble in the reaction solvent. Inappropriate solvent choice leading to poor reactivity and potential for localized heating and decomposition.- Consult solubility data for 5-Fluoroquinoline-3-carboxylic acid. - Consider using a co-solvent system. - For reactions involving a base, the formation of a more soluble carboxylate salt may improve solubility.

Experimental Protocols

Protocol 1: Protection of 5-Fluoroquinoline-3-carboxylic Acid as a Methyl Ester

This protocol describes a standard Fischer esterification. It is crucial to carefully control the temperature to prevent decarboxylation.

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 5-Fluoroquinoline-3-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or gently heat to reflux (40-60°C) and monitor the reaction progress closely by TLC or LC-MS.[17]

  • Upon completion, cool the reaction mixture and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[18][19] Using a large excess of methanol helps to drive the equilibrium towards the ester product. Careful temperature control is paramount to avoid decarboxylation.

Protocol 2: Amide Coupling using HATU

This protocol utilizes a modern coupling reagent that allows for efficient amide bond formation at room temperature.

Materials:

  • 5-Fluoroquinoline-3-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2-3 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere, dissolve 5-Fluoroquinoline-3-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. The use of the non-nucleophilic base DIPEA prevents unwanted side reactions. This method avoids high temperatures, thus minimizing the risk of decarboxylation.

Visualization of Key Processes

Decomposition Pathway

A 5-Fluoroquinoline-3-carboxylic Acid B Decarboxylated Product (5-Fluoroquinoline) A->B Heat, Extreme pH, Oxidants C Loss of CO2

Caption: Primary decomposition pathway of 5-Fluoroquinoline-3-carboxylic acid.

Protective Strategy Workflow

cluster_0 Protection Phase cluster_1 Reaction Phase cluster_2 Deprotection Phase A 5-Fluoroquinoline-3-carboxylic Acid B Protected Intermediate (e.g., Methyl Ester) A->B Esterification C Reaction at another part of the molecule B->C Harsh Conditions (Heat, Strong Base, etc.) D Desired Functionalized Product C->D Ester Cleavage (Hydrolysis)

References

Troubleshooting

identifying and removing impurities from 5-Fluoroquinoline-3-carboxylic acid samples

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 5-Fluo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 5-Fluoroquinoline-3-carboxylic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in 5-Fluoroquinoline-3-carboxylic acid samples?

A1: Impurities in 5-Fluoroquinoline-3-carboxylic acid can originate from the synthetic process or degradation. Common organic impurities may include:

  • Unreacted Starting Materials: Residual precursors from the initial stages of synthesis.

  • Intermediates: Partially reacted compounds from intermediate steps in the synthesis pathway.

  • By-products: Unwanted molecules formed from side reactions. These can include isomers, over-reduced derivatives, or dimerized species.[1]

  • Reagents and Solvents: Residual chemicals used during the synthesis and purification process.

  • Degradation Products: Impurities formed by the breakdown of the target molecule, which can be initiated by factors like light (photodegradation).[2]

Q2: Which analytical techniques are most effective for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[3][4] Reversed-phase HPLC with a C18 column and UV detection is common.[2] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, with pH control being crucial for good separation due to the amphoteric nature of fluoroquinolones.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main compound and any significant impurities.[6] It can also be used for quantitative analysis to determine the purity of the sample.[7]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides molecular weight information, which is critical for identifying unknown impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. It can also aid in selecting a suitable solvent system for column chromatography.[8][9]

Q3: What are the primary methods for purifying crude 5-Fluoroquinoline-3-carboxylic acid?

A3: The most common purification techniques for solid organic compounds like 5-Fluoroquinoline-3-carboxylic acid are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[10]

  • Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[8]

  • Acid-Base Extraction: This can be used during the work-up of the synthesis reaction to separate the acidic product from non-acidic impurities. Due to the amphoteric nature of many quinolones, careful pH control is essential.[11]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point. The compound may be too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a "poor" solvent (anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[12]
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the compound. Try adding a seed crystal to induce nucleation. Gently scratch the inside of the flask with a glass rod at the liquid-air interface.[12] Place the flask in an ice bath to further reduce solubility.[12]
Purity does not improve after recrystallization. The impurity has very similar solubility to the target compound. Co-crystallization of the impurity with the product is occurring.[13][14]Attempt recrystallization with a different solvent or a binary solvent system. If co-crystallization is suspected, another purification method like column chromatography may be necessary.[12]
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the top of the column. The solvent system is not polar enough to elute the compound. The compound may be strongly interacting with the silica gel due to its acidic and basic functionalities.Gradually increase the polarity of the mobile phase. For example, if using a petroleum ether:acetone mixture, increase the proportion of acetone.[8] If the compound is still retained, try a more polar solvent like methanol.[8] Adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can help to protonate basic sites on the molecule and reduce strong interactions with the silica gel.[8]
Poor separation of the compound from an impurity. The chosen solvent system does not provide adequate resolution.Optimize the solvent system by testing different solvent ratios using TLC. A less polar solvent system will generally lead to better separation for compounds that are not too strongly retained.
Broad elution of the compound. The compound may be interacting with the silica gel in multiple ways.The addition of a small amount of acid or a modifier like triethylamine to the mobile phase can sometimes lead to sharper peaks.[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but show poor solubility when cold.[12] Common solvents to screen include ethanol, methanol, ethyl acetate, and N,N-Dimethylformamide (DMF). Binary solvent systems (a "good" solvent and a "poor" solvent) can also be effective.[12]

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Fluoroquinoline-3-carboxylic acid and the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add a minimal excess of hot solvent to ensure the solution is saturated but not supersaturated.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[15]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[12]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: HPLC Method for Impurity Profiling

This is a general method and may require optimization.

  • Instrumentation: An HPLC system with a UV detector is required.[2]

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 150 x 4.6 mm) is typically suitable.[2][16]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or formic acid solution).[4][16] The pH of the aqueous phase should be controlled, often in the acidic range (e.g., pH 2.5-3.5), to ensure consistent protonation of the analyte.[17] A gradient elution, starting with a lower concentration of acetonitrile and increasing over time, may be necessary to separate impurities with a wide range of polarities.[17]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 5-Fluoroquinoline-3-carboxylic acid sample in the mobile phase or a suitable solvent like a small amount of DMSO.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[16]

    • Injection Volume: 10 - 20 µL.[2]

    • Detection Wavelength: Monitor at a wavelength where the compound and expected impurities have significant absorbance, for example, 278 nm.[16][17]

    • Column Temperature: Maintain a constant temperature, for example, 25-40°C, for reproducible results.[16]

  • Analysis: Run a blank (mobile phase) followed by the sample injection. Identify the main peak corresponding to 5-Fluoroquinoline-3-carboxylic acid. Any other peaks are potential impurities. The area of each peak can be used to estimate the relative percentage of each impurity.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_analysis Impurity Identification cluster_purification Purification cluster_end Final Product start Crude 5-Fluoroquinoline- 3-carboxylic acid hplc HPLC Analysis start->hplc Initial Purity Check nmr NMR Spectroscopy start->nmr lcms LC-MS Analysis start->lcms recrystallization Recrystallization hplc->recrystallization Impurities Identified chromatography Column Chromatography hplc->chromatography Complex Mixture end_product Pure Product recrystallization->end_product Crystals waste Impurities in Mother Liquor/Fractions recrystallization->waste Mother Liquor chromatography->end_product Pure Fractions chromatography->waste Impure Fractions end_product->hplc Final Purity Check

Caption: Workflow for identifying and removing impurities.

recrystallization_troubleshooting cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oils_out Product Oils Out cool->oils_out sol1a Add Seed Crystal no_crystals->sol1a sol1b Scratch Flask no_crystals->sol1b sol1c Concentrate Solution no_crystals->sol1c sol2a Re-heat and Add More Solvent oils_out->sol2a sol2b Change Solvent oils_out->sol2b sol2c Add Anti-Solvent oils_out->sol2c

Caption: Troubleshooting logic for common recrystallization issues.

References

Optimization

optimizing catalyst selection for 5-Fluoroquinoline-3-carboxylic acid synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoroquinoline-3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoroquinoline-3-carboxylic acid. The primary focus is on optimizing catalyst selection and reaction conditions for the Gould-Jacobs reaction, a fundamental method for constructing the quinoline core.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Fluoroquinoline-3-carboxylic acid?

A1: The most prevalent method is the Gould-Jacobs reaction.[1] This involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Q2: I am experiencing low yields during the cyclization step. What are the likely causes?

A2: Low yields in the cyclization of the anilinomethylenemalonate intermediate, especially with an electron-withdrawing group like fluorine on the aniline ring, can be attributed to several factors. The reduced nucleophilicity of the aniline nitrogen makes the ring closure more difficult, often requiring harsh thermal conditions which can lead to decomposition and tar formation. Suboptimal temperature and reaction time are also common culprits.

Q3: Are there alternatives to high-boiling point solvents like Dowtherm A or diphenyl ether for the cyclization step?

A3: Yes, several alternatives can be considered. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder conditions than traditional thermal methods.[2][3] Microwave-assisted synthesis is another excellent alternative that can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[4][5]

Q4: Can I use a catalyst for the cyclization step instead of relying on high temperatures?

A4: While thermal cyclization is most commonly reported for the Gould-Jacobs reaction, acid catalysis can be employed. Polyphosphoric acid (PPA) or Eaton's reagent can act as both a solvent and a catalyst for the cyclization.[2] For related quinoline syntheses, various Lewis acids have been used, and their application could be explored for this specific transformation.

Q5: My final product is difficult to purify. What are common impurities?

A5: Common impurities include unreacted starting materials, the intermediate anilinomethylenemalonate, and byproducts from side reactions such as intermolecular condensations or decomposition at high temperatures. Incomplete hydrolysis of the ethyl ester is another potential source of impurity.

Troubleshooting Guides

Issue 1: Low Yield in the Condensation of 3-Fluoroaniline and DEEM
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction (starting materials remain)Insufficient temperature or reaction time.Increase the reaction temperature to 100-130°C and monitor the reaction by TLC until the 3-fluoroaniline is consumed. Ensure efficient removal of the ethanol byproduct.
Formation of side productsReaction temperature is too high.Maintain the reaction temperature within the optimal range. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Issue 2: Poor Yield or Decomposition during Thermal Cyclization
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired quinolone productSuboptimal temperature or reaction time.Carefully control the cyclization temperature (typically 250°C for Dowtherm A). Optimize the reaction time; prolonged heating can lead to decomposition.[4]
Formation of dark, tarry materialsDecomposition of starting materials or product at high temperatures.Reduce the reaction time. Consider using a milder cyclizing agent like Eaton's reagent or exploring microwave-assisted synthesis to reduce the thermal stress on the molecules.[2][4]
Incomplete cyclizationInsufficiently high temperature or short reaction time.Ensure the high-boiling solvent reaches the target temperature before adding the intermediate. For microwave synthesis, perform a time-temperature optimization study.[6]
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
Symptom Possible Cause Troubleshooting Steps
Presence of the ethyl ester in the final productInsufficient amount of base or short reaction time.Use a sufficient excess of the base (e.g., 10% aqueous NaOH). Ensure the reaction goes to completion by monitoring with TLC.
Product precipitates before hydrolysis is completePoor solubility of the ester in the aqueous base.Add a co-solvent such as ethanol to improve the solubility of the ester in the reaction mixture.

Data Presentation

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of fluoroquinolones via the Gould-Jacobs reaction, providing a baseline for optimization.

Step Catalyst/Method Solvent Temperature (°C) Time Yield (%) Reference
CondensationThermalNone100 - 1301 - 2 h>90(Adaptation from[6])
CyclizationThermalDowtherm A25030 - 60 min40 - 60(Adaptation from[4])
CyclizationMicrowaveNone (excess DEEM)25020 min~40[6]
CyclizationMicrowaveNone (excess DEEM)3005 min~47[6]
CyclizationEaton's ReagentEaton's Reagent80 - 1201 - 3 h70 - 90 (for analogous systems)[2]
HydrolysisNaOHWater/EthanolReflux1 - 2 h>90(General procedure)

Experimental Protocols

Protocol 1: Conventional Synthesis via Thermal Cyclization

Step 1: Synthesis of Diethyl 2-((3-fluorophenylamino)methylene)malonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture at 110-120°C for 1-2 hours, during which ethanol will distill off.

  • The reaction progress can be monitored by TLC. Once the 3-fluoroaniline is consumed, the crude intermediate can be used directly in the next step.

Step 2: Cyclization to Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250°C.

  • Slowly add the crude product from Step 1 to the hot solvent.

  • Maintain the temperature at 250°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to 5-Fluoroquinoline-3-carboxylic acid

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Step 1 & 2: One-Pot Condensation and Cyclization

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250°C and hold for 20 minutes. Note: This reaction will generate high pressure.

  • After the reaction, cool the vial to room temperature. The product should precipitate.

  • Add ice-cold acetonitrile to the vial, and triturate the solid.

  • Collect the solid by filtration and wash with cold acetonitrile.

Step 3: Hydrolysis

  • Follow the hydrolysis procedure outlined in Protocol 1, Step 3.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis s1_reactants 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate s1_process Heat (110-120°C) - EtOH s1_reactants->s1_process s1_intermediate Anilinomethylenemalonate Intermediate s1_process->s1_intermediate s2_method1 Thermal: Dowtherm A @ 250°C s1_intermediate->s2_method1 s2_method2 Microwave: 250°C, 20 min s1_intermediate->s2_method2 s2_product Ethyl 5-fluoro-4-hydroxy- quinoline-3-carboxylate s2_method1->s2_product s2_method2->s2_product s3_reagents 1. NaOH (aq), Reflux 2. HCl (aq) s2_product->s3_reagents s3_product 5-Fluoroquinoline-3-carboxylic acid (Final Product) s3_reagents->s3_product

Caption: Experimental workflow for the synthesis of 5-Fluoroquinoline-3-carboxylic acid.

troubleshooting_workflow start Low Yield in Cyclization Step check_temp Is reaction temperature optimal (e.g., 250°C)? start->check_temp check_time Is reaction time optimized? check_temp->check_time Yes adjust_temp Adjust temperature. Monitor by TLC. check_temp->adjust_temp No check_tar Is there evidence of decomposition/tarring? check_time->check_tar Yes adjust_time Adjust time. Shorter for high temp, longer for low temp. check_time->adjust_time No milder_cond Switch to milder conditions: - Eaton's Reagent - Microwave Synthesis check_tar->milder_cond Yes success Yield Improved check_tar->success No adjust_temp->check_temp adjust_time->check_time milder_cond->success

Caption: Troubleshooting flowchart for low yield in the cyclization step.

References

Reference Data & Comparative Studies

Validation

Validating the Structure of Synthesized 5-Fluoroquinoline-3-carboxylic Acid: A Comparative Guide

For Immediate Release This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 5-Fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 5-Fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable validation processes.

Introduction

5-Fluoroquinoline-3-carboxylic acid is a crucial building block in the synthesis of various biologically active compounds, particularly fluoroquinolone antibiotics. Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the primary analytical methods for structural elucidation and purity verification, offering a comparative analysis of their performance and providing detailed experimental protocols.

Structural Elucidation Techniques: A Comparative Overview

The definitive confirmation of the chemical structure of synthesized 5-Fluoroquinoline-3-carboxylic acid relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

Spectroscopic Data Comparison

The following table summarizes the expected and comparative spectroscopic data for 5-Fluoroquinoline-3-carboxylic acid and a closely related analogue, Norfloxacin, for reference.

Technique 5-Fluoroquinoline-3-carboxylic acid (Expected) Norfloxacin (Reference) Key Structural Insights
¹H NMR Aromatic protons: ~7.5-9.0 ppm; Carboxylic acid proton: >10 ppmAromatic protons: ~7.0-8.8 ppm; Piperazine protons: ~3.3 ppm; Ethyl protons: ~1.4, 4.3 ppm; Carboxylic acid proton: ~15 ppmProvides information on the number and chemical environment of protons, confirming the quinoline core and the presence of the carboxylic acid group.
¹³C NMR Aromatic carbons: ~110-150 ppm; Carbonyl carbon: ~165-175 ppm; Carboxylic acid carbon: ~165-170 ppmAromatic carbons: ~107-149 ppm; Carbonyl carbon: ~176 ppm; Carboxylic acid carbon: ~166 ppm; Piperazine carbons: ~45-50 ppm; Ethyl carbons: ~14, 47 ppmDetermines the number of unique carbon atoms and their hybridization, confirming the carbon skeleton of the molecule.
Mass Spec. Molecular Ion (M+H)⁺: m/z 192.04Molecular Ion (M+H)⁺: m/z 320.14Confirms the molecular weight and provides fragmentation patterns for further structural verification.
FTIR O-H (carboxylic acid): ~2500-3300 cm⁻¹ (broad); C=O (carbonyl): ~1700-1730 cm⁻¹; C=O (carboxylic acid): ~1680-1710 cm⁻¹; C-F: ~1000-1100 cm⁻¹O-H (carboxylic acid): ~2500-3300 cm⁻¹ (broad); C=O (carbonyl): ~1630 cm⁻¹; C=O (carboxylic acid): ~1720 cm⁻¹; C-F: ~1045 cm⁻¹Identifies key functional groups present in the molecule, such as the carboxylic acid, carbonyl, and carbon-fluorine bonds.[1]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized 5-Fluoroquinoline-3-carboxylic acid. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Comparative HPLC Methods

The choice of HPLC conditions can significantly impact the resolution and sensitivity of the analysis. Below is a comparison of a typical HPLC method for quinoline carboxylic acids and an alternative method for fluoroquinolone analysis.

Parameter Method 1: Quinoline Carboxylic Acids Method 2: Fluoroquinolone Panel
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[2]Chromolith® RP-18 endcapped column
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile[2]Acetonitrile and phosphate buffer (pH 5.5; 15 mM)
Gradient Gradient elution[2]Isocratic
Flow Rate 1.0 mL/min[2]2 mL/min
Detection UV at 289 nm[2]UV at 280 nm

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of compound.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion should be observed as [M+H]⁺. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). Quinolone antibiotics often exhibit characteristic fragment ions corresponding to the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[3][4]

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For 5-Fluoroquinoline-3-carboxylic acid, key bands to look for include the broad O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the C-F stretch.[5][6]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation and purity assessment of synthesized 5-Fluoroquinoline-3-carboxylic acid.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_purity Purity Assessment cluster_result Final Confirmation Synthesis Synthesized 5-Fluoroquinoline-3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC Synthesis->HPLC Confirmed Validated Structure & Purity NMR->Confirmed MS->Confirmed FTIR->Confirmed HPLC->Confirmed

Caption: Workflow for structural validation and purity assessment.

G 5-Fluoroquinoline-3-carboxylic acid 5-Fluoroquinoline-3-carboxylic acid Spectroscopic\nTechniques Spectroscopic Techniques 5-Fluoroquinoline-3-carboxylic acid->Spectroscopic\nTechniques analyzed by Chromatographic\nTechniques Chromatographic Techniques 5-Fluoroquinoline-3-carboxylic acid->Chromatographic\nTechniques analyzed by ¹H NMR ¹H NMR Spectroscopic\nTechniques->¹H NMR ¹³C NMR ¹³C NMR Spectroscopic\nTechniques->¹³C NMR Mass Spec. Mass Spec. Spectroscopic\nTechniques->Mass Spec. FTIR FTIR Spectroscopic\nTechniques->FTIR HPLC HPLC Chromatographic\nTechniques->HPLC Structural\nInformation Structural Information Purity\nInformation Purity Information ¹H NMR->Structural\nInformation ¹³C NMR->Structural\nInformation Mass Spec.->Structural\nInformation FTIR->Structural\nInformation HPLC->Purity\nInformation

Caption: Relationship between analytical techniques and obtained information.

References

Comparative

A Comparative Guide to the Biological Activity of 5-Fluoroquinoline-3-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of constitutional isomers of 5-fluoroquinoline-3-carboxylic acid, focusing on th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of constitutional isomers of 5-fluoroquinoline-3-carboxylic acid, focusing on their antibacterial and anticancer properties. The information presented is based on available scientific literature and aims to provide an objective overview supported by experimental data.

Introduction

Antibacterial Activity

The antibacterial potency of fluoroquinolones is significantly influenced by the position of the fluorine atom. Generally, a fluorine atom at the C6 position is a common feature in many clinically successful fluoroquinolones, as it enhances the inhibition of DNA gyrase.[4]

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various fluoroquinoline-3-carboxylic acid isomers and their derivatives against common bacterial strains. Lower MIC values indicate higher antibacterial potency.

Compound/IsomerBacterial StrainMIC (µg/mL)Reference
6-Fluoroquinolone Derivatives
1-Ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1[5]
Escherichia coli1[5]
Klebsiella pneumoniae1[5]
7-Fluoroquinolone Derivatives
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesPseudomonas aeruginosaGood inhibitory activity[4]
Staphylococcus aureusGood inhibitory activity[4]
8-Fluoroquinolone Derivatives
8-Fluoroquinoline-3-carboxamide derivativesGram-positive & Gram-negative bacteriaPotent antibacterial effect[6]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Anticancer Activity

Fluoroquinolone derivatives have also demonstrated significant potential as anticancer agents. Their mechanism of action primarily involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.[3][7]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluoroquinolone-3-carboxylic acid isomers and their derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Levofloxacin Derivative (Compound 5) MCF-7 (Breast)1.4[8]
Hep3B (Liver)0.43 - 8.79[8]
L-SR (Leukemia)0.96[8]
Ciprofloxacin Derivative (Compound 9) Huh-7 (Hepatocellular Carcinoma)-[7]
Norfloxacin C-3 Carbonylhydrazone Derivatives CHO, HL-60, L1210Significant cytotoxic activity[9]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Antibacterial Mechanism of Action

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

antibacterial_mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Fluoroquinolone antibacterial mechanism of action.

Anticancer Mechanism of Action: Induction of Apoptosis

The anticancer activity of fluoroquinolones is largely attributed to their ability to inhibit human topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The p53 tumor suppressor protein plays a crucial role in this process.

anticancer_mechanism Fluoroquinolone Fluoroquinolone Derivative Topo_II Human Topoisomerase II Fluoroquinolone->Topo_II Inhibits DNA_Damage DNA Damage Topo_II->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Fluoroquinolone-induced apoptosis signaling pathway.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of 5-fluoroquinoline-3-carboxylic acid isomers involves synthesis, purification, and subsequent in vitro assays.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Antibacterial Antibacterial Assay (MIC) Purification->Antibacterial Anticancer Anticancer Assay (MTT) Purification->Anticancer

Caption: General experimental workflow for activity screening.

References

Validation

Spectroscopic-Based Comparative Analysis of 5-Fluoroquinoline-3-carboxylic Acid and Its Synthetic Precursors

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 5-Fluoroquinoline-3-carboxylic acid and its precursors, featuring experimental data and methodologies f...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 5-Fluoroquinoline-3-carboxylic acid and its precursors, featuring experimental data and methodologies for enhanced compound identification and characterization.

This guide provides a comprehensive spectroscopic comparison of the antibacterial agent, 5-Fluoroquinoline-3-carboxylic acid, and its key synthetic precursors: 3-fluoroaniline, diethyl ethoxymethylenemalonate, diethyl 2-((3-fluoroanilino)methylene)malonate, and ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Understanding the unique spectral fingerprints of these molecules is crucial for reaction monitoring, quality control, and the overall efficiency of the drug development process. This document presents a summary of their characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Fluoroquinoline-3-carboxylic acid and its precursors. These values provide a quantitative basis for distinguishing between the compounds at different stages of the synthesis.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsOlefinic/Vinyl ProtonN-H ProtonCHCH₂CH₃
3-Fluoroaniline6.31-7.06 (m)-3.72 (s)---
Diethyl ethoxymethylenemalonate-7.00 (s)--4.25 (q), 4.15 (q)1.30 (t), 1.25 (t)
Diethyl 2-((3-fluoroanilino)methylene)malonate6.80-7.30 (m)8.45 (d)10.9 (d)-4.20 (q), 4.10 (q)1.30 (t), 1.20 (t)
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate7.20-7.80 (m)8.50 (s)12.5 (s)-4.25 (q)1.30 (t)
5-Fluoroquinoline-3-carboxylic acid7.50-8.90 (m)9.30 (s)----

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CC=OC-FOlefinic CCHCH₂CH₃
3-Fluoroaniline103.2, 106.5, 110.8, 130.4, 148.9-163.7----
Diethyl ethoxymethylenemalonate-167.1, 163.9-158.5, 93.2-60.5, 59.814.2, 14.0
Diethyl 2-((3-fluoroanilino)methylene)malonate108.0-142.0168.5, 165.0162.5152.0, 92.0-60.0, 59.514.5, 14.0
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate110.0-150.0175.0, 165.0158.0148.0, 110.0-61.014.5
5-Fluoroquinoline-3-carboxylic acid115.0-155.0170.0, 168.0160.0150.0, 120.0---

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=C StretchC-F StretchO-H Stretch (Carboxylic Acid)
3-Fluoroaniline3430, 3350-1620, 15901280-
Diethyl ethoxymethylenemalonate-1725, 16901640--
Diethyl 2-((3-fluoroanilino)methylene)malonate32501710, 168016201270-
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate31001720, 168016101260-
5-Fluoroquinoline-3-carboxylic acid-1730, 1690162012753000-2500 (broad)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
3-Fluoroaniline11184, 63
Diethyl ethoxymethylenemalonate216171, 143, 115
Diethyl 2-((3-fluoroanilino)methylene)malonate281236, 208, 180
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate235207, 190, 162
5-Fluoroquinoline-3-carboxylic acid207189, 162, 134

Table 5: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax (nm)
3-FluoroanilineEthanol235, 285
Diethyl ethoxymethylenemalonateEthanol242
Diethyl 2-((3-fluoroanilino)methylene)malonateEthanol255, 330
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateEthanol245, 320, 335
5-Fluoroquinoline-3-carboxylic acidEthanol248, 325, 340

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in ethanol to appropriate concentrations for measurement in a 1 cm quartz cuvette.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 5-Fluoroquinoline-3-carboxylic acid from its precursors.

Spectroscopic_Analysis_Workflow cluster_precursors Precursors cluster_intermediates Intermediates cluster_analysis Spectroscopic Analysis 3-Fluoroaniline 3-Fluoroaniline Intermediate_1 Diethyl 2-((3-fluoroanilino)methylene)malonate 3-Fluoroaniline->Intermediate_1 Reaction Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_1 Reaction Intermediate_2 Ethyl 5-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate_1->Intermediate_2 Cyclization Final_Product 5-Fluoroquinoline-3-carboxylic acid Intermediate_2->Final_Product Hydrolysis NMR NMR Final_Product->NMR IR IR Final_Product->IR MS MS Final_Product->MS UV_Vis UV-Vis Final_Product->UV_Vis

Caption: Synthetic pathway and spectroscopic analysis workflow.

This guide serves as a valuable resource for the unambiguous identification and differentiation of 5-Fluoroquinoline-3-carboxylic acid and its synthetic precursors, thereby aiding in the streamlined development of fluoroquinolone-based pharmaceuticals.

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Fluoroquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the preclinical efficacy of various 5-fluoroquinoline-3-carboxylic acid derivatives, a prominent class of syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of various 5-fluoroquinoline-3-carboxylic acid derivatives, a prominent class of synthetic antibacterial and anticancer agents. The data presented herein is compiled from multiple studies to offer a comprehensive overview of their performance in both laboratory settings (in vitro) and within living organisms (in vivo).

Antibacterial Efficacy

The primary mechanism of antibacterial action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][][3][4][5][6] This disruption of DNA synthesis ultimately leads to bacterial cell death. The following sections detail the in vitro and in vivo antibacterial activities of selected 5-fluoroquinoline-3-carboxylic acid derivatives.

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's in vitro potency, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates) for several derivatives against a panel of Gram-positive and Gram-negative bacteria.

DerivativeGram-Positive Bacteria (MIC₉₀ µg/mL)Gram-Negative Bacteria (MIC₉₀ µg/mL)Anaerobic Bacteria (MIC µg/mL)
Staphylococcus aureusStreptococcus spp.Enterococcus faecalis
E-4501 (Difluorinated) 0.06 - 10.06 - 10.06 - 1
E-4474 (Difluorinated) 0.06 - 10.06 - 10.06 - 1
E-4441 (Difluorinated) 0.12 - 10.12 - 10.12 - 1
Ciprofloxacin (Reference) 0.751.890.95
Norfloxacin (Reference) Not specifiedNot specifiedNot specified
Enoxacin (Reference) 3.16.3 - 12.5Not specified

Data compiled from multiple sources.[7][8][9]

In Vivo Antibacterial Efficacy

The protective effect of these derivatives was evaluated in a murine systemic infection model, where the compounds were administered orally after inducing an infection. The efficacy is measured by the survival rate of the infected mice.

DerivativeSystemic Infection ModelProtective Effect (vs. Ciprofloxacin)
Staphylococcus aureusEscherichia coli
E-4501 (Difluorinated) GreaterGreater
E-4474 (Difluorinated) GreaterGreater
E-4441 (Difluorinated) GreaterGreater

Data compiled from a comparative study.[7]

Anticancer Efficacy

Certain fluoroquinolone derivatives have demonstrated potent anticancer activity, primarily by inhibiting topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription in eukaryotic cells.[10]

In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic potential of a compound against cancer cell lines. The table below presents the IC₅₀ values for novel lipophilic 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.

DerivativeLeukemia (K562)Cervical Cancer (HeLa)Pancreatic Cancer (PANC-1)Breast Cancer (MCF-7)
IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)
R-4-BuACA (4e) 0.005Not specifiedNot specifiedNot specified
CHxCA (7a) Not specified0.40Not specifiedNot specified
R-4-HxACA (4f) Not specifiedNot specified0.110.30

Data extracted from a study on synthetic fluoroquinolones.[11]

In vivo anticancer efficacy data for these specific derivatives was not available in the reviewed literature.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Stock solutions of the test compounds are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Bacterial strains are cultured on agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Antibacterial Efficacy: Murine Systemic Infection Model

This model assesses the protective effect of an antibacterial agent in a live animal model.

  • Animal Model: Specific pathogen-free mice are used for the study.

  • Infection: Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., S. aureus, E. coli, P. aeruginosa).

  • Treatment: The test compounds and a reference drug (e.g., ciprofloxacin) are administered orally at various doses at specified time points post-infection. A control group receives a vehicle solution.

  • Observation and Endpoint: The survival of the mice is monitored over a period of 7 days. The protective effect is determined by comparing the survival rates of the treated groups with the control group.

In Vitro Anticancer Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Visualized Mechanisms and Workflows

antibacterial_mechanism cluster_drug Fluoroquinolone Derivative cluster_bacteria Bacterial Cell drug 5-Fluoroquinoline-3-carboxylic acid dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Acts on replication DNA Replication & Repair topoisomerase_iv->dna Acts on dna->replication cell_death Cell Death replication->cell_death Disruption leads to in_vitro_workflow cluster_antibacterial Antibacterial Assay (MIC) cluster_anticancer Anticancer Assay (IC50) start Start: In Vitro Assay prep_compound Prepare Serial Dilutions of Fluoroquinolone Derivative start->prep_compound prep_culture Prepare Standardized Bacterial or Cell Culture start->prep_culture inoculate_mic Inoculate Microtiter Plate prep_compound->inoculate_mic treat_cells Treat Cells with Derivative prep_compound->treat_cells prep_culture->inoculate_mic prep_culture->treat_cells incubate_mic Incubate (16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic end End: Efficacy Data read_mic->end incubate_ic50 Incubate (48-72h) treat_cells->incubate_ic50 mtt_assay Perform MTT Assay incubate_ic50->mtt_assay read_ic50 Read Absorbance & Calculate IC50 mtt_assay->read_ic50 read_ic50->end in_vivo_workflow start Start: In Vivo Study infection Induce Systemic Infection in Mouse Model start->infection treatment Administer Fluoroquinolone Derivative or Vehicle (Control) infection->treatment monitoring Monitor Survival and Clinical Signs for 7 Days treatment->monitoring data_analysis Analyze Survival Data monitoring->data_analysis end End: Protective Efficacy data_analysis->end

References

Validation

head-to-head comparison of different synthetic routes to 5-Fluoroquinoline-3-carboxylic acid

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Fluoroquinoline-3-carboxylic acid is a crucial building block in the development of various ph...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Fluoroquinoline-3-carboxylic acid is a crucial building block in the development of various pharmaceuticals, particularly fluoroquinolone antibiotics. This guide provides a head-to-head comparison of the most common synthetic routes to this important molecule, offering an objective analysis of their performance based on available experimental data.

This comparative analysis focuses on four major synthetic strategies: the Gould-Jacobs reaction, the Friedländer annulation, the Combes synthesis, and the Skraup synthesis. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsReaction ConditionsTypical YieldKey AdvantagesKey Disadvantages
Gould-Jacobs Reaction 3-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM)1. Condensation (100-140°C), 2. Cyclization (High temp, ~250°C in Dowtherm A), 3. Hydrolysis (NaOH/EtOH)Good to ExcellentReadily available starting materials, reliable for 4-quinolone formation.High-temperature cyclization can be energy-intensive.
Friedländer Annulation 2-Amino-6-fluorobenzaldehyde, Pyruvic acid or its esterAcid or base catalysis, often at elevated temperatures.Good to ExcellentOne-pot synthesis is possible, good for substituted quinolines.Availability of substituted 2-aminobenzaldehydes can be limited.[1]
Combes Synthesis 3-Fluoroaniline, β-DiketoneAcid-catalyzed condensation and cyclization (e.g., polyphosphoric acid).Moderate to GoodGood for 2,4-disubstituted quinolines.Requires a specific β-diketone which may need to be synthesized.[2]
Skraup Synthesis 3-Fluoroaniline, Glycerol, Oxidizing agent (e.g., nitrobenzene), Sulfuric acidHarsh, strongly acidic and oxidizing conditions at high temperatures.Generally low to moderateUses simple starting materials.Notoriously vigorous and often violent reaction, harsh conditions limit functional group tolerance.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes discussed.

Synthetic_Routes cluster_Gould_Jacobs Gould-Jacobs Reaction cluster_Friedlander Friedländer Annulation cluster_Combes Combes Synthesis cluster_Skraup Skraup Synthesis GJ_Start 3-Fluoroaniline + Diethyl ethoxymethylenemalonate GJ_Inter Anilinomethylenemalonate Intermediate GJ_Start->GJ_Inter Condensation GJ_Cycl Ethyl 5-Fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate GJ_Inter->GJ_Cycl Thermal Cyclization GJ_End 5-Fluoroquinoline-3-carboxylic acid GJ_Cycl->GJ_End Hydrolysis F_Start 2-Amino-6-fluorobenzaldehyde + Pyruvic Acid/Ester F_End 5-Fluoroquinoline-3-carboxylic acid F_Start->F_End Acid/Base Catalysis C_Start 3-Fluoroaniline + β-Diketone C_Inter Enamine Intermediate C_Start->C_Inter Condensation C_End Substituted 5-Fluoroquinoline C_Inter->C_End Acid-catalyzed Cyclization S_Start 3-Fluoroaniline + Glycerol + Oxidizing Agent S_End 5-Fluoroquinoline S_Start->S_End H₂SO₄, Heat

Overview of the main synthetic routes to the 5-fluoroquinoline core.

Detailed Experimental Protocols

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used and reliable method for the synthesis of 4-hydroxyquinolines, which are the tautomers of 4-quinolones.[4] The synthesis of 5-Fluoroquinoline-3-carboxylic acid via this route typically involves three steps:

Step 1: Condensation of 3-Fluoroaniline with Diethyl ethoxymethylenemalonate (DEEM) A mixture of 3-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, often without a solvent, at 100-140°C. The reaction proceeds via a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen, followed by the elimination of ethanol to form the corresponding anilinomethylenemalonate intermediate.

Step 2: Thermal Cyclization The anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C.[1] This high-temperature condition facilitates an intramolecular cyclization to form the quinoline ring system, yielding ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing the ester in a mixture of sodium hydroxide and ethanol, followed by acidification to precipitate the final product, 5-Fluoroquinoline-3-carboxylic acid.

Microwave-Assisted Gould-Jacobs Reaction: To improve reaction times and yields, microwave irradiation has been successfully employed for the cyclization step.[5][6] Heating the anilinomethylenemalonate intermediate under microwave conditions can significantly reduce the reaction time from hours to minutes.[5]

Friedländer Annulation

The Friedländer synthesis offers a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] For the synthesis of 5-Fluoroquinoline-3-carboxylic acid, this would involve the reaction of 2-amino-6-fluorobenzaldehyde with pyruvic acid or its ester.

The reaction is typically catalyzed by either an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine) and can often be performed in a one-pot fashion.[8][9] Solvent-free conditions or the use of green solvents like water have also been reported, making this an attractive method from an environmental perspective.[8]

Workflow for Friedländer Synthesis:

Friedlander_Workflow Start Mix 2-Amino-6-fluorobenzaldehyde and Pyruvic Acid/Ester Catalyst Add Acid or Base Catalyst Start->Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Catalyst->Reaction Workup Aqueous Workup and Acidification Reaction->Workup Product Isolate 5-Fluoroquinoline-3-carboxylic acid Workup->Product

A typical workflow for the Friedländer synthesis.
Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2] To obtain the desired 3-carboxylic acid functionality, a specifically substituted β-diketone would be required. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization. Polyphosphoric acid is a common catalyst for this reaction.[2] While versatile for producing 2,4-disubstituted quinolines, the requirement for a potentially complex β-diketone can be a drawback.

Skraup Synthesis

The Skraup synthesis is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10] The reaction is notoriously exothermic and can be difficult to control.[3] The harsh acidic and oxidizing conditions are often incompatible with many functional groups, and yields can be low.[3] Due to these significant drawbacks, the Skraup synthesis is generally not the preferred method for the preparation of highly functionalized quinolines like 5-Fluoroquinoline-3-carboxylic acid.

Conclusion

For the synthesis of 5-Fluoroquinoline-3-carboxylic acid, the Gould-Jacobs reaction stands out as a robust and reliable method, particularly due to the commercial availability of the starting materials. While it traditionally requires high temperatures, the adoption of microwave-assisted techniques can mitigate this disadvantage. The Friedländer annulation offers a potentially more direct and greener route, though its practicality is contingent on the accessibility of the required 2-amino-6-fluorobenzaldehyde. The Combes synthesis is a viable option but may necessitate the prior synthesis of a suitable β-diketone. The Skraup synthesis, due to its harsh conditions and safety concerns, is the least favorable of the four methods for this target molecule.

Ultimately, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and equipment, and considerations regarding process safety and environmental impact.

References

Comparative

Comparative Analysis of Antibody Cross-Reactivity with 5-Fluoroquinoline-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody Performance with Supporting Experimental Data This guide provides a comprehensive overview of the cross-reactivity of v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody Performance with Supporting Experimental Data

This guide provides a comprehensive overview of the cross-reactivity of various antibodies with 5-Fluoroquinoline-3-carboxylic acid and its analogs. The data presented is crucial for the development of specific and sensitive immunoassays for the detection of fluoroquinolone antibiotics in various matrices, as well as for understanding potential off-target effects in therapeutic antibody development. The information is compiled from multiple studies to offer a broad perspective on antibody performance.

Cross-Reactivity Data of Anti-Fluoroquinolone Antibodies

The cross-reactivity of antibodies to different fluoroquinolone analogs is a critical parameter in the development of immunoassays. The following tables summarize the cross-reactivity profiles of several monoclonal and polyclonal antibodies, as determined by competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the concentration of analyte that causes 50% inhibition of antibody binding (IC50) and the cross-reactivity percentage relative to the primary target analyte.

Table 1: Cross-Reactivity of an Anti-Ciprofloxacin Monoclonal Antibody (Mab C4A9H1) [1]

AnalogIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin1.5100
Norfloxacin1.883.3
Enrofloxacin2.560.0
Ofloxacin4.334.9
Danofloxacin1.2125.0
Sarafloxacin2.171.4
Difloxacin3.839.5
Marbofloxacin4.037.5
Pefloxacin2.853.6
Lomefloxacin3.542.9
Amifloxacin4.533.3
Enoxacin5.030.0

Assay Format: Competitive Indirect ELISA (ciELISA)

Table 2: Cross-Reactivity of an Anti-S-Gatifloxacin Monoclonal Antibody [2]

AnalogCross-Reactivity (%)
S-Gatifloxacin100
Lomefloxacin17.5
Ciprofloxacin~3
Sarafloxacin~3
Other 22 tested fluoroquinolones<0.01

Assay Format: Enzyme-Linked Immunosorbent Assay (ELISA)

Table 3: Cross-Reactivity of an Anti-Enrofloxacin Polyclonal Antibody [3]

AnalogCross-Reactivity (%)
Enrofloxacin100
Ciprofloxacin56
Other tested chemicalsNegligible

Assay Format: Indirect Competitive ELISA

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide representative protocols for key experiments in the study of antibody-fluoroquinolone interactions.

Hapten Synthesis: Ciprofloxacin-Bovine Serum Albumin (BSA) Conjugate

This protocol describes the synthesis of a ciprofloxacin-BSA conjugate, a common immunogen used to produce anti-ciprofloxacin antibodies. The method utilizes an active ester approach to couple the hapten (ciprofloxacin) to the carrier protein (BSA).[4]

Materials:

  • Ciprofloxacin (CPFX)

  • N,N'-Carbonyldiimidazole (CDI) or other suitable activating agent

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Ciprofloxacin: Dissolve ciprofloxacin and a molar excess of CDI and NHS in anhydrous DMF. The carboxyl group of ciprofloxacin reacts to form an active ester.

  • Conjugation to BSA: Dissolve BSA in PBS (pH 7.4). Slowly add the activated ciprofloxacin solution to the BSA solution with gentle stirring.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48-72 hours with several changes of the buffer to remove unconjugated ciprofloxacin and other small molecules.

  • Characterization: Determine the conjugation ratio (moles of ciprofloxacin per mole of BSA) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

  • Storage: Store the conjugate at -20°C until use.

Competitive ELISA for Fluoroquinolone Detection

This protocol outlines a standard indirect competitive ELISA for the detection and quantification of fluoroquinolones.[5][6]

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., Ciprofloxacin-Ovalbumin conjugate)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-ciprofloxacin antibody)

  • Fluoroquinolone standards and samples

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add fluoroquinolone standards or samples to the wells, followed by the addition of the primary antibody. Incubate for 1 hour at 37°C. During this step, the free fluoroquinolone in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The absorbance is inversely proportional to the concentration of the fluoroquinolone in the sample.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. This protocol provides a general workflow for analyzing the interaction between an antibody and a small molecule like a fluoroquinolone.[7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Antibody for immobilization

  • Fluoroquinolone analog solutions (analyte)

Procedure:

  • Surface Preparation: Equilibrate the sensor chip with running buffer.

  • Immobilization of Antibody:

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the antibody solution in the immobilization buffer to allow covalent coupling to the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Interaction Analysis:

    • Inject a series of concentrations of the fluoroquinolone analog (analyte) over the immobilized antibody surface.

    • Monitor the binding and dissociation in real-time by recording the change in the SPR signal (measured in Resonance Units, RU).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

antibacterial_mechanism cluster_cell Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Supercoiling Relaxation of Positive Supercoils DNA_Gyrase->DNA_Supercoiling Mediates DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Daughter_Chromosomes Decatenation of Daughter Chromosomes Topoisomerase_IV->Daughter_Chromosomes Mediates Topoisomerase_IV->DNA_Replication Replication_Fork Replication Fork Replication_Fork->DNA_Supercoiling Leads to Replication_Fork->Daughter_Chromosomes Results in Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Antibacterial mechanism of action of fluoroquinolones.

mitochondrial_off_target cluster_mito Mitochondrion Fluoroquinolone Fluoroquinolone AIFM1 AIFM1 Fluoroquinolone->AIFM1 Interacts with IDH2 IDH2 Fluoroquinolone->IDH2 Interacts with ETC_Dysfunction Electron Transport Chain (ETC) Dysfunction AIFM1->ETC_Dysfunction Leads to Reductive_Carboxylation Inhibition of Reverse Reductive Carboxylation IDH2->Reductive_Carboxylation Leads to Mito_Toxicity Mitochondrial Toxicity ETC_Dysfunction->Mito_Toxicity Reductive_Carboxylation->Mito_Toxicity

Caption: Off-target mitochondrial signaling pathway of fluoroquinolones.[9][10]

competitive_elisa_workflow start Start coat_plate Coat Plate with Coating Antigen start->coat_plate end End wash1 Wash coat_plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_sample_ab Add Sample/Standard and Primary Antibody wash2->add_sample_ab wash3 Wash add_sample_ab->wash3 add_secondary_ab Add Enzyme-conjugated Secondary Antibody wash3->add_secondary_ab wash4 Wash add_secondary_ab->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance read_absorbance->end

Caption: Experimental workflow for a competitive ELISA.

References

Validation

Benchmarking 5-Fluoroquinoline-3-carboxylic Acid-Based Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the performance of 5-fluoroquinoline-3-carboxylic acid-based inhibitors, a promising class of compounds with s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 5-fluoroquinoline-3-carboxylic acid-based inhibitors, a promising class of compounds with significant potential in both antimicrobial and anticancer applications. By objectively comparing their performance with established alternatives and providing detailed experimental data, this document serves as a valuable resource for researchers and drug development professionals.

Data Presentation: Performance Against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-fluoroquinoline-3-carboxylic acid derivatives against a panel of human cancer cell lines. For comparative purposes, data for Etoposide and Doxorubicin, well-known topoisomerase II inhibitors, are included where available.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Ciprofloxacin Derivative 32MCF-7 (Breast)4.3Ciprofloxacin>100
Ciprofloxacin Derivative 33MCF-7 (Breast)12.9Ciprofloxacin>100
Ciprofloxacin Derivative 35MCF-7 (Breast)60.9Ciprofloxacin>100
Ciprofloxacin-Oleic Acid Conjugate 26PC3 (Prostate)7.7Ciprofloxacin>100
Ciprofloxacin Derivative 24PC3 (Prostate)11.7Ciprofloxacin>100
Ciprofloxacin Derivative 27PC3 (Prostate)15.3Ciprofloxacin>100
Lomefloxacin Derivative 3e--Doxorubicin0.98
Ciprofloxacin-Chalcone Hybrid 77Leukaemia-SR0.73Camptothecin-
Ciprofloxacin-Chalcone Hybrid 84Leukaemia-SR0.63Camptothecin-
Levofloxacin Derivative 125MCF-7 (Breast)0.3Levofloxacin>100
Levofloxacin Derivative 125A549 (Lung)2.1Levofloxacin>100
Levofloxacin Derivative 125HepG2 (Liver)2.3Levofloxacin>100
Levofloxacin Derivative 125PC-3 (Prostate)4.9Levofloxacin>100
Levofloxacin Derivative 125HeLa (Cervical)1.1Levofloxacin>100
CP-115,953CHO (Ovarian)Similar to EtoposideEtoposide-
(-)BO-2367L1210 (Leukemia)3.8VP-16 (Etoposide)>7.6
Ciprofloxacin Derivative with pyrazolidine-3,5-dioneT-24 (Bladder)3.36 - 28.55Doxorubicin-
Ciprofloxacin Derivative with pyrazolidine-3,5-dionePC-3 (Prostate)3.24 - 19.33Doxorubicin-

Performance as Topoisomerase II Inhibitors

Several 5-fluoroquinoline-3-carboxylic acid derivatives have demonstrated potent inhibitory activity against human topoisomerase II, a key enzyme in DNA replication and a well-established target for anticancer drugs.[1][2] The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in DNA and subsequent cell death.[3][4]

Compound/DerivativeAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
(-)BO-2367Topoisomerase II DNA Relaxation3.8VP-16 (Etoposide)>7.6[5]
Ciprofloxacin Derivative IITopoisomerase II Inhibition51.66Etoposide58.96[6]
Ciprofloxacin Derivative IIIbTopoisomerase II InhibitionComparable to EtoposideEtoposide58.96[6]
Ciprofloxacin Derivative IIIfTopoisomerase II InhibitionComparable to EtoposideEtoposide58.96[6]
Lomefloxacin Derivative 3eTopoisomerase II Inhibition-Doxorubicin0.98[7]

Performance as Kinase Inhibitors

While the primary anticancer mechanism for many fluoroquinolone derivatives is topoisomerase II inhibition, some have also been investigated as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

A study on 3-quinoline carboxylic acid derivatives identified several compounds that inhibit protein kinase CK2 with IC50 values ranging from 0.65 to 18.2 µM.[8][9]

Compound ClassTarget KinaseIC50 Range (µM)
3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK20.65 - 18.2

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of an inhibitor to prevent topoisomerase II from relaxing supercoiled DNA.

Materials:

  • Human Topoisomerase II alpha

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution

  • Test compounds (5-Fluoroquinoline-3-carboxylic acid derivatives and reference inhibitors)

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures on ice, each containing assay buffer, supercoiled DNA, and ATP.

  • Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Etoposide).

  • Initiate the reaction by adding a pre-determined amount of topoisomerase II enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA in each lane to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.

Materials:

  • Kinase of interest (e.g., Protein Kinase CK2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (5-Fluoroquinoline-3-carboxylic acid derivatives and reference inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Topoisomerase_II_Inhibition_Pathway cluster_inhibitor 5-Fluoroquinoline-3-Carboxylic Acid Inhibitor cluster_topoII Topoisomerase II Catalytic Cycle cluster_cellular_response Cellular Response Inhibitor Inhibitor Cleavage_Complex Forms Cleavage Complex (Transient DNA Double-Strand Break) Inhibitor->Cleavage_Complex Stabilizes TopoII Topoisomerase II DNA_Binding Binds to DNA TopoII->DNA_Binding DNA_Binding->Cleavage_Complex Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage DSB DNA Double-Strand Breaks (Stabilized Cleavage Complex) Cleavage_Complex->DSB Religation DNA Religation Strand_Passage->Religation Release Releases DNA Religation->Release Release->TopoII Cycle Repeats DDR DNA Damage Response (ATM/ATR Activation) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase II Inhibition.

Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 5-Fluoroquinoline-3-Carboxylic Acid Inhibitor Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Reagent_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Add_Kinase_Mix Add Kinase Mix Reagent_Mix->Add_Kinase_Mix Start_Reaction Initiate Reaction with ATP Add_Kinase_Mix->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Add_Detection_Reagent Add ADP Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Kinase Inhibition Assay Workflow.

References

Comparative

Unlocking Potential: A Comparative Docking Analysis of 5-Fluoroquinoline-3-carboxylic Acid Derivatives

A deep dive into the in-silico performance of a promising class of therapeutic agents, this guide offers a comparative analysis of 5-Fluoroquinoline-3-carboxylic acid derivatives based on molecular docking studies. Aimed...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of a promising class of therapeutic agents, this guide offers a comparative analysis of 5-Fluoroquinoline-3-carboxylic acid derivatives based on molecular docking studies. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from various studies to provide a clear comparison of binding affinities and interaction patterns, supported by detailed experimental protocols and visual workflows.

The quinoline scaffold, and specifically its 5-fluoro-3-carboxylic acid derivatives, represents a cornerstone in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and antimalarial effects. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding mechanisms of these derivatives with their biological targets, thereby guiding the development of more potent and selective therapeutic agents. This guide provides a comparative overview of the docking performance of various 5-Fluoroquinoline-3-carboxylic acid derivatives against several key protein targets.

Comparative Docking Performance

The inhibitory potential of 5-Fluoroquinoline-3-carboxylic acid derivatives has been evaluated against a range of protein targets implicated in various diseases. Molecular docking studies are crucial in predicting the binding affinities and interaction patterns of these compounds, which is essential for the rational design of new drugs. The following table summarizes the docking scores of selected derivatives against their respective protein targets, offering a quantitative comparison of their potential efficacy.

Derivative ClassSpecific Compound/ModificationTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Ciprofloxacin DerivativesHybrid with quinazolinone (Compound 5d)Gram-positive bacteria targetNot SpecifiedPotent activity (MIC = 16 nM)
Sarafloxacin DerivativesHybrid with quinazolinone (Compound 5i)Gram-positive bacteria targetNot SpecifiedPotent activity (MIC = 0.125 µM)
Fluoroquinolone AnaloguesCompound with quinazolinone moietyS. aureus DNA Gyrase2XCSGood docking score
Levofloxacin CarboxamidesCarboxamide with amino acidsDNA GyraseNot SpecifiedBetter binding affinities than levofloxacin
General FluoroquinolonesCiprofloxacin, Ofloxacin, etc.E. coli DNA Gyrase BNot Specified-6.1 to -7.2
General FluoroquinolonesCiprofloxacin, Ofloxacin, etc.Human Topoisomerase IIαNot Specified-6.8 to -7.4
Norfloxacin AnaloguePefloxacinTopoisomerase II DNA Gyrase2XCTNot Specified
Ciprofloxacin DerivativeN-acylated conjugate (5a)Prostate Cancer Target (PC3 cells)Not SpecifiedHigh antiproliferative activity (IC50 = 2.02 µM)
Moxifloxacin DerivativeVanillin hydrazone (13g)Various Cancer Cell LinesNot SpecifiedPotent antitumor activity
Ofloxacin Derivative3-pyrrolyl hydrazone (15b)Various Cancer Cell LinesNot SpecifiedPotent antitumor activity (mean GI50 = 1.45 µM)
Levofloxacin DerivativeHydroxamic acid conjugateVarious Cancer Cell LinesNot SpecifiedIC50 values from 0.3 to 4.9 µM

Experimental Protocols: A Synthesized Approach to Molecular Docking

The reliability of docking studies hinges on the rigor of the experimental methodology. The following protocol outlines a generalized procedure for performing comparative docking studies with 5-Fluoroquinoline-3-carboxylic acid derivatives, synthesized from the methodologies reported in the cited literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The two-dimensional (2D) structures of the 5-Fluoroquinoline-3-carboxylic acid derivatives are sketched using chemical drawing software and subsequently converted to three-dimensional (3D) structures. Energy minimization is a critical step, often performed using force fields like MMFF94 (Merck Molecular Force Field) to obtain a stable conformation. The finalized ligand structures are saved in a suitable format, such as PDBQT, for docking.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and appropriate charges are assigned. The protein structure may undergo energy minimization to relieve any steric clashes and achieve a more stable conformation.

2. Docking Simulation:

  • Software Selection: A variety of software packages are available for molecular docking, including AutoDock Vina, Schrödinger's Maestro, PyRx, and Discovery Studio.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box delineates the search space for the ligand during the docking process. The size and coordinates of the grid box are crucial parameters that directly influence the docking outcome.

  • Docking Algorithm: The docking software employs a specific algorithm to explore various conformations and orientations (poses) of the ligand within the defined grid box. For each pose, the software calculates a binding energy or a docking score. The primary objective of the algorithm is to identify the pose with the lowest binding energy, which theoretically represents the most stable and favorable binding mode.

3. Analysis and Validation of Results:

  • Binding Affinity and Pose Analysis: The docking scores or binding energies are used to rank the different derivatives based on their predicted binding affinity for the target protein. The pose with the lowest energy is visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.

  • Comparative Analysis: The docking results of the novel derivatives are compared with those of a standard inhibitor or a reference compound to evaluate their relative potential.

  • In Vitro Validation: It is crucial to note that docking studies provide theoretical predictions. The most promising compounds identified through in-silico screening should be synthesized and their biological activity validated through in-vitro assays, such as determining the Minimum Inhibitory Concentration (MIC) for antibacterial agents or IC50 values for enzyme inhibitors.

Visualizing the Process: Workflows and Pathways

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by 5-Fluoroquinoline-3-carboxylic acid derivatives.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (Explore Poses, Score) grid_gen->docking results Analyze Results (Binding Energy, Interactions) docking->results synthesis Synthesis of Promising Compounds results->synthesis invitro In-vitro Validation (MIC, IC50) synthesis->invitro G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones dna Bacterial DNA gyrase DNA Gyrase / Topoisomerase IV dna->gyrase relieves supercoiling replication DNA Replication & Cell Division gyrase->replication inhibition Inhibition of Enzyme Activity gyrase->inhibition fluoroquinolone 5-Fluoroquinoline-3-carboxylic acid derivative fluoroquinolone->gyrase binds to death Bacterial Cell Death inhibition->death

Validation

validation of analytical methods for 5-Fluoroquinoline-3-carboxylic acid quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of 5-Fluoroquinoline-3-carboxylic acid, a core structural compon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 5-Fluoroquinoline-3-carboxylic acid, a core structural component of many fluoroquinolone antibiotics. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from pharmaceutical formulations to biological samples. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for the quantification of 5-Fluoroquinoline-3-carboxylic acid depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. While specific validated methods for 5-Fluoroquinoline-3-carboxylic acid are not extensively reported in peer-reviewed literature, the principles and parameters can be derived from the well-established methods for the analysis of the broader class of fluoroquinolones.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Measurement of light absorbance.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity (LOD/LOQ) ng/mL to µg/mL range[1]pg/mL to ng/mL range[2]µg/mL range[3]
**Linearity (R²) **Typically >0.999[4]Typically >0.99Typically >0.999[3]
Precision (%RSD) < 2%[5]< 15%< 2%[3]
Accuracy (%Recovery) 98-102%[5]85-115%98-102%[3]
Sample Throughput ModerateHighHigh
Cost ModerateHighLow
Typical Application Routine quality control, quantification in pharmaceutical formulations.Trace level quantification in complex biological matrices, metabolite identification.Preliminary analysis, quantification in simple matrices.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and obtaining reliable results. The following protocols are representative examples for the analysis of quinolone carboxylic acids and can be adapted for 5-Fluoroquinoline-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of fluoroquinolones.

Sample Preparation (for Biological Matrices):

  • Protein Precipitation: To 1 mL of plasma or serum, add 2 mL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 280 nm.

  • Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

Sample Preparation:

The sample preparation protocol is similar to that for HPLC-UV. For very low concentrations, a solid-phase extraction (SPE) step may be incorporated for sample clean-up and pre-concentration.

LC-MS/MS Parameters:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific m/z transitions for 5-Fluoroquinoline-3-carboxylic acid would need to be determined by direct infusion of a standard solution. For structurally similar compounds, these transitions are highly specific and allow for confident identification and quantification.

UV-Vis Spectrophotometry

This technique is simple and cost-effective, suitable for the quantification of 5-Fluoroquinoline-3-carboxylic acid in pure form or in simple pharmaceutical formulations.

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of 5-Fluoroquinoline-3-carboxylic acid (e.g., 100 µg/mL) in a suitable solvent (e.g., 0.1 M HCl or methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing 5-Fluoroquinoline-3-carboxylic acid in the same solvent to obtain a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which would need to be determined by scanning a standard solution over a range of wavelengths (typically 200-400 nm for quinolones).

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of 5-Fluoroquinoline-3-carboxylic acid using chromatographic methods.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Extraction / Dissolution Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration / Reconstitution Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (HPLC/LC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Result Reporting Quantification->Report

Caption: General experimental workflow for the analysis of 5-Fluoroquinoline-3-carboxylic acid.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including compounds with the 5-Fluoroquinoline-3-carboxylic acid core, exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.

G cluster_gyrase DNA Gyrase (Gram-negative bacteria) cluster_topoIV Topoisomerase IV (Gram-positive bacteria) cluster_result Result FQ Fluoroquinolone Inhibition_Gyrase Inhibition FQ->Inhibition_Gyrase Inhibition_TopoIV Inhibition FQ->Inhibition_TopoIV DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Topo_IV Topoisomerase IV Decatenated_DNA Decatenated Daughter DNA Topo_IV->Decatenated_DNA Topo_IV->DNA_Replication_Block Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topo_IV Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topo_IV Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 5-Fluoroquinoline-3-carboxylic Acid: A Procedural Guide

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Fluoroquinoline-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1][2][3]

  • Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[1]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[1][4]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid creating dust.[5][6][7]

II. Step-by-Step Disposal Protocol

The disposal of 5-Fluoroquinoline-3-carboxylic acid must adhere to local, state, and federal regulations.[1][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Collection and Segregation:

    • Collect all waste containing 5-Fluoroquinoline-3-carboxylic acid, including contaminated materials such as pipette tips, gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.[1]

    • The container must be robust, leak-proof, and compatible with the chemical.[1][4]

    • Ensure the container is kept tightly closed when not in use.[2][4][6][7]

  • Waste Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4][6]

    • The storage area should be secure and accessible only to authorized personnel.[2][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1][8]

    • Provide them with a complete and accurate description of the waste, including its chemical composition and any known hazards.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Control the Spill:

    • For small solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[5][6]

    • For larger spills, or if you are not trained to handle them, contact your EHS department immediately.

  • Decontaminate the Area:

    • Thoroughly clean the spill area with an appropriate solvent or detergent and water.[5] Collect all cleaning materials as hazardous waste.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.[5]

    • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[3][5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3][4][5]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.[4][5][9]

    • In all cases of significant exposure, seek immediate medical attention.[1][4]

IV. Data Presentation

No quantitative data for the disposal of 5-Fluoroquinoline-3-carboxylic acid, such as concentration limits for drain disposal or specific pH ranges for neutralization, were found in the reviewed safety data sheets. The general consensus is that this compound is to be treated as hazardous waste and disposed of via a licensed contractor.

V. Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoroquinoline-3-carboxylic acid.

start Start: 5-Fluoroquinoline-3-carboxylic acid waste generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect waste in a designated, labeled, sealed container ppe->collect_waste is_spill Is there a spill? collect_waste->is_spill small_spill Small Spill: Clean up using appropriate procedure, avoiding dust is_spill->small_spill Yes, small large_spill Large Spill: Evacuate and contact EHS is_spill->large_spill Yes, large store_waste Store container in a cool, dry, well-ventilated, and secure area is_spill->store_waste No small_spill->collect_waste end End: Waste properly disposed of large_spill->end contact_ehs Contact EHS or licensed waste disposal company for pickup store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of 5-Fluoroquinoline-3-carboxylic acid.

References

Handling

Personal protective equipment for handling 5-Fluoroquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoroquinoline-3-carboxylic acid (C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoroquinoline-3-carboxylic acid (CAS: 1416439-57-0). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

5-Fluoroquinoline-3-carboxylic acid is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification: [1]

Hazard StatementGHS ClassificationPrecautionary Code
Causes skin irritationSkin Irritation (Category 2)H315
Causes serious eye irritationSerious Eye Irritation (Category 2A)H319
May cause respiratory irritationSpecific target organ toxicity — Single exposureH335

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling 5-Fluoroquinoline-3-carboxylic acid:

Protection TypeSpecificationPurpose
Hand Protection Nitrile or neoprene gloves. Inspect for any signs of degradation or punctures before use.Provides a barrier against skin contact.[2]
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]Protects eyes from accidental splashes of solutions or contact with airborne powder.
Respiratory Protection For handling the solid, powdered form, an N95 (or higher) particulate respirator is required to prevent inhalation of dust particles.[2] If vapors may be generated, use a full-face respirator.[3]Prevents irritation of the respiratory tract.
Body Protection A laboratory coat is standard. For larger quantities or when splashing is likely, a chemical-resistant apron is recommended.[2]Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure is crucial for safely handling this compound, particularly in its powdered form.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, lay down disposable bench paper to contain any potential spills.

  • Weighing and Transfer:

    • Handle the solid powder within a fume hood or a powder handling enclosure to prevent it from becoming airborne.

    • Use a spatula for transfers. Avoid scooping directly from the container with weighing paper.

    • If weighing on a benchtop is unavoidable for non-airborne granular forms, take precautions to prevent the spread of contamination.

    • For sensitive weighing, be aware that air currents in a fume hood can affect the balance. It may be necessary to pre-weigh a covered vessel, add the compound inside the hood, and then re-weigh the sealed vessel outside the hood.

  • Dissolving the Compound:

    • When preparing solutions, slowly add the solid 5-Fluoroquinoline-3-carboxylic acid to the solvent to prevent splashing.[2]

    • If using a volatile solvent, perform this task within a chemical fume hood.

  • During the Experiment:

    • Keep all containers with the chemical clearly labeled and sealed when not in use.

    • Avoid direct contact with the substance at all times.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough wash.[2]

Disposal Plan

Proper disposal of 5-Fluoroquinoline-3-carboxylic acid and its containers is essential to prevent environmental contamination.

  • Waste Collection:

    • All solid waste, including contaminated gloves, weighing paper, and disposable PPE, must be collected in a clearly labeled hazardous waste container.[2]

    • Liquid waste containing 5-Fluoroquinoline-3-carboxylic acid should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.[2][5]

    • Do not pour any waste containing this compound down the drain.[2]

    • Contact your institution's environmental health and safety office for specific disposal guidelines.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]

Workflow for Safe Handling of 5-Fluoroquinoline-3-carboxylic Acid

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Set Up Spill Containment prep_hood->prep_spill weigh Weigh Compound in Hood prep_spill->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decon Decontaminate Glassware & Surfaces dissolve->decon wash Wash Hands Thoroughly decon->wash waste Segregate Hazardous Waste wash->waste dispose Dispose via EHS Guidelines waste->dispose

Caption: Workflow for the safe handling of 5-Fluoroquinoline-3-carboxylic acid.

References

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